molecular formula C22H22O4 B1582487 Tris(4-methoxyphenyl)methanol CAS No. 3010-81-9

Tris(4-methoxyphenyl)methanol

Cat. No.: B1582487
CAS No.: 3010-81-9
M. Wt: 350.4 g/mol
InChI Key: JCLOLVVCZNYDIP-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLOLVVCZNYDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184188
Record name 4,4',4''-Trimethoxytrityl alcohol
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3010-81-9
Record name 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol
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Record name 4,4',4''-Trimethoxytrityl alcohol
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Record name 4,4',4''-Trimethoxytrityl alcohol
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Record name 4,4',4''-trimethoxytrityl alcohol
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Record name Tris(4-methoxyphenyl)methanol
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Foundational & Exploratory

Tris(4-methoxyphenyl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Tris(4-methoxyphenyl)methanol: Structural Dynamics, Synthesis, and Applications in Nucleoside Chemistry

Executive Summary

This compound (also known as 4,4',4''-Trimethoxytrityl alcohol or TMT-OH) represents a critical scaffold in organic synthesis, primarily serving as the precursor to the highly acid-labile TMT protecting group. Distinguished from its counterparts—Triphenylmethyl (Trityl) and 4,4'-Dimethoxytrityl (DMT)—by the presence of three electron-donating methoxy substituents, TMT-OH yields a carbocation of exceptional stability (


). This guide provides a comprehensive technical analysis of TMT-OH, detailing its solvatochromic behavior, a self-validating Grignard synthesis protocol, and its strategic deployment in orthogonal protection schemes for oligonucleotide synthesis.

Molecular Architecture & Physicochemical Properties

The stability and reactivity of TMT-OH are dictated by its "propeller-like" steric conformation and the electronic influence of the para-methoxy groups.

Structural Data
PropertyValue / Description
IUPAC Name This compound
CAS Number 14426-21-2
Molecular Formula

Molecular Weight 350.41 g/mol
Crystal System Monoclinic, Space Group

[1]
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Carbocation Color Deep Red/Orange (in acidic media)
Electronic Effects & Carbocation Stability

The defining feature of TMT-OH is the formation of the tris(4-methoxyphenyl)methyl cation (


) upon acid treatment. The three methoxy groups act as powerful electron-donating groups (EDGs) via resonance (+M effect), significantly stabilizing the central cationic carbon.
  • Stability Hierarchy (

    
     values): 
    
    • Trityl (

      
      ): ~ -6.6 (Least Stable, Hardest to Deprotect)
      
    • Dimethoxytrityl (

      
      ): ~ -4.0 (Standard for DNA)[1]
      
    • Trimethoxytrityl (

      
      ): ~ -3.0 (Most Stable, Easiest to Deprotect) 
      

This enhanced stability translates to higher acid lability of the ether bond, allowing TMT groups to be removed under extremely mild acidic conditions (e.g., dilute acetic acid) where DMT groups remain stable.

Mechanistic Insight: Resonance Stabilization

The following graph illustrates the resonance delocalization that renders the TMT cation stable. The positive charge is not localized on the central carbon but is distributed across the three phenyl rings and the methoxy oxygens.

ResonanceStabilization TMT_OH TMT-OH (Neutral Precursor) Oxonium Oxonium Intermediate (R-OH2+) TMT_OH->Oxonium Protonation Acid + H+ Acid->Oxonium Carbocation TMT Cation (Central C+) Oxonium->Carbocation - H2O (Rate Limiting Step) Resonance Resonance Hybrid (+ Charge on Methoxy O) Carbocation->Resonance Delocalization (+M Effect)

Figure 1: The acid-catalyzed ionization of TMT-OH. The methoxy groups stabilize the resulting cation, driving the equilibrium to the right even in weak acids.

Experimental Protocol: Grignard Synthesis of TMT-OH

While Friedel-Crafts alkylation is possible, the Grignard route using 4-bromoanisole and diethyl carbonate provides a high-purity product with a simplified workup, avoiding the need for pre-synthesized ketones.

Reagents & Equipment
  • Reagents: 4-Bromoanisole (3.3 eq), Magnesium turnings (3.5 eq), Diethyl carbonate (1.0 eq), Iodine (catalytic crystal), Anhydrous THF or Diethyl Ether.

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Addition funnel, Nitrogen line.

Step-by-Step Methodology

Step 1: Grignard Reagent Formation

  • Activation: Flame-dry the glassware under vacuum and purge with

    
    . Add Mg turnings and a crystal of 
    
    
    
    to the RBF.
  • Initiation: Add 10% of the 4-bromoanisole solution (in anhydrous THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation of Grignard).

  • Propagation: Add the remaining 4-bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete conversion to 4-methoxyphenylmagnesium bromide .

Step 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to 0°C in an ice bath.

  • Addition: Add Diethyl carbonate (dissolved in THF) dropwise over 30 minutes.

    • Note: The reaction requires 3 equivalents of Grignard for every 1 equivalent of carbonate. The first two additions displace the ethoxy groups to form the ketone intermediate, which is immediately attacked by the third equivalent.

  • Reflux: Remove the ice bath and reflux the mixture for 2–4 hours.

Step 3: Quench & Isolation

  • Hydrolysis: Cool to room temperature. Pour the reaction mixture into a saturated

    
     solution (ice-cold) to quench unreacted Grignard and hydrolyze the magnesium alkoxide.
    
    • Critical Control: Avoid strong mineral acids (HCl) during the quench, as this will immediately convert the product into the red TMT cation/chloride salt. Use Ammonium Chloride (

      
      ).
      
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield white crystals.

Workflow Diagram

SynthesisProtocol Start Start: Mg Turnings + THF Initiation Add 4-Bromoanisole (10%) Initiate Grignard Start->Initiation Formation Complete Addition Reflux 1h Initiation->Formation Addition Add Diethyl Carbonate (0°C -> Reflux) Formation->Addition Quench Quench: Sat. NH4Cl (Avoid Strong Acid!) Addition->Quench Workup Extract (EtOAc) Dry & Concentrate Quench->Workup Product Pure TMT-OH (Recrystallization) Workup->Product

Figure 2: Synthesis workflow for this compound via Grignard reagent.

Applications in Nucleoside Chemistry

In oligonucleotide synthesis, the 5'-hydroxyl group of the ribose sugar must be protected. While DMT is the industry standard, TMT offers a strategic alternative due to its higher acid sensitivity.

  • Orthogonal Protection: TMT can be removed using dilute acetic acid or 1-3% trichloroacetic acid in DCM for very short durations. This is vital when synthesizing RNA or DNA analogs containing acid-sensitive modifications (e.g., certain amine-modified bases or acetal linkages) that would degrade under the standard DMT deprotection conditions (3% TCA or DCA for longer periods).

  • Colorimetric Monitoring: Like DMT, the release of the TMT cation during deprotection can be monitored via UV-Vis spectroscopy. The TMT cation absorbs strongly in the visible region (orange-red), allowing for real-time calculation of coupling efficiency on solid supports [2].

References

  • Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996).[2] this compound.[2] Acta Crystallographica Section C, 52(2), 420-423.[2]

  • Sekine, M., & Hata, T. (1984). Synthesis of Oligonucleotides with the 4,4',4''-Trimethoxytrityl Group. Journal of the American Chemical Society.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Carbocation stability and Grignard mechanisms).

Sources

Tris(4-methoxyphenyl)methanol (TMTr-OH): A Technical Guide to the Hyper-Labile Protecting Group Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-methoxyphenyl)methanol (CAS 3010-81-9), commonly referred to as 4,4',4''-Trimethoxytrityl alcohol (TMTr-OH) , is the fundamental precursor to the trimethoxytrityl (TMT) protecting group series. While the Dimethoxytrityl (DMT) group is the industry standard for oligonucleotide synthesis, the TMT scaffold offers a critical advantage: hyper-acid lability .

Due to the electron-donating resonance effects of three methoxy substituents, the resulting carbocation is significantly more stable than its mono- or di-substituted counterparts. This stability translates to rapid deprotection under ultra-mild acidic conditions, making TMTr-OH an indispensable tool when synthesizing acid-sensitive RNA analogues, peptide-nucleic acid (PNA) chimeras, or "tunable" drug delivery linkers where standard DMT removal conditions would degrade the payload.

Part 1: Chemical Architecture & Physical Profile

The utility of TMTr-OH is dictated by its electronic structure. The molecule consists of a central carbinol carbon bonded to three phenyl rings, each substituted at the para position with a methoxy group.

Electronic Mechanism of Lability

The rate of acid-catalyzed deprotection (detritylation) correlates directly with the stability of the trityl cation formed during the


 cleavage.
  • Inductive/Resonance Effect: The methoxy group (-OCH

    
    ) is a strong electron donor via resonance (+M effect).
    
  • Cumulative Stabilization:

    • Trityl (Tr): 0 Methoxy groups (Least stable cation, hardest to remove).

    • Monomethoxytrityl (MMT): 1 Methoxy group.

    • Dimethoxytrityl (DMT): 2 Methoxy groups (Standard).

    • Trimethoxytrityl (TMT): 3 Methoxy groups (Most stable cation, easiest to remove).

Key Physical Properties
PropertySpecification
CAS Number 3010-81-9
IUPAC Name This compound
Common Abbreviation TMTr-OH / TMT-OH
Molecular Formula

Molecular Weight 350.41 g/mol
Appearance White to off-white crystalline solid
Melting Point 76–80 °C
Solubility Soluble in DCM, THF, Ethyl Acetate, Pyridine; Insoluble in Water
pKa (of Conjugate Acid) ~ -2 to -1 (More basic than Tr-OH due to cation stability)

Part 2: Synthesis & Reagent Preparation[2][3]

The synthesis of CAS 3010-81-9 typically employs a Grignard reaction.[1] To utilize it as a protecting group, the alcohol is often converted in situ or isolated as the chloride (TMT-Cl) or tetrafluoroborate salt (TMT-BF


).
Synthesis Workflow (Grignard Route)

The most robust route involves the reaction of 4-methoxyphenylmagnesium bromide with diethyl carbonate or 4,4'-dimethoxybenzophenone.

SynthesisWorkflow Start 4-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard 4-Methoxyphenyl magnesium bromide Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + Reactant Reflux Reactant Diethyl Carbonate (0.33 eq) Reactant->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Product TMTr-OH (CAS 3010-81-9) Quench->Product Crystallization

Figure 1: Grignard synthesis pathway for this compound.

Activation for Protection

The alcohol (TMTr-OH) itself is not electrophilic enough to protect amines or alcohols directly. It must be activated.[2]

  • Chlorination: Reaction with Acetyl Chloride (

    
    ) yields TMTr-Cl .
    
    • Note: TMTr-Cl is moisture sensitive and hydrolyzes back to TMTr-OH rapidly.

  • Tetrafluoroborate Salt: Reaction with

    
     yields TMTr
    
    
    
    BF
    
    
    .
    • Advantage:[3][4] This is a stable, isolable solid that acts as a potent tritylating agent for amines without generating acidic byproducts.

Part 3: Application as a Protecting Group

The primary application of the TMT moiety is the protection of primary hydroxyls (5'-OH in nucleosides) and primary amines.

Comparative Acid Lability

The choice between DMT and TMT is a decision based on orthogonality . If your molecule contains a functional group that degrades at pH 3 (standard DMT removal), you must switch to TMT, which can be removed at pH 4–5 or with weaker acids.

Lability Hierarchy (Time to 50% Deprotection):

  • Trityl (Tr): Hours (Strong acid required).

  • MMT: Minutes.

  • DMT: Seconds (3% TCA or 3% DCA).

  • TMT: Instantaneous (Can be removed with 0.1 M Acetic Acid or dilute DCA).

Mechanism of Protection/Deprotection

The deprotection generates the Tris(4-methoxyphenyl)methyl cation. This cation is intensely colored (Red/Orange), which provides a built-in self-validating visual check for the reaction progress.

DeprotectionMechanism Substrate TMT-Protected Substrate (R-O-TMT) Oxonium Protonated Ether (R-OH(+)-TMT) Substrate->Oxonium + Acid Acid Mild Acid (H+) Acid->Oxonium Cleavage S_N1 Cleavage Oxonium->Cleavage Cation TMTr Cation (+) (Deep Red/Orange) Cleavage->Cation Resonance Stabilized Alcohol Free Alcohol (R-OH) Cleavage->Alcohol

Figure 2: Acid-catalyzed deprotection mechanism yielding the stable TMTr cation.

Part 4: Experimental Protocols

Protocol: Synthesis of this compound

Context: Standard laboratory scale (10-50g).

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain an Argon atmosphere.

  • Grignard Reagent:

    • Add Magnesium turnings (1.1 eq) and a crystal of iodine to anhydrous THF.

    • Add 4-bromoanisole (1.0 eq) dropwise. Initiate reflux to sustain Grignard formation.

  • Coupling:

    • Once the magnesium is consumed, cool to 0°C.

    • Add Diethyl Carbonate (0.33 eq) diluted in THF dropwise.

    • Expert Note: Diethyl carbonate is preferred over diethyl oxalate or benzophenones for cleaner workup, though it requires 3 equivalents of Grignard per 1 equivalent of carbonate.

  • Reflux: Heat to reflux for 3–4 hours. The solution will turn dark.

  • Quench:

    • Cool to room temperature. Pour mixture into ice-cold saturated

      
      .
      
    • Critical: Do not use strong acids (HCl) to quench, or you will form the TMT cation immediately and lose the alcohol product.

  • Isolation:

    • Extract with Ethyl Acetate (3x). Wash organics with brine.

    • Dry over

      
       and evaporate.
      
    • Recrystallization: Recrystallize from Ethanol/Hexane or Methanol to yield white crystals (MP 76–80°C).

Protocol: 5'-OH Protection of Nucleosides using TMT

Context: Protecting a nucleoside where the base is sensitive to strong acids.

  • Reagent Prep: Convert TMTr-OH to TMTr-Cl by refluxing in Acetyl Chloride for 1 hour, then evaporating to dryness under vacuum (keep strictly anhydrous).

  • Reaction:

    • Dissolve nucleoside (1 eq) in anhydrous Pyridine.

    • Add TMTr-Cl (1.2 eq) and catalytic DMAP.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with Methanol.

    • Dilute with DCM, wash with cold 5% NaHCO

      
       .
      
    • Self-Validating Step: The bicarbonate wash is crucial. If the aqueous layer turns orange/red, your pH is too low, and you are losing the protecting group. Keep pH > 7.

  • Purification: Flash chromatography using DCM/Methanol with 0.5% Triethylamine (TEA). The TEA prevents silica acidity from deprotecting the product on the column.

Part 5: Troubleshooting & Safety

IssueCauseSolution
Product turns red/orange on storage Acid contamination causing cation formation.Store with a trace of amine (triethylamine) or in a base-washed vial.
Low yield in Grignard Moisture in THF or old Magnesium.Use freshly distilled THF (Na/Benzophenone) and activate Mg with Iodine/Dibromoethane.
Premature deprotection on Silica Silica gel is slightly acidic.Pre-wash silica column with 1% Triethylamine in Hexane before loading sample.

Safety Profile:

  • Hazards: Irritant (Skin/Eye).

  • Handling: Standard PPE. Avoid inhalation of dust.

  • Storage: Keep cool, dry, and away from acid vapors.

References

  • Chemical Identity & Properties: this compound (CAS 3010-81-9). ChemSrc. Retrieved from [Link]

  • Acid Lability Comparison: Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Use in Tunable Linkers: A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Retrieved from [Link]

  • Synthesis & Reactivity: Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.[1] Retrieved from [Link]

  • General Physical Data: 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol.[5][6] CAS Common Chemistry.[5] Retrieved from [Link][5][3]

Sources

Technical Monograph: Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Architecture, and Mechanistic Utility in High-Fidelity Protection Strategies [1]

Executive Summary

Tris(4-methoxyphenyl)methanol (TMTr-OH), often referred to as 4,4',4''-Trimethoxytrityl alcohol, represents a critical tier in the hierarchy of acid-labile protecting groups.[1] While its structural analogs (DMT, MMT) dominate standard oligonucleotide synthesis, TMTr-OH offers a unique physicochemical profile defined by extreme acid sensitivity.[1] This guide serves as a technical blueprint for researchers requiring precise, orthogonal protection strategies where standard trityl groups are too stable for rapid deprotection kinetics or pH-sensitive drug delivery systems.[1]

Part 1: Physicochemical Characterization[1][2][3]

The utility of TMTr-OH is dictated by its molecular weight and the electronic influence of its three methoxy substituents.[1] These electron-donating groups (EDGs) hyper-stabilize the resulting carbocation, lowering the energy barrier for acid-catalyzed deprotection.[1]

Table 1: Core Chemical Specifications
ParameterSpecificationTechnical Note
Chemical Name This compoundAlso known as 4,4',4''-Trimethoxytrityl alcohol
CAS Number 3010-81-9Essential for regulatory verification
Molecular Formula

Stoichiometry critical for Grignard calculations
Molecular Weight 350.41 g/mol Used for precise molarity calculations in synthesis
Appearance White to off-white crystalline solidYellowing indicates oxidation or cation formation
Solubility DCM, THF, Ethyl AcetateInsoluble in water; sparingly soluble in hexanes
pKR+ (Cation) ~ +0.82Significantly more stable than Trityl (-6.[1][2][3][4]6) and DMT
Part 2: Synthetic Architecture (Grignard Route)

Objective: Synthesize high-purity TMTr-OH via the nucleophilic addition of 4-methoxyphenylmagnesium bromide to diethyl carbonate.

Rationale: The carbonate route is chosen over the benzophenone route to ensure symmetry and simplify purification, as the leaving groups (ethoxide) are easily removed.

DOT Diagram: Synthesis Workflow

G Start Precursors: 4-Bromoanisole Mg Turnings Grignard Grignard Reagent: (4-MeO-Ph)-MgBr Start->Grignard THF, Reflux, I2 (init) Intermediate Tetrahedral Intermediate Grignard->Intermediate 3.0 eq Addition Electrophile Electrophile: Diethyl Carbonate Electrophile->Intermediate Slow Addition Hydrolysis Acid Hydrolysis (NH4Cl / H2O) Intermediate->Hydrolysis Quench Product Product: This compound (MW: 350.41) Hydrolysis->Product Workup & Recrystallization

Figure 1: Step-wise Grignard synthesis pathway for symmetric TMTr-OH formation.

Protocol: Self-Validating Synthesis

Safety: All glassware must be flame-dried. Moisture is the critical failure point.

  • Activation (The Iodine Indicator):

    • In a 3-neck flask under Argon, add Mg turnings (1.1 eq) and a single crystal of iodine.

    • Add 10% of the calculated 4-bromoanisole in dry THF.[1]

    • Validation Check: The brown iodine color must disappear (turn clear/cloudy grey) and the solution must bubble spontaneously. If this does not occur, the Mg is inactive; do not proceed.

  • Grignard Formation:

    • Dropwise add the remaining 4-bromoanisole/THF solution to maintain a gentle reflux.[1]

    • Stir for 1 hour post-addition.

  • Nucleophilic Attack:

    • Cool the Grignard solution to 0°C.

    • Add Diethyl Carbonate (0.3 eq relative to Grignard) slowly. The stoichiometry (3:1) drives the reaction to the tertiary alcohol.

    • Observation: The solution will thicken.[5] Allow to warm to Room Temp (RT) and reflux for 3 hours.

  • Hydrolysis & Isolation:

    • Pour mixture into ice-cold saturated

      
      .
      
    • Extract with Dichloromethane (DCM).[5] Wash organic layer with brine.

    • Dry over

      
       and evaporate.[6]
      
    • Purification: Recrystallize from hot Ethanol or Hexane/Ethyl Acetate.

Part 3: Mechanistic Utility & Acid Lability[1]

The defining feature of TMTr-OH is its transformation into the Tris(4-methoxyphenyl)methyl cation (TMTr+).[1]

Mechanism: Upon exposure to mild acid (e.g., 1-3% TCA in DCM), the hydroxyl group is protonated and leaves as water.[1] The resulting carbocation is stabilized by resonance delocalization across three phenyl rings, each boosted by a para-methoxy group.[1]

Comparative Lability:


[1][4]
  • TMTr: Deprotects in seconds with weak acids (useful for hypersensitive syntheses).

  • DMT: Standard for DNA synthesis.

  • Trityl: Requires stronger acid/longer time.

DOT Diagram: Cation Stability & Resonance

Resonance TMTr_OH TMTr-OH (Colorless) Cation TMTr+ Cation (Deep Red/Orange) TMTr_OH->Cation - H2O Acid H+ (TCA/DCM) Acid->TMTr_OH Resonance1 Resonance Form A (+ charge on Central C) Cation->Resonance1 Resonance2 Resonance Form B (+ charge on OMe Oxygen) Cation->Resonance2 Methoxy Stabilization

Figure 2: Acid-catalyzed ionization showing the transition from colorless alcohol to the stabilized, chromogenic cation.[1]

Part 4: Analytical Validation Protocols

To ensure the synthesized or purchased material is suitable for high-value applications (e.g., drug delivery linkers), strict validation is required.[1]

1. Colorimetric Acid Test (Instant Field Check)
  • Protocol: Dissolve ~1 mg of sample in 1 mL DCM. Add 1 drop of Trifluoroacetic Acid (TFA) or Trichloroacetic Acid (TCA).

  • Pass Criteria: Solution must instantly turn a deep, vibrant orange/red.

  • Fail Criteria: Slow color change or pale yellow indicates degradation or mistaken identity (e.g., Triphenylmethanol, which turns yellow only in strong sulfuric acid).

2. 1H-NMR Characterization (400 MHz, CDCl3)
  • Aromatic Region: Multiplets at 7.0–7.3 ppm (meta protons) and 6.7–6.9 ppm (ortho protons to methoxy).

  • Methoxy Group: A sharp singlet at ~3.8 ppm integrating for 9 protons.

  • Hydroxyl: A broad singlet (variable, usually 2.0–3.0 ppm) that disappears with

    
     shake.
    
3. Mass Spectrometry (ESI+)[1]
  • Target: Due to the stability of the cation, you will often see the

    
     peak rather than the molecular ion 
    
    
    
    .[1]
  • Expected Peak: m/z ~ 333.15 (Cation mass).

  • Calculation:

    
    .[1]
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76663, this compound.[1] Retrieved from [Link][1]

  • Sekine, M., & Hata, T. (1984).Protecting Groups in Oligonucleotide Synthesis. In Nucleic Acids Symposium Series.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[7] (Standard reference for Grignard synthesis of trityl alcohols).

Sources

Technical Guide: IR Spectrum Analysis of Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Tris(4-methoxyphenyl)methanol (CAS: 14426-21-2), often referred to as 4,4',4''-Trimethoxytrityl alcohol (TMTr-OH) , is a critical intermediate in organic synthesis and drug development.[1] It serves as the precursor to the TMTr cation , a highly stabilized carbocation used as an acid-labile protecting group for hydroxyl and amine functionalities, particularly in oligonucleotide synthesis .

While the Dimethoxytrityl (DMT) group is the industry standard for 5'-OH protection in solid-phase DNA synthesis, the TMTr group offers even greater acid lability due to the additional electron-donating methoxy group. This makes it valuable for protecting sensitive nucleosides or in "trityl-on" purification strategies where mild deprotection conditions are required.[1]

This guide provides a definitive breakdown of the Infrared (IR) spectrum of this compound, designed to serve as a self-validating Quality Control (QC) standard for researchers synthesizing or utilizing this reagent.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, one must correlate the molecular structure with specific vibrational modes. The molecule consists of a central quaternary carbon bonded to a hydroxyl group and three p-anisyl (4-methoxyphenyl) rings.[1]

Molecular Vibrational Map

The following diagram maps the chemical moieties to their expected IR signals.

G Molecule This compound OH_Group Tertiary Alcohol (-OH) Molecule->OH_Group Methoxy Methoxy Groups (-OCH3) Molecule->Methoxy Aromatic Aromatic Rings (1,4-sub) Molecule->Aromatic Sig_OH O-H Stretch ~3450-3550 cm⁻¹ OH_Group->Sig_OH Sig_CO_Alc C-O Stretch (3° Alc) ~1150 cm⁻¹ OH_Group->Sig_CO_Alc Sig_CH_Alk C-H Stretch (sp³) 2835 cm⁻¹ Methoxy->Sig_CH_Alk Sig_CO_Ether C-O-C Stretch (Ether) 1250 cm⁻¹ (Asym) 1030 cm⁻¹ (Sym) Methoxy->Sig_CO_Ether Sig_CH_Ar C-H Stretch (sp²) >3000 cm⁻¹ Aromatic->Sig_CH_Ar Sig_CC_Ar C=C Ring Stretch 1605, 1510 cm⁻¹ Aromatic->Sig_CC_Ar Sig_Oop OOP Bending (Para) 810-840 cm⁻¹ Aromatic->Sig_Oop

Figure 1: Vibrational mapping of this compound linking functional groups to diagnostic IR bands.[1]

Detailed Spectral Assignments

The following table synthesizes data from standard spectroscopic databases (SDBS, NIST) and functional group analysis.

Frequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
3400 – 3550 Medium, BroadO-H Stretch Characteristic of the tertiary alcohol.[1] Broadness depends on H-bonding (solid state vs. solution).[1]
3000 – 3100 WeakC-H Stretch (sp²) Aromatic protons.[1] Often appears as a shoulder on the stronger alkyl bands.[1]
2900 – 2960 MediumC-H Stretch (sp³) Methyl group C-H asymmetric stretch.[1]
2835 Medium/SharpC-H Stretch (Methoxy) Critical ID Peak. The symmetric C-H stretch of the O-CH₃ group is distinct and lower than typical alkyl C-H.
1605, 1510 StrongC=C Aromatic Stretch The 1510 cm⁻¹ band is often very intense in para-substituted electron-rich rings (like anisole).
1250 Very StrongC-O-C Asym.[1] Stretch Primary Fingerprint. The aryl-alkyl ether bond.[1] This is usually the strongest peak in the spectrum.
1170 – 1150 MediumC-O Stretch (3° Alcohol) Often obscured by the strong ether bands, but distinct from the ether C-O.
1030 StrongC-O-C Sym. Stretch Symmetric stretching of the methoxy ether linkage.
810 – 840 StrongC-H OOP Bending Substitution Pattern. Diagnostic for para-disubstituted benzene rings (two adjacent hydrogens).[1]
The "Trityl" Fingerprint

In drug development QC, the 1250 cm⁻¹ (Ether) and 1510 cm⁻¹ (Aromatic) bands are the "anchors" of the spectrum. If these are weak or shifted significantly, the core structure is compromised. The 2835 cm⁻¹ band confirms the methoxy integrity.

Synthesis & Impurity Troubleshooting (Self-Validating QC)

The most common synthesis route involves a Grignard reaction between 4-methoxyphenylmagnesium bromide and diethyl carbonate (or 4,4'-dimethoxybenzophenone).[1]

Self-Validating Logic: The IR spectrum serves as a "gatekeeper" for reaction completion.[1] The primary impurities are the unreacted carbonyl precursor (ester or ketone) and the trityl cation (formed by acid contamination).

Diagnostic Troubleshooting Table
Impurity / IssueIR Indicator (Warning Signal)Corrective Action
Unreacted Ketone (Benzophenone deriv.)Sharp peak at ~1650–1670 cm⁻¹ (C=O).[1]Recrystallize (EtOH/Hexane) or column chromatography.[1]
Unreacted Ester (Diethyl carbonate)Sharp peak at ~1740 cm⁻¹ (C=O).[1]Wash with non-polar solvent or recrystallize.[1]
Trityl Cation Formation (Acid contamination)Sample turns orange/red.[1] Loss of OH band; appearance of broad electronic absorption bands.[1]Neutralize sample immediately with triethylamine; ensure KBr/ATR crystal is neutral.[1]
Water / Solvent Broad "hump" >3500 cm⁻¹ or peaks at 1640 cm⁻¹ (H-O-H bend).[1]Dry sample under high vacuum (>4 hours).[1]
QC Decision Workflow

QC_Flow Start Isolate Crude Solid IR_Scan Acquire IR Spectrum (ATR or KBr) Start->IR_Scan Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO Fail_CO Impurity: Unreacted Precursor (Ketone/Ester) Check_CO->Fail_CO Peak Present Pass_CO No Carbonyl Peak Check_CO->Pass_CO Absent Check_OH Check 3200-3600 cm⁻¹ (Hydroxyl Region) Pass_CO->Check_OH Fail_OH Missing OH? Possible Cation Formation Check_OH->Fail_OH Absent Pass_OH Distinct OH Band Check_OH->Pass_OH Present Final_QC Check 2835 cm⁻¹ (OMe) & 830 cm⁻¹ (Para) Pass_OH->Final_QC Release PASS: Release Lot Pure TMTr-OH Final_QC->Release Confirmed

Figure 2: Quality Control Decision Tree for this compound synthesis.

Experimental Protocol (ATR-FTIR)[2][9]

This protocol ensures reproducibility and prevents the acid-catalyzed degradation of the sample during analysis.[1]

Equipment: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Tensor or equivalent).

  • System Blank: Clean the ATR crystal with isopropanol.[1] Run a background scan (air) to remove atmospheric CO₂ and H₂O contributions.[1]

  • Sample Prep:

    • Ensure the solid this compound is completely dry.[1] Solvent residues (DCM, Ethyl Acetate) have strong bands that overlap with the fingerprint region.

    • Note: Do not use acidic cleaning agents on the crystal before applying the sample, as surface acidity can generate the red TMTr cation, altering the spectrum.

  • Acquisition:

    • Place ~5 mg of solid on the crystal.[1]

    • Apply pressure using the anvil until the energy throughput stabilizes.

    • Parameters: 16 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹.

  • Post-Run Cleaning: Wipe immediately with Ethanol.[1] Trityl compounds can be sticky; ensure no residue remains for the next user.

References

  • National Institute of Standards and Technology (NIST). 4-Methoxybenzyl alcohol derivatives and related IR spectra.[1] NIST Mass Spectrometry Data Center.[1][2][3] [Link][1]

  • PubChem. this compound (Compound CID 812742).[1][4] National Library of Medicine.[1] [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Grignard synthesis of triphenylmethanol derivatives).

  • Glen Research. Technical Brief: Synthesis of Long Oligonucleotides (Context on Trityl Protecting Groups). [Link][1]

Sources

The Tris(4-methoxyphenyl)methyl Cation: A Guide to Mass Spectrometric Analysis of TMT-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-methoxyphenyl)methanol (TMT-OH), widely recognized in oligonucleotide synthesis as the source of the 4,4',4''-trimethoxytrityl (TMT) protecting group, presents a unique mass spectrometric profile defined by exceptional carbocation stability. Unlike typical alcohols that may exhibit clear molecular ions (


 or 

), TMT-OH analysis is dominated by the facile loss of the hydroxyl group and the formation of the resonance-stabilized tris(4-methoxyphenyl)methyl cation (

333.15).

This guide provides a rigorous technical breakdown of the TMT-OH mass spectrum, detailing the mechanistic drivers of its fragmentation, optimized ionization protocols, and its critical distinction from the related Dimethoxytrityl (DMT) group in drug development workflows.

Part 1: Molecular Architecture & Ionization Physics

To interpret the mass spectrum of TMT-OH, one must understand the "propeller" geometry of the trityl system. The central carbon atom is bonded to three phenol rings, each bearing a methoxy group at the para position.

The Resonance Effect

Upon ionization—specifically in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)—the molecule undergoes a rapid heterolytic cleavage of the C-O bond. The resulting carbocation is not merely a fragment; it is a thermodynamic sink. The three methoxy groups function as powerful electron-donating groups (EDGs), stabilizing the positive charge across the entire


-system via resonance.

Key Consequence for MS:

  • The "Missing" Parent: You will rarely observe the intact protonated molecule (

    
    ) in standard acidic mobile phases.
    
  • The Dominant Species: The spectrum is overwhelmingly dominated by the

    
     cation at 
    
    
    
    333.15
    .

Part 2: The Mass Spectral Fingerprint

The following data represents the characteristic ion signature for TMT-OH (


, MW: 350.41  g/mol ) under positive-mode ESI conditions.
Table 1: Primary Ion Assignment
m/z (Calculated)Ion IdentitySpecies DescriptionRelative Abundance
333.15

Tris(4-methoxyphenyl)methyl cation 100% (Base Peak)
350.15

Molecular ion (Radical cation, rare in ESI)< 1%
373.14

Sodium adduct of intact alcoholVariable (solvent dependent)
302.13

Loss of methoxy radical/neutral5 - 15%
227.08

Loss of one anisyl group< 5%
Distinction from DMT

In oligonucleotide synthesis, TMT is often compared to DMT (Dimethoxytrityl).

  • DMT Cation ($[DMT]^+ $):

    
     303.14
    
  • TMT Cation ($[TMT]^+ $):

    
     333.15
    
  • Shift: The +30 Da shift corresponds exactly to the additional methoxy group (

    
    ) on the third phenyl ring.
    

Part 3: Mechanistic Fragmentation Pathways

The stability of the TMT cation dictates the fragmentation logic. The primary event is the loss of the hydroxyl group, followed by secondary fragmentation of the methoxy substituents.

Visualization: TMT-OH Fragmentation Logic

TMT_Fragmentation Parent TMT-OH Precursor (Neutral) MW: 350.41 Transition Ionization (ESI+) Protonation of OH Parent->Transition + H+ Cation TMT Cation [M-OH]+ m/z 333.15 (Base Peak) Transition->Cation - H2O (Fast) Frag1 Fragment [333 - OCH3]+ m/z ~302 Cation->Frag1 - OCH3 (High Energy) Frag2 Fragment [333 - Anisyl]+ m/z ~227 Cation->Frag2 - C7H7O

Figure 1: The fragmentation pathway of TMT-OH. Note the rapid conversion to the stable cation (Red), which serves as the precursor for subsequent minor fragments.

Part 4: Experimental Protocols

Method A: High-Sensitivity ESI (LC-MS)

Objective: Confirmation of TMT protecting group identity or impurity profiling.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (v/v).

    • B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: The acidic modifier is crucial. It promotes the protonation of the hydroxyl group, facilitating the water loss that generates the diagnostic

      
       333 signal.
      
  • Source Parameters (Generic Q-TOF/Orbitrap):

    • Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation of the methoxy groups).

    • Cone Voltage: 20-30 V. Warning: High cone voltages (>50V) will obliterate the 333 peak into smaller aromatic fragments (

      
       77, 105).
      
    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for 333.1492 (allowing for 10 ppm error).

    • Do not look for 351.15 (

      
      ); its absence is a sign of good ionization efficiency, not poor sensitivity.
      
Method B: Direct Infusion for Purity Check

If analyzing the raw reagent (TMT-OH solid):

  • Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

  • Dilute 1:100 into 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infuse at 10 µL/min.

  • Acquire continuum data for 1 minute.

  • Verify the isotope pattern of the 333 peak matches the theoretical carbon distribution for

    
    .
    

Part 5: Applications in Drug Development

The mass spectral behavior of TMT is directly linked to its utility in Acid-Sensitive Linker technology.

The "Tunability" of Acid Lability

In the development of antibody-drug conjugates (ADCs) or prodrugs, the release rate of the payload is critical. TMT is significantly more acid-labile than DMT or MMT (Monomethoxytrityl) due to the third electron-donating methoxy group.

  • Lability Order: TMT > DMT > MMT > Trityl.

  • MS Application: When analyzing a mixture of protected nucleotides, MS/MS can distinguish the protecting groups based on the specific "reporter ion" released (333 for TMT vs 303 for DMT).

Oligonucleotide Synthesis QC

During the synthesis of RNA/DNA, failure sequences often retain the trityl group.

  • Workflow: LC-MS analysis of the crude oligo.

  • Detection: Set the mass spectrometer to scan for the "Trityl-On" species.

  • Calculation:

    
    .
    
Visualization: Protecting Group Analysis Workflow

TMT_Workflow Sample Crude Oligo Sample LC RP-HPLC Separation Sample->LC MS ESI-MS (Positive Mode) LC->MS Decision Reporter Ion? MS->Decision TMT m/z 333 Detected Decision->TMT 333.15 DMT m/z 303 Detected Decision->DMT 303.14 Result1 TMT Protected (High Acid Lability) TMT->Result1 Result2 DMT Protected (Standard Lability) DMT->Result2

Figure 2: Decision tree for distinguishing TMT vs. DMT protecting groups in oligonucleotide QC using reporter ions.

References

  • PubChem. (2025).[1][2] 4,4',4''-Trimethoxytrityl alcohol Compound Summary. National Library of Medicine. [Link]

  • Van der Vlies, A. J., et al. (2015). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. [Link]

  • Henderson, A. P., et al. (1997).[3] 4,4'-Dimethoxytrityl and 4,4',4''-trimethoxytrityl as protecting groups for amino functions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kele, Z., et al. (1999).[4] Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds. Journal of Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of Tris(4-methoxyphenyl)methanol, a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into the intricacies of its three-dimensional arrangement, the experimental methodologies required for its preparation and characterization, and the implications of its structural features for various applications.

Introduction: The Significance of Molecular Architecture

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is paramount. It dictates not only the physical properties of a compound, such as its melting point and solubility, but also its biological activity and how it interacts with other molecules. This compound, with its propeller-like arrangement of three methoxy-substituted phenyl rings around a central carbinol group, presents a fascinating case study in supramolecular chemistry and crystal engineering. Understanding its solid-state structure provides invaluable insights for the design of novel therapeutic agents and functional materials.

The Crystalline Architecture of this compound

The definitive crystal structure of this compound was elucidated by Ferguson, Glidewell, and Patterson in 1996 through single-crystal X-ray diffraction. Their work, published in Acta Crystallographica Section C: Crystal Structure Communications, revealed the intricate packing and intermolecular interactions that govern the solid-state form of this compound.

Crystallographic Data

The crystallographic parameters of this compound provide a quantitative description of its crystal lattice. This data is fundamental for any in-depth structural analysis.

ParameterValue
Chemical FormulaC₂₂H₂₂O₄
Molecular Weight350.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 11.285(3) Å
b = 10.131(3) Å
c = 16.323(4) Å
β = 108.99(2)°
Volume1764.2(8) ų
Z4
Molecules per Asymmetric Unit2
Key Structural Features: The Hydrogen-Bonded Dimer

A defining feature of the crystal structure of this compound is the formation of dimeric units through hydrogen bonding. The asymmetric unit of the crystal contains two independent molecules. These two molecules are linked by a moderately strong O—H···O hydrogen bond between their respective hydroxyl groups.[1] This interaction is the primary organizing force in the crystal lattice, influencing the overall packing and stability of the crystalline solid. The O···O distance in this hydrogen bond is approximately 3.035 Å.[1]

G Hydrogen Bonding in this compound Dimer cluster_0 Molecule A cluster_1 Molecule B A This compound A_OH O-H A->A_OH B_O O A_OH->B_O O-H···O Hydrogen Bond B This compound B->B_O

Caption: Intermolecular hydrogen bonding between two molecules of this compound.

Experimental Protocols: From Synthesis to Single Crystal

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. This, in turn, requires a robust synthetic procedure and a carefully optimized crystallization method.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of triarylmethanols is the Grignard reaction. This protocol outlines a plausible route for the preparation of this compound.

Core Causality: The Grignard reaction is a powerful carbon-carbon bond-forming reaction. The nucleophilic Grignard reagent, 4-methoxyphenylmagnesium bromide, is generated in situ and reacts with an electrophilic carbonyl carbon, in this case, from methyl 4-methoxybenzoate. Two equivalents of the Grignard reagent add to the ester, leading to the formation of the tertiary alcohol after an acidic workup. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether.

    • Slowly add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of methyl 4-methoxybenzoate in anhydrous diethyl ether.

    • Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. A precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G Synthesis of this compound A 4-Bromoanisole + Mg B 4-Methoxyphenylmagnesium bromide (Grignard Reagent) A->B in dry ether D Addition Reaction B->D C Methyl 4-methoxybenzoate C->D E Intermediate Adduct D->E F Acidic Workup (H3O+) E->F G This compound F->G

Caption: Workflow for the Grignard synthesis of this compound.

Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction requires a slow and controlled crystallization process. The goal is to allow the molecules to arrange themselves into a well-ordered lattice.

Core Causality: Slow evaporation is a widely used technique for growing single crystals. By gradually removing the solvent, the concentration of the solute slowly increases, eventually reaching a state of supersaturation. This controlled increase in concentration promotes the formation of a small number of crystal nuclei, which then grow slowly into larger, well-defined single crystals. The choice of solvent is crucial; it should be one in which the compound has moderate solubility and from which it crystallizes well.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene).

    • Select a solvent in which the compound is moderately soluble at room temperature.

  • Preparation of the Solution:

    • Dissolve the purified compound in the chosen solvent to create a nearly saturated solution. Gentle warming may be necessary to facilitate dissolution.

    • Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization:

    • Transfer the filtered solution to a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

Significance and Applications

The structural features of this compound and its derivatives make them valuable in several scientific domains.

Protecting Groups in Organic Synthesis

The triphenylmethyl (trityl) group and its derivatives are widely used as protecting groups for alcohols, particularly in the synthesis of nucleosides and carbohydrates. The methoxy substituents on the phenyl rings of this compound increase the electron density of the aromatic system, which in turn stabilizes the corresponding trityl cation that is formed during the deprotection step. This makes the tris(4-methoxyphenyl)methyl (TMT) group more acid-labile than the standard trityl group, allowing for its removal under milder acidic conditions. This tunable lability is a key advantage in complex multi-step syntheses.

Scaffolds in Medicinal Chemistry and Drug Development

The rigid, three-dimensional structure of the triarylmethanol core serves as an excellent scaffold for the development of new therapeutic agents. By modifying the functional groups on the phenyl rings, chemists can create a library of compounds with diverse pharmacological properties. For instance, derivatives of this compound have been investigated as components of pro-drugs. In one study, these derivatives were linked to the anti-cancer drug Buserelin to enhance its hydrophobicity and potentially improve its cellular uptake and biological activity.[2] This approach highlights the potential of using the this compound framework to modulate the pharmacokinetic properties of existing drugs.

Building Blocks in Materials Science

The propeller-like shape and potential for functionalization make this compound and related compounds interesting building blocks for the construction of supramolecular assemblies and functional materials. The ability to form well-defined crystal structures through hydrogen bonding and other intermolecular interactions is a key aspect of crystal engineering, which aims to design and synthesize crystalline solids with desired properties, such as porosity, nonlinear optical activity, or specific host-guest recognition capabilities.

Conclusion

The crystal structure of this compound provides a foundational understanding of its solid-state behavior and intermolecular interactions. The formation of hydrogen-bonded dimers is a key feature that dictates its crystalline architecture. The experimental protocols for its synthesis and single-crystal growth, rooted in the principles of the Grignard reaction and controlled crystallization, are essential for its preparation and characterization. The unique structural and electronic properties of this molecule and its derivatives have led to their application as tunable protecting groups in organic synthesis and as versatile scaffolds in the design of new bioactive molecules and advanced materials. This in-depth guide serves as a valuable resource for researchers and professionals seeking to leverage the properties of this compound in their scientific endeavors.

References

  • Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 52(2), 420-423. [Link]

  • Beni, R., Boadi, W., & Antwi, R. (2019). Abstract 1865: Buserelin trisphenylmethanol derivatives as anti-cancer prodrugs. Cancer Research, 79(13_Supplement), 1865-1865. [Link]

Sources

The Red Cation: A Technical Guide to Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, mechanism, and synthetic utility of Tris(4-methoxyphenyl)methanol.

Executive Summary

This compound, historically known as tri-p-anisylcarbinol and chemically abbreviated as TMTr-OH , represents a pinnacle in the engineering of acid-labile protecting groups. While the Dimethoxytrityl (DMT) group is the workhorse of modern DNA synthesis, the Trimethoxytrityl (TMTr) variant serves as a specialized tool for scenarios requiring extreme acid sensitivity. This guide explores its evolution from a colorimetric curiosity in the early 20th century to a critical reagent in high-precision biophysics and organic synthesis.

Part 1: Chemical Genesis & History

The Era of Halochromism (1900–1950)

Long before its application in biotechnology, this compound was studied for its fundamental physical properties. In the early 1900s, chemists like Moses Gomberg (the father of radical chemistry) and Adolf von Baeyer investigated triphenylmethane derivatives.

They observed a phenomenon called halochromism : colorless carbinols (alcohols) turning into intensely colored salts upon contact with acid.

  • Triphenylmethanol: Forms a yellow cation.

  • This compound: Forms a magnificent red-orange cation .

This deep coloration was early proof of the resonance stabilization provided by the methoxy substituents. The electron-donating nature of the three methoxy groups stabilizes the central positive charge so effectively that the salt can exist even in relatively weak acids.

The Khorana Revolution (1962)

The transition from a chemical curiosity to a biotechnological tool occurred in 1962 . In a landmark paper, Smith, Rammler, Goldberg, and Khorana introduced the concept of "tuning" trityl groups for nucleotide synthesis.

They faced a dilemma: the standard trityl group required harsh acidic conditions to remove, which could damage the delicate glycosidic bonds of DNA/RNA. By systematically adding methoxy groups, they created a hierarchy of lability:

  • Monomethoxytrityl (MMTr): Faster removal than Trityl.

  • Dimethoxytrityl (DMTr): The "Goldilocks" zone (standard for DNA synthesis).

  • Trimethoxytrityl (TMTr): The most labile, removing almost instantaneously in mild acid.

Key Insight: Khorana’s team demonstrated that adding a third methoxy group increased the rate of hydrolysis by roughly an order of magnitude compared to the dimethoxy variant, enabling deprotection under conditions so mild they leave other sensitive groups touched.

Part 2: Mechanistic Principles

The utility of TMTr-OH relies entirely on the stability of the Tris(4-methoxyphenyl)methyl cation .

Resonance Stabilization

When treated with acid, the hydroxyl group is protonated and leaves as water. The resulting carbocation is stabilized by the delocalization of the positive charge across all three aromatic rings and into the oxygen atoms of the methoxy groups.

Resonance cluster_resonance Resonance Stabilization Effect TMTr_OH TMTr-OH (Colorless Precursor) Transition Oxonium Intermediate (-OH2+) TMTr_OH->Transition Protonation Acid H+ Acid->Transition Cation TMTr Cation (Stable Red/Orange) Transition->Cation - H2O (Rate Limiting Step) Charge_Deloc Charge Delocalized over 3 Rings + 3 Oxygens Cation->Charge_Deloc OMe_Donation 3x Methoxy Groups (Strong Electron Donors) OMe_Donation->Charge_Deloc

Figure 1: Mechanism of acid-catalyzed formation of the TMTr cation. The stability of the cation drives the equilibrium forward.

Comparative Acid Lability

The following table illustrates why TMTr is selected over DMT or MMTr. The "Relative Hydrolysis Rate" is normalized to the unsubstituted Trityl group.

Protecting GroupStructureAbbreviationRelative Hydrolysis RateAcid Required
Triphenylmethyl(Ph)₃C-Tr1Strong (TFA)
(4-Methoxyphenyl)diphenylmethyl(An)(Ph)₂C-MMTr~10Mild (Acetic Acid)
Bis(4-methoxyphenyl)phenylmethyl(An)₂(Ph)C-DMTr~100Very Mild (DCA/TCA)
Tris(4-methoxyphenyl)methyl (An)₃C- TMTr ~1000+ Extremely Mild

Note: "An" denotes the p-anisyl (4-methoxyphenyl) group.

Part 3: Synthetic Methodology

The synthesis of this compound is a classic application of Grignard chemistry . While modern green methods (using ionic liquids) exist, the most robust protocol for high-purity generation remains the reaction of 4-methoxyphenylmagnesium bromide with 4,4'-dimethoxybenzophenone.

Protocol: Grignard Synthesis[2][3]

Reagents:

  • 4-Bromoanisole (Precursor for Grignard)

  • Magnesium turnings (activated)

  • 4,4'-Dimethoxybenzophenone (Electrophile)[1]

  • Diethyl ether or THF (Anhydrous solvent)

  • Ammonium chloride (Quench)

Workflow:

  • Activation: Magnesium turnings are stirred in anhydrous ether under inert atmosphere (N₂/Ar). A crystal of iodine may be added to initiate.

  • Grignard Formation: 4-Bromoanisole is added dropwise. The solution will self-heat; reflux is maintained to generate 4-methoxyphenylmagnesium bromide.

  • Addition: A solution of 4,4'-dimethoxybenzophenone in ether is added slowly to the Grignard reagent. The solution typically turns a muddy color as the complex forms.

  • Hydrolysis: The reaction is quenched with saturated aqueous ammonium chloride (mildly acidic/neutral). Crucial: Avoid strong acids during workup, or you will accidentally generate the red cation and lose the alcohol product.

  • Purification: Recrystallization from ethanol/benzene or similar non-polar solvents.

Synthesis Mg Mg Turnings Grignard Grignard Reagent (4-MeO-Ph-MgBr) Mg->Grignard Reflux / Ether Bromide 4-Bromoanisole Bromide->Grignard Reflux / Ether Ketone 4,4'-Dimethoxybenzophenone Alkoxide Magnesium Alkoxide Complex Ketone->Alkoxide Nucleophilic Addition Grignard->Alkoxide Nucleophilic Addition Product This compound (TMTr-OH) Alkoxide->Product NH4Cl Quench (Avoid Strong Acid!)

Figure 2: Synthetic pathway via Grignard addition.[1] Note the critical quenching step to prevent premature ionization.

Part 4: Applications in Drug Development

Oligonucleotide Synthesis

In the solid-phase synthesis of DNA and RNA, the 5'-hydroxyl group must be protected.

  • Standard: DMTr is used because it is stable enough to survive the synthesis cycle but labile enough to be removed by Dichloroacetic Acid (DCA).

  • TMTr Niche: TMTr is used when the oligonucleotide contains highly acid-sensitive modifications (e.g., certain purine analogs or acetal linkages) that would degrade even under the mild conditions used to remove DMTr. The TMTr group can be removed with extremely dilute acid or weak Lewis acids (e.g., Zinc Bromide), preserving the fragile cargo.

Selective Protection

Because TMTr is so sterically bulky (three phenyl rings), it is highly selective for primary alcohols over secondary alcohols. This steric bulk, combined with its electronic lability, makes it a powerful tool for regioselective protection strategies in complex natural product synthesis.

References

  • Smith, M., Rammler, D. H., Goldberg, I. H., & Khorana, H. G. (1962). Studies on Polynucleotides. XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society, 84(3), 430–440. Link

  • Gomberg, M. (1900). An Instance of Trivalent Carbon: Triphenylmethyl. Journal of the American Chemical Society, 22(11), 757–771. Link (Foundational context for trityl chemistry).

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Sekine, M., & Hata, T. (1984). Synthesis of Oligoribonucleotides using 4-Methoxybenzyl and 4,4',4''-Trimethoxytrityl Groups. Bulletin of the Chemical Society of Japan, 57, 2223.

Sources

The Synthesis of Triphenylmethanol Derivatives via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of triphenylmethanol and its derivatives through the Grignard reaction. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of the theoretical underpinnings and practical execution of this pivotal carbon-carbon bond-forming reaction. This document moves beyond a simple recitation of procedural steps to offer insights into the causality of experimental choices, ensuring a robust and reproducible synthetic methodology.

Foundational Principles: The Grignard Reaction

First discovered by Victor Grignard in 1900, the Grignard reaction remains one of the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The core of this reaction lies in the creation of a Grignard reagent, an organomagnesium halide (R-MgX), which acts as a potent nucleophile.[2]

The synthesis of triphenylmethanol derivatives typically involves the reaction of a substituted or unsubstituted phenylmagnesium halide with a diaryl ketone, such as benzophenone, or an ester like methyl benzoate.[3][4][5] The carbon atom bound to magnesium in the Grignard reagent possesses a significant partial negative charge, rendering it highly nucleophilic and capable of attacking the electrophilic carbonyl carbon of the ketone or ester.[5]

Reaction Mechanism: Ketone and Ester Pathways

The mechanistic pathway for the synthesis of triphenylmethanol derivatives differs slightly depending on the carbonyl-containing starting material.

From a Diaryl Ketone (e.g., Benzophenone): This is a direct, one-step nucleophilic addition. The phenyl Grignard reagent attacks the carbonyl carbon of the benzophenone, leading to the formation of a magnesium alkoxide intermediate.[5] Subsequent acidic workup protonates the alkoxide to yield the final triphenylmethanol product.[5]

From an Ester (e.g., Methyl Benzoate): The reaction with an ester is a two-step process. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[3] This intermediate is unstable and collapses, expelling the alkoxy group (e.g., methoxide) to form a ketone (benzophenone in this case).[1][3] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide, which is then protonated during workup to give triphenylmethanol.[1][3] It is crucial to note that this pathway inherently requires two equivalents of the Grignard reagent and results in a tertiary alcohol with at least two identical aryl groups.[6][7]

Critical Experimental Parameters: Ensuring Success

The success of a Grignard synthesis is critically dependent on the stringent control of several experimental parameters. The highly reactive nature of the Grignard reagent necessitates a meticulous approach to the reaction setup and execution.

Anhydrous Conditions: The Foremost Prerequisite

Grignard reagents are extremely strong bases and will readily react with protic solvents, including water, alcohols, and amines.[6][8] This "quenching" of the reagent converts it to a hydrocarbon, rendering it inactive for the desired nucleophilic addition and drastically reducing the yield.[5][6] Therefore, the use of scrupulously dried glassware and anhydrous solvents is paramount.[4][9][10]

Procedural Note: All glassware should be oven-dried or flame-dried immediately prior to use and cooled under an inert atmosphere (e.g., nitrogen or argon).[10][11] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[6][8]

Initiation of Grignard Reagent Formation

The reaction between magnesium metal and an aryl halide to form the Grignard reagent can sometimes be sluggish to initiate.[12] This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[12]

Activation Techniques:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.[4][11]

  • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[10][11] The disappearance of the characteristic iodine color is a visual cue that the reaction has initiated.[10]

Temperature Control and Reagent Addition

The formation of the Grignard reagent is an exothermic process.[9] The subsequent reaction with the carbonyl compound can also be exothermic.[1]

Procedural Best Practices:

  • The aryl halide should be added to the magnesium suspension at a rate that maintains a gentle reflux.[9]

  • The solution of the ketone or ester should be added slowly to the Grignard reagent, often with external cooling, to control the reaction rate and prevent side reactions.[9][11]

Experimental Workflow: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide. This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.[1]

  • Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.[6]

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), employ one of the activation techniques described in section 2.2.[6]

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that sustains a gentle reflux.[9] After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent.[11]

Synthesis of Triphenylmethanol
  • Reactant Preparation: In a separate flask, dissolve benzophenone in anhydrous diethyl ether. Transfer this solution to the dropping funnel of the Grignard reaction setup.[11]

  • Reaction: Cool the Grignard reagent solution in an ice bath.[11] Add the benzophenone solution dropwise with vigorous stirring.[11] A color change, often to a deep red or pink, may be observed, followed by the formation of a precipitate, which is the magnesium alkoxide salt.[13]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.[6]

Workup and Purification
  • Hydrolysis: Carefully pour the reaction mixture into a flask containing a mixture of ice and a dilute acid, such as 10% sulfuric acid or 3M hydrochloric acid.[3][9] This step protonates the alkoxide to form triphenylmethanol and dissolves the magnesium salts.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, which contains the product, from the aqueous layer.[3][8] Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine to remove any remaining acid and inorganic salts.[3]

  • Drying and Isolation: Dry the ether layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3][11] Filter to remove the drying agent and evaporate the solvent to obtain the crude triphenylmethanol.[8]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether or methanol, to yield pure triphenylmethanol crystals.[4][8]

Side Reactions and Troubleshooting

Even with careful execution, side reactions can occur, impacting the yield and purity of the final product. Understanding these potential pitfalls is crucial for troubleshooting and optimization.

Problem Symptom Likely Cause(s) Troubleshooting & Recommendations
Reaction Fails to Initiate No bubbling or cloudiness after adding a portion of the aryl halide.Inactive magnesium surface (oxide layer); presence of moisture.Activate the magnesium by crushing or adding a crystal of iodine. Ensure all glassware and reagents are scrupulously dry.[10][11]
Low Yield of Triphenylmethanol Isolated product mass is significantly lower than theoretical.Incomplete Grignard reagent formation; quenching of the Grignard reagent by moisture; competing side reactions.Ensure sufficient reaction time for Grignard formation. Maintain strict anhydrous conditions.[10][11] Titrate the Grignard reagent to determine its exact concentration before use.[11]
Formation of Biphenyl Byproduct Presence of a non-polar, hydrocarbon impurity.Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.[9]Add the bromobenzene solution slowly and dilute the reaction mixture to minimize the concentration of unreacted aryl halide.[1][11]
Recovery of Starting Ketone Significant amount of benzophenone present after workup.Incomplete reaction; enolization of the ketone if it is sterically hindered.Ensure a slight excess of the Grignard reagent is used. For sterically hindered ketones, consider alternative synthetic routes.[11][14]

Synthesis of Functionalized Triphenylmethanol Derivatives

The Grignard reaction is highly versatile and can be adapted to synthesize a wide array of triphenylmethanol derivatives.

  • Substituted Grignard Reagents: By starting with a substituted aryl halide (e.g., 4-bromotoluene), triphenylmethanol derivatives with substituents on one of the phenyl rings can be prepared.

  • Substituted Benzophenones: Similarly, using a substituted benzophenone (e.g., 4-methoxybenzophenone) allows for the introduction of functional groups on the other two phenyl rings.[15]

It is important to note that the substituting groups must be compatible with the Grignard reagent. Functional groups with acidic protons, such as hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups, will be deprotonated by the Grignard reagent and are therefore incompatible unless protected.

Applications in Research and Development

Triphenylmethanol and its derivatives are valuable compounds with diverse applications. They serve as intermediates in the synthesis of triphenylmethane dyes, which are used as pH indicators and biological stains.[16] In the pharmaceutical industry, the triphenylmethanol scaffold is a key structural motif in the design of novel therapeutic agents, including potential anti-cancer drugs.[16] Furthermore, these compounds are utilized in materials science for the development of specialized polymers and organic light-emitting diodes (OLEDs).[16][17]

Conclusion

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the preparation of triphenylmethanol and its derivatives. A thorough understanding of the reaction mechanism, meticulous attention to experimental conditions, and an awareness of potential side reactions are essential for achieving high yields and purity. This guide has provided a detailed framework for the successful execution of this important transformation, empowering researchers to harness its full potential in their scientific endeavors.

Visualizing the Process

Grignard Reaction Mechanism for Triphenylmethanol Synthesis

Grignard_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_nucleophilic_addition Nucleophilic Addition cluster_workup Acidic Workup Aryl_Halide Aryl Halide (Ar-X) Grignard_Reagent Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard_Reagent Ether Mg Mg Metal Mg->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Attack Benzophenone Benzophenone Benzophenone->Alkoxide Triphenylmethanol Triphenylmethanol Alkoxide->Triphenylmethanol H3O+ Grignard_Workflow start Start: Dry Glassware & Reagents reagent_formation 1. Form Grignard Reagent (Aryl Halide + Mg in Ether) start->reagent_formation reaction 2. Add Benzophenone Solution (Dropwise, with cooling) reagent_formation->reaction workup 3. Acidic Workup (Pour into ice/acid mixture) reaction->workup extraction 4. Extraction (Separate organic layer) workup->extraction drying 5. Dry Organic Layer (Anhydrous Na2SO4) extraction->drying isolation 6. Isolate Crude Product (Solvent evaporation) drying->isolation purification 7. Recrystallization isolation->purification end End: Pure Triphenylmethanol purification->end

Sources

The Strategic Use of Trityl and Substituted Trityl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis, few protecting groups offer the tunable precision of the Triphenylmethyl (Trityl or Trt) family. While often categorized simply as "bulky groups," their utility lies in a unique electronic responsiveness: by modifying the phenyl rings with electron-donating (methoxy) or electron-withdrawing (chloro) substituents, chemists can fine-tune acid lability by orders of magnitude.[1]

This guide moves beyond basic definitions to explore the mechanistic causality of trityl group behavior. We will examine why Dimethoxytrityl (DMT) is the non-negotiable standard for oligonucleotide synthesis, how 2-Chlorotrityl (2-Cl-Trt) resins enable fragment condensation in peptide chemistry, and provide self-validating protocols for their application.[1][2]

The Core Mechanism: Carbocation Stability

To master trityl chemistry, one must understand the stability of the trityl cation (


). Unlike standard ester or ether protection which relies on hydrolytic cleavage, trityl deprotection is an SN1 fragmentation  driven by the formation of a resonance-stabilized carbocation.
The "Propeller" Geometry

Sterically, the three phenyl rings cannot lie in a flat plane due to hydrogen repulsion. Instead, they twist into a propeller shape (


 symmetry).[1] This steric bulk serves two functions:
  • Selectivity: It preferentially protects primary heteroatoms (1° alcohols/amines) over secondary ones due to kinetic hindrance.

  • Shielding: It creates a hydrophobic pocket that shields the protected functionality from nucleophilic attack.

Electronic Tuning

The rate of deprotection is directly proportional to the stability of the resulting carbocation.

  • Electron Donating Groups (EDGs): Substituents like para-methoxy (-OMe) donate electron density into the

    
    -system, stabilizing the positive charge and increasing acid lability  (faster removal).[1]
    
  • Electron Withdrawing Groups (EWGs): Substituents like ortho-chloro (-Cl) destabilize the cation slightly relative to EDGs, or alter the steric environment to prevent premature cleavage.[1]

The Family Tree: Comparative Lability

The following table synthesizes the relative acid sensitivity of the trityl family. Note the dramatic shift in half-life (


) caused by methoxy substitution.
Table 1: Relative Acid Lability and Applications[1]
Protecting GroupAbbr.Structure NoteRelative Hydrolysis Rate*Primary Application
Triphenylmethyl Trt Unsubstituted1 (Baseline)Side-chain protection (His, Asn, Gln, Cys) in Fmoc-SPPS.[1][2]
Monomethoxytrityl MMT 1 x p-OMe~10x fasterProtection of exocyclic amines in nucleosides; 5'-OH protection when higher stability is needed.[2]
Dimethoxytrityl DMT 2 x p-OMe~100x fasterGold Standard for 5'-OH in Oligonucleotide synthesis.[1][2]
2-Chlorotrityl 2-Cl-Trt 1 x o-ClVariable**Resin Linker for SPPS.[1][2] Allows cleavage of protected peptide fragments.[3]

*Rates are approximate and solvent-dependent. Data derived from acidolysis in 80% acetic acid. **2-Cl-Trt is designed for hyper-acid sensitivity on resins (1% TFA) due to the stability of the ether linkage being compromised by the resin matrix and the inductive effect of Cl balancing the steric strain.

Mechanistic Visualization

The following diagram illustrates the SN1 pathway. Note that the "Deprotection" is an equilibrium process driven forward by the stability of the cation and the scavenging of the leaving group.

TritylMechanism cluster_0 Protection (Kinetic Control) cluster_1 Deprotection (Thermodynamic/S_N1) R_OH Substrate (R-OH / R-NH2) Protected Trityl Ether (R-O-Trt) R_OH->Protected S_N2-like / AdN-E Trt_Cl Trityl Chloride (Trt-Cl) Trt_Cl->Protected S_N2-like / AdN-E Base Base (Pyridine/TEA) Base->Protected S_N2-like / AdN-E Protonated Oxonium Intermediate (R-OH+-Trt) Protected->Protonated + H+ Acid Acid Catalyst (TCA / TFA) Cation Trityl Carbocation (Ph3C+) Protonated->Cation Rate Limiting Step Free_OH Deprotected Substrate Protonated->Free_OH Cleavage Color Process Monitoring (DMT Quantification) Cation->Color Chromophore (Orange/Red)

Figure 1: The Trityl Protection/Deprotection Cycle. The deprotection pathway generates a resonance-stabilized cation, which is often colored (DMT = Orange), allowing for real-time process monitoring.[1][2]

Strategic Applications

A. Oligonucleotide Synthesis (The DMT Role)

In automated DNA/RNA synthesis, DMT is used to protect the 5'-hydroxyl.[4][5]

  • Why DMT? It is labile enough to be removed by Trichloroacetic Acid (TCA) in seconds without damaging the growing DNA chain (depurination risk).

  • Self-Validation: The DMT cation released is bright orange (

    
     nm).[2] Automated synthesizers measure the absorbance of the waste stream to calculate the Stepwise Coupling Efficiency . If the orange color is faint, the previous coupling failed.
    
B. Solid Phase Peptide Synthesis (The 2-Cl-Trt Role)

2-Chlorotrityl Chloride Resin is a critical tool for "Fragment Condensation."[2][3][6][7]

  • The Problem: Standard Wang resin requires 95% TFA to cleave, which removes all side-chain protecting groups (Boc, tBu).[1]

  • The 2-CTC Solution: The steric bulk of the 2-Cl group combined with the ether linkage to the resin allows cleavage with 1% TFA in DCM.

  • Result: The peptide is released from the resin, but side-chain protecting groups (which require 50-95% TFA) remain intact.[1] This allows the synthesis of protected peptide fragments that can be coupled together in solution to form large proteins.

Experimental Protocols

Protocol A: Selective 5'-O-Dimethoxytritylation of a Nucleoside

Target: Primary hydroxyl protection in the presence of secondary hydroxyls.[2]

  • Preparation: Dry the nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine (3x).

  • Reaction: Dissolve in anhydrous pyridine. Add DMT-Cl (1.2 eq) portion-wise over 30 minutes at 0°C.

    • Expert Insight: Adding DMT-Cl too fast or in large excess will result in bis-tritylation (protecting the 3'-OH).[1][2]

    • Catalyst: If reaction is sluggish, add a catalytic amount of DMAP (0.1 eq), but monitor closely to avoid side reactions.[1]

  • Quenching: Add methanol (5 mL) to quench excess DMT-Cl.

  • Workup: Dilute with DCM, wash with 5% NaHCO3 (to keep pH basic; DMT is acid sensitive!).

  • Validation: TLC (run in DCM:MeOH 95:5). The product spot should turn bright orange immediately upon spraying with acid or exposure to HCl fumes.

Protocol B: Cleavage from 2-Chlorotrityl Resin (Protected Peptide)

Target: Release of peptide while retaining side-chain protection.[1][2]

  • Wash: Wash the resin-bound peptide with DCM (3x) to remove DMF (DMF can buffer the acid).

  • Cleavage Cocktail: Prepare 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM .

    • Why TIS? To scavenge the trityl cation and prevent it from re-alkylating Cysteine or Tryptophan residues.

  • Execution: Treat resin with cocktail for 2 minutes . Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize the acid instantly).

  • Repeat: Repeat step 3 approximately 5-10 times.

  • Isolation: Concentrate the combined filtrates. The residue is your Side-Chain Protected Peptide .

Troubleshooting & Stability Matrix

StabilityMatrix cluster_inputs Condition Check cluster_outcomes Trityl Fate Acidic Acidic Conditions (pH < 4) Unstable CLEAVAGE (Deprotection) Acidic->Unstable S_N1 Pathway Basic Basic Conditions (pH > 9) Stable STABLE (No Reaction) Basic->Stable Orthogonal Hydrogenation Hydrogenolysis (H2 / Pd-C) Slow SLOW CLEAVAGE (Requires Heat) Hydrogenation->Slow Steric Resistance

Figure 2: Stability profile of Trityl groups.[1][2] They are universally base-stable, making them orthogonal to Fmoc and Ester hydrolysis.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[8] [1]

  • Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] [1]

  • Barlos, K., et al. (1989).[1] 2-Chlorotrityl chloride resin.[2][3][6][7][9] Tetrahedron Letters, 30(29), 3943-3946.[1] (Seminal paper on 2-CTC resin for SPPS).[6][9] [1]

  • Sigma-Aldrich (Merck). DNA Oligonucleotide Synthesis: The Phosphoramidite Method. Technical Guide.

  • BenchChem. The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group.

Sources

Methodological & Application

Application Note: Synthesis of Tris(4-methoxyphenyl)methanol (TMT-OH) via Grignard Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-methoxyphenyl)methanol, commonly referred to as 4,4',4''-Trimethoxytrityl alcohol (TMT-OH) , is a critical precursor in the synthesis of the TMT protecting group, widely utilized in nucleoside and nucleotide chemistry. The TMT group offers distinct acid-lability profiles compared to the standard Dimethoxytrityl (DMT) group, making it essential for orthogonal protection strategies in complex RNA/DNA synthesis.

This application note details the synthesis of TMT-OH via the Grignard reaction of 4-methoxyphenylmagnesium bromide with diethyl carbonate . Unlike standard undergraduate protocols for triphenylmethanol, this procedure addresses the specific electronic effects of the methoxy substituents, which stabilize the resulting carbocation, necessitating strict pH control during workup to prevent premature dehydration or etherification.

Mechanistic Insight & Reaction Design

The Challenge of Electron-Rich Systems

The synthesis involves the nucleophilic addition of three equivalents of an aryl Grignard reagent to a carbonate core. The presence of the para-methoxy group on the aryl ring introduces two critical factors:

  • Grignard Stability: The electron-donating effect makes the Grignard reagent highly nucleophilic but also prone to Wurtz-type coupling side reactions if temperature is uncontrolled.

  • Product Acid Sensitivity: The resulting TMT-OH forms the tris(4-methoxyphenyl)methyl cation (TMT cation) with extreme ease upon exposure to acid. This carbocation is resonance-stabilized by three oxygen atoms, making it significantly more stable (and thus easier to form) than the trityl cation.

    • Implication: Standard acidic workups (e.g., 1M HCl) will instantly convert the product into the colored carbocation species, leading to yield loss or side-product formation (e.g., ethyl ethers). Ammonium chloride (

      
      ) is the mandatory quenching agent. 
      
Reaction Pathway Visualization

The following diagram illustrates the stepwise addition and the critical quenching equilibrium.

G start Precursors: 4-Bromoanisole + Mg grignard Grignard Reagent: 4-MeO-Ph-MgBr start->grignard THF, Reflux (I2 initiator) inter1 Intermediate 1: Ethyl 4-methoxybenzoate grignard->inter1 + 0.33 eq Carbonate carbonate Electrophile: Diethyl Carbonate inter2 Intermediate 2: 4,4'-Dimethoxybenzophenone inter1->inter2 + Grignard (Fast) alkoxide Magnesium Alkoxide (TMT-OMgBr) inter2->alkoxide + Grignard (Fast) product Final Product: TMT-OH (Colorless) alkoxide->product Quench: Sat. NH4Cl (pH ~8) cation Side Product (Avoid): TMT Cation (Red/Orange) alkoxide->cation Quench: HCl (pH < 4) product->cation Acid exposure

Figure 1: Reaction cascade from Grignard initiation to controlled hydrolysis. Note the divergence at the quenching step.

Experimental Protocol

Reagents and Stoichiometry

Scale: 50 mmol target (theoretical).

ReagentMW ( g/mol )Equiv.AmountRole
4-Bromoanisole 187.033.330.86 g (20.7 mL)Nucleophile Precursor
Magnesium Turnings 24.303.54.25 gMetal Insertion
Diethyl Carbonate 118.131.05.91 g (6.06 mL)Electrophile (Core)
THF (Anhydrous) 72.11Solvent~150 mLReaction Medium
Iodine (

)
253.8Cat.[1]1 crystalInitiator
Sat.

-Excess100 mLQuenching Agent
Equipment Preparation (Critical Process Parameter)
  • Glassware: 3-neck Round Bottom Flask (500 mL), reflux condenser, pressure-equalizing addition funnel.

  • Drying: Flame-dry all glassware under vacuum or bake at 120°C for 4 hours. Assemble hot under nitrogen flow.

  • Atmosphere: Strictly inert (

    
     or 
    
    
    
    ). Moisture kills the Grignard reagent immediately.
Step-by-Step Procedure
Phase 1: Grignard Reagent Formation
  • Loading: Place Mg turnings into the 3-neck flask. Add a magnetic stir bar. Clamp the apparatus securely.

  • Activation: Add the single crystal of Iodine. Heat the flask gently with a heat gun until iodine vaporizes, coating the Mg. This etches the oxide layer.

  • Solvent & Initiation: Add 20 mL of anhydrous THF to cover the Mg.

  • Precursor Mix: In the addition funnel, mix the 4-Bromoanisole with 80 mL anhydrous THF.

  • Initiation Drop: Add approximately 5 mL of the bromide solution to the Mg. Stop stirring.

    • Observation: Look for turbidity, bubbling, and the disappearance of the iodine color (brown

      
       clear/grey). If no reaction occurs within 5 mins, gently warm the flask.
      
  • Addition: Once initiated (vigorous reflux begins), start stirring and add the remaining bromide solution dropwise over 45–60 minutes.

    • Control: Maintain a gentle reflux via the addition rate. External heating should not be necessary during addition.

  • Maturation: After addition is complete, reflux the grey/black solution for 1 hour using an oil bath (set to 70°C) to ensure complete consumption of the bromide.

Phase 2: Coupling Reaction
  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Electrophile Addition: Dilute Diethyl Carbonate in 20 mL THF. Add this solution dropwise to the cold Grignard reagent over 20 minutes.

    • Note: The reaction is highly exothermic. The solution may become viscous.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Optional: Reflux for 30 minutes to ensure the third addition (sterically hindered) is complete.

Phase 3: Workup & Isolation (The "Trustworthiness" Check)
  • Quenching: Cool the mixture to 0°C. Slowly add Saturated Ammonium Chloride (

    
    ) solution.
    
    • Visual Check: A massive precipitation of Magnesium salts will occur.

    • Color Check: The organic layer should be pale yellow/colorless. If it turns bright red/orange, the pH is too low (cation formation). Add a few drops of dilute

      
       immediately.
      
  • Extraction: Decant the liquid into a separatory funnel. Wash the solid residues with Ethyl Acetate (

    
     mL). Combine organics.
    
  • Washing: Wash the organic layer with Water (

    
     mL) and Brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ). Filter.
    
  • Evaporation: Remove solvent under reduced pressure (Rotavap). Do not exceed 40°C water bath temperature to avoid thermal decomposition.

Purification

The crude product is often a viscous oil or foam due to residual anisole or biphenyl byproducts.

  • Method: Recrystallization.[2][3][4]

  • Solvent System: Diethyl Ether / Hexanes (or Petroleum Ether).

  • Protocol: Dissolve crude in minimum boiling ether. Add hexanes until persistent cloudiness appears. Cool to -20°C overnight.

  • Yield Target: 65–75% (White to off-white crystals).

Characterization & Quality Control

Expected Data
TechniqueExpected ResultInterpretation
Appearance White crystalline solidPurity indicator (Yellowing suggests oxidation or cation)
TLC

(Hex:EtOAc 4:[1]1)
Distinct from starting bromide (

)
1H NMR

~3.8 ppm (s, 9H, -OMe)
Diagnostic methoxy peak
1H NMR

~7.1-6.8 ppm (m, 12H, Ar-H)
Aromatic region, AA'BB' pattern
IR ~3400-3500

(Broad)
O-H stretch (Alcohol)
Acid Test Turns bright Orange/Red with TFAConfirms presence of TMT system
Troubleshooting Guide
  • Issue: Reaction did not initiate.

    • Cause: Wet THF or oxidized Mg.

    • Fix: Add a drop of 1,2-dibromoethane (entrainment method) or sonicate the flask.

  • Issue: Product is red/orange oil.

    • Cause: Acid contamination during workup.

    • Fix: Wash organic layer with saturated Sodium Bicarbonate (

      
      ) immediately.
      
  • Issue: Low yield, high "waxy" solid content.

    • Cause: Homocoupling of Grignard (Wurtz coupling) forming 4,4'-dimethoxybiphenyl.

    • Fix: Keep the Grignard formation temperature lower (control addition rate strictly).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Grignard protocols and stoichiometry).
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999. (Properties of Trityl/TMT groups).[4][5]

  • Beaucage, S. L.; Iyer, R. P. "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron1992 , 48, 2223–2311.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, 2013. (Mechanism of Grignard addition to carbonates).[3]

  • Sigma-Aldrich (Merck). "Grignard Reagents Preparation and Safety Guide." (General handling of organometallics).

Sources

Application Note: High-Sensitivity Protection of Primary Alcohols using Tris(4-methoxyphenyl)methanol (TMTr)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of acid-labile protecting groups, Tris(4-methoxyphenyl)methanol (also known as 4,4',4''-Trimethoxytrityl alcohol or TMTr-OH ) serves as the precursor to the TMTr group, which offers the highest acid lability among the standard trityl series. While the Dimethoxytrityl (DMTr) group is the industry standard for oligonucleotide synthesis, TMTr is critical when protecting groups must be removed under ultra-mild acidic conditions to preserve highly acid-sensitive moieties (e.g., purine bases prone to depurination, or acetal linkages).

This guide details the chemical rationale, activation protocols (converting the alcohol to the active chloride), and application workflows for using TMTr to protect primary alcohols.

Scientific Foundation: The "Lability Ladder"

The utility of the TMTr group is dictated by the electronic stability of its carbocation intermediate. The rate of acid-catalyzed deprotection correlates directly with the stability of the trityl cation formed upon cleavage.

Electronic Mechanism

The cleavage mechanism is an


 reaction. The presence of methoxy (-OMe) groups on the phenyl rings provides strong electron-donating effects via resonance, stabilizing the resulting carbocation.
  • Trityl (Tr): No methoxy groups. Requires strong acid (e.g., TFA) to remove.

  • Monomethoxytrityl (MMTr): One methoxy group. Moderate lability.

  • Dimethoxytrityl (DMTr): Two methoxy groups. Standard lability (3% TCA).

  • Trimethoxytrityl (TMTr): Three methoxy groups. Hyper-lability (0.1% - 1% TCA or dilute Acetic Acid).

Comparative Stability Data

The following table summarizes the relative stability, aiding in the selection of the appropriate group.

Protecting GroupAbbr.Methoxy GroupsRelative Hydrolysis Rate*Deprotection ConditionCation Color
Trimethoxytrityl TMTr 3 ~100 1% TCA or 80% AcOH Deep Red
DimethoxytritylDMTr2103% TCA in DCMOrange
MonomethoxytritylMMTr113% TCA (Slow) or TFAYellow-Orange
TritylTr0< 0.1TFA or HBr/AcOHYellow

*Relative rates are approximate and solvent-dependent. TMTr is significantly faster than DMTr.

Visualizing the Mechanism

The following diagram illustrates the resonance stabilization that drives the hyper-lability of the TMTr group compared to the standard Trityl group.

TMTr_Mechanism cluster_stabilization Electronic Effect (3x OMe) TMTr_Ether TMTr-Ether (Protected Alcohol) Protonation Protonation (H+) TMTr_Ether->Protonation  Mild Acid   Transition Transition State (C-O Bond Weakening) Protonation->Transition Cation TMTr Cation (Resonance Stabilized) Transition->Cation  Fast Cleavage   Alcohol Free Alcohol (R-OH) Transition->Alcohol

Experimental Protocols

Critical Note on Reagents: The topic of this guide is This compound (the alcohol). However, the alcohol itself is not the direct electrophile for protecting primary alcohols. It must first be activated to Tris(4-methoxyphenyl)methyl chloride (TMTr-Cl) .

Protocol A: Activation of TMTr-OH to TMTr-Cl

Use this protocol if you possess the alcohol starting material and need to generate the active reagent.

Reagents:

  • This compound (TMTr-OH)

  • Acetyl Chloride (AcCl) or Thionyl Chloride (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of TMTr-OH in 50 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 15 mmol (1.5 eq) of Acetyl Chloride dropwise at 0°C.

    • Mechanistic Insight: AcCl converts the -OH to an acetate, which is then displaced by chloride, or reacts directly via an oxonium intermediate.

      
       is an alternative but generates 
      
      
      
      gas.
  • Reflux: Allow the mixture to warm to room temperature and reflux for 1-2 hours.

  • Isolation: Evaporate the solvent and excess reagent under reduced pressure.

  • Crystallization: Recrystallize the residue from hexane/DCM to obtain TMTr-Cl as a moisture-sensitive solid.

    • QC Check:

      
       NMR should show the disappearance of the alcohol -OH proton.
      
Protocol B: Protection of Primary Alcohol (Nucleoside 5'-OH)

This is the standard application of the TMTr group.

Reagents:

  • Substrate: Primary alcohol (e.g., Thymidine)

  • Reagent: TMTr-Cl (Prepared in Protocol A)

  • Solvent: Anhydrous Pyridine (acts as both solvent and base)

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) – Use with caution as it may reduce selectivity.

Step-by-Step:

  • Drying: Co-evaporate the substrate with anhydrous pyridine (3x) to remove trace water.

  • Reaction: Dissolve substrate (1.0 eq) in anhydrous pyridine (0.1 M concentration). Add TMTr-Cl (1.2 eq) in portions at 0°C.

  • Equilibration: Stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Monitor by TLC.[1] TMTr derivatives are highly lipophilic and will move significantly higher than the starting material.

  • Quenching: Add 1 mL of Methanol to quench excess TMTr-Cl.

  • Workup: Dilute with DCM, wash with saturated

    
     (Do not use acid in the workup!). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography on silica gel.

    • Crucial Step: The silica column must be pre-equilibrated with 0.5% - 1% Triethylamine (TEA) in the eluent. Acidic silica will strip the TMTr group immediately.

Protocol C: Controlled Deprotection & Quantification

The "Red Assay" for determining coupling efficiency.

Reagents:

  • Deprotection Solution: 1% Trichloroacetic Acid (TCA) in DCM (vs. 3% for DMTr).

  • Alternative: 80% Acetic Acid (for very sensitive substrates).

Step-by-Step:

  • Treatment: Expose the TMTr-protected substrate to the Deprotection Solution for 30–60 seconds.

  • Observation: The solution will turn a Deep Red/Orange color immediately.

  • Quantification: Measure UV-Vis absorbance.

    • 
       for TMTr cation: ~515–520 nm (Redder than DMTr's 498 nm).
      
    • Use Beer’s Law (

      
      ) to calculate the concentration of released cation, which equals the concentration of the protected alcohol.
      

Troubleshooting & Quality Control

Decision Tree: Selecting the Right Trityl Group

Trityl_Selection Start Start: Primary Alcohol Protection Q1 Is the substrate highly acid-sensitive? (e.g., depurination risk, acetals) HighSens Use TMTr (Deprotects with 1% TCA) Q1->HighSens Yes StdSens Use DMTr (Standard, 3% TCA) Q1->StdSens No Note Note: TMTr requires basic workup (TEA) to prevent premature loss. HighSens->Note

Common Pitfalls
  • Premature Deprotection: The TMTr group is so labile that slightly acidic

    
     (NMR solvent) can cleave it. Solution:  Filter 
    
    
    
    through basic alumina or add a drop of pyridine-
    
    
    before NMR analysis.
  • Silica Degradation: Product disappears on the column. Solution: Always add 1% Triethylamine to the mobile phase.

  • Incomplete Activation: If Protocol A fails, ensure the Acetyl Chloride is fresh; hydrolysis produces acetic acid which deactivates the reaction.

References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Kocalka, P., et al. (2008). "Acid-labile protecting groups in oligonucleotide synthesis."[2][3][4] Current Organic Chemistry.

  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron. (Discusses DMTr vs TMTr kinetics).

  • BLD Pharm. (n.d.). "this compound Product Data." (Chemical properties and safety).

  • Organic Chemistry Portal. (n.d.). "Protecting Groups: Hydroxyl." (General stability ladders).

Sources

Application Notes and Protocols: Versatile Etherification Strategies for Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 4,4',4''-Trimethoxytrityl (TMTr) Group

In the landscape of multistep organic synthesis, particularly in the fields of nucleoside, carbohydrate, and complex natural product chemistry, the hydroxyl functional group presents a unique challenge. Its inherent reactivity as both a nucleophile and a weak acid necessitates a robust protection strategy to ensure chemoselectivity during synthetic transformations. The triphenylmethyl (trityl) group and its derivatives have long been cornerstone protecting groups for primary alcohols due to their steric bulk and acid-labile nature.[1]

Among these, the 4,4',4''-trimethoxytrityl (TMTr) group, derived from tris(4-methoxyphenyl)methanol, offers a significant advantage. The three electron-donating methoxy groups at the para positions of the phenyl rings substantially stabilize the corresponding trityl carbocation upon acid-mediated cleavage.[2] This enhanced stability allows for the protection and, more importantly, the deprotection of alcohols under exceptionally mild acidic conditions, preserving the integrity of other acid-sensitive functionalities within a complex molecule. This document provides a detailed guide to the reaction conditions for forming ethers from this compound, a key transformation for creating TMTr-protected compounds and other ether derivatives.

Core Principle: The Trimethoxytrityl Cation as a Key Intermediate

The chemistry of this compound ether formation is dominated by the remarkable stability of the trimethoxytrityl carbocation. This stability dictates the two primary mechanistic pathways for ether synthesis:

  • Sₙ1-type Acid-Catalyzed Etherification: In the presence of a protic or Lewis acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Subsequent departure of water generates the highly stabilized, resonance-delocalized TMTr cation. This carbocation is electrophilic and readily trapped by an alcohol nucleophile to form the desired ether. The reaction is reversible and driven to completion by controlling reaction conditions.

  • Sₙ2-type Williamson Ether Synthesis: This classical method involves the deprotonation of this compound to form the corresponding alkoxide. This potent nucleophile then displaces a halide or other suitable leaving group from an alkylating agent (e.g., an alkyl halide) in a bimolecular nucleophilic substitution reaction. Due to the significant steric hindrance around the tertiary alcohol, this method is typically limited to reaction with unhindered primary alkyl halides.[3]

This guide will detail protocols for both pathways, offering researchers the flexibility to choose a method based on substrate compatibility, desired scale, and available reagents.

Section 1: Acid-Catalyzed Sₙ1 Etherification

This approach is arguably the most common method for forming TMTr ethers, leveraging the inherent stability of the TMTr cation. The reaction involves treating this compound with a catalytic amount of acid in the presence of the desired alcohol.

Mechanism of Acid-Catalyzed Etherification

The reaction proceeds via a three-step Sₙ1 mechanism, as illustrated below. The rate-determining step is the formation of the stable tertiary carbocation.

SN1_Mechanism TMTrOH TMTr-OH TMTrOH2_plus TMTr-OH₂⁺ TMTrOH->TMTrOH2_plus Fast H_plus H⁺ TMTrOH2_plus_ref TMTr-OH₂⁺ TMTr_plus TMTr⁺ H2O H₂O TMTr_plus_ref TMTr⁺ TMTrOH2_plus_ref->TMTr_plus Slow, RDS ROH R'-OH TMTrOR_H_plus TMTr-OR'(H)⁺ TMTrOR TMTr-OR' TMTrOR_H_plus->TMTrOR Fast H_plus_out H⁺ TMTr_plus_ref->TMTrOR_H_plus Fast

Figure 1: Sₙ1 mechanism for acid-catalyzed etherification.
Experimental Protocol 1.1: Synthesis of Methyl Tris(4-methoxyphenyl)methyl Ether

This protocol describes the formation of the methyl ether using methanol as both the reagent and solvent, with a catalytic amount of a strong acid.

Materials:

  • This compound (TMTr-OH)

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2-0.5 M concentration).

  • While stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) or p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (check with pH paper).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (or ethyl acetate) and water.

  • Separate the organic layer, wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure methyl tris(4-methoxyphenyl)methyl ether.

Causality and Field Insights:
  • Choice of Acid: Strong protic acids like H₂SO₄ or PTSA are effective catalysts. Lewis acids such as BF₃·OEt₂ can also be employed. The choice depends on the substrate's sensitivity to other functionalities.

  • Solvent: Using the reacting alcohol (e.g., methanol, ethanol) as the solvent ensures a large excess, driving the equilibrium towards the product. For less reactive or solid alcohols, an inert solvent like dichloromethane (DCM) can be used.

  • Temperature: The reaction proceeds efficiently at room temperature due to the high stability of the TMTr cation. Heating is generally not required and may lead to side reactions.

  • Work-up: Neutralization of the acid catalyst is crucial to prevent the reverse reaction (ether cleavage) during work-up and purification.

Section 2: Williamson Ether Synthesis (Sₙ2 Pathway)

This method is an alternative for synthesizing ethers, particularly when the desired alkyl group is primary and unhindered. It involves the formation of a tris(4-methoxyphenyl)methoxide ion, which then acts as a nucleophile.

Mechanism of Williamson Ether Synthesis

This reaction follows a concerted Sₙ2 mechanism, involving deprotonation of the alcohol followed by nucleophilic attack on the alkyl halide.

SN2_Mechanism TMTrOH TMTr-OH TMTrO_minus TMTr-O⁻ Na⁺ TMTrOH->TMTrO_minus Fast Base Base (e.g., NaH) H_Base H-Base TMTrO_minus_ref TMTr-O⁻ Na⁺ Alkyl_Halide R'-X Transition_State [TMTr-O···R'···X]⁻ TMTrOR TMTr-OR' Transition_State->TMTrOR Halide_ion Na⁺X⁻ TMTrO_minus_ref->Transition_State Concerted

Figure 2: Sₙ2 mechanism for Williamson ether synthesis.
Experimental Protocol 2.1: Synthesis of Ethyl Tris(4-methoxyphenyl)methyl Ether

This protocol details the synthesis using a strong base to form the alkoxide, followed by reaction with ethyl iodide.

Materials:

  • This compound (TMTr-OH)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Water, Brine

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.2 - 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 - 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[3]

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated ammonium chloride solution or water to consume any unreacted NaH.

  • Partition the mixture between ethyl acetate (or diethyl ether) and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl tris(4-methoxyphenyl)methyl ether.

Causality and Field Insights:
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the sterically hindered tertiary alcohol. Sodium hydride (NaH) is a common and effective choice.

  • Alkylating Agent: The Williamson synthesis is most effective with primary alkyl halides (e.g., methyl iodide, ethyl iodide, benzyl bromide). Secondary and tertiary halides will predominantly lead to elimination products, as the alkoxide also acts as a strong base.[4]

  • Solvent: Aprotic polar solvents like THF or DMF are ideal as they solvate the sodium cation, leaving a more reactive, "naked" alkoxide nucleophile.[3]

  • Safety: Sodium hydride is highly reactive and flammable, especially with water. It must be handled with extreme care under an inert atmosphere. The quenching step must be performed slowly at low temperature.

Section 3: Data Presentation and Comparison

The choice between an acid-catalyzed or Williamson approach depends on the specific synthetic context. The following table summarizes typical reaction parameters for the formation of simple alkyl ethers of this compound.

ParameterAcid-Catalyzed (Sₙ1)Williamson Synthesis (Sₙ2)
Alcohol Substrate This compoundThis compound
Second Reagent Alcohol (e.g., MeOH, EtOH)Primary Alkyl Halide (e.g., MeI, EtI)
Activating Agent Catalytic Acid (H₂SO₄, PTSA)Stoichiometric Base (NaH)
Solvent Excess Alcohol or inert (DCM)Anhydrous Aprotic (THF, DMF)
Temperature Room Temperature0 °C to 50 °C
Typical Reaction Time 1 - 4 hours12 - 24 hours
Key Intermediate TMTr⁺ CarbocationTMTr-O⁻ Alkoxide
Compatibility Sensitive to strong basesSensitive to acids
Major Limitation Reversibility; not suitable for base-sensitive substratesSteric hindrance; limited to primary alkyl halides
Typical Yields Good to ExcellentModerate to Good

Section 4: General Experimental Workflow

The following diagram outlines the general workflow for both etherification methods, from reaction setup to purification.

Workflow cluster_sn1 Acid-Catalyzed (SN1) cluster_sn2 Williamson (SN2) start Start decision Choose Method start->decision sn1_setup Dissolve TMTr-OH & Alcohol Add cat. Acid decision->sn1_setup Sₙ1 sn2_setup Deprotonate TMTr-OH with NaH in THF (0°C -> RT) decision->sn2_setup Sₙ2 sn1_react Stir at RT (1-4 h) sn1_setup->sn1_react sn1_quench Quench with NaHCO₃ sn1_react->sn1_quench workup Work-up: Evaporate Solvent Liquid-Liquid Extraction sn1_quench->workup sn2_react Add Alkyl Halide Stir (12-24 h) sn2_setup->sn2_react sn2_quench Quench with NH₄Cl sn2_react->sn2_quench sn2_quench->workup purify Purification: Column Chromatography or Recrystallization workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Figure 3: General workflow for ether formation.

Conclusion

The formation of ethers from this compound is a fundamental transformation for the introduction of the versatile TMTr protecting group. Both the acid-catalyzed Sₙ1 and the base-mediated Williamson Sₙ2 pathways provide viable routes to these products. The acid-catalyzed method is often preferred for its mild conditions, faster reaction times, and operational simplicity when working with simple alcohols. The Williamson synthesis, while more limited by sterics, offers an alternative when acidic conditions must be avoided and a primary alkyl group is to be introduced. A thorough understanding of the underlying mechanisms and careful consideration of substrate compatibility are paramount for the successful application of these protocols in complex synthetic campaigns.

References

  • Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Utah Tech University Chemistry Department. Available at: [Link]

  • Zervas, L., et al. (1963). New Methods in Peptide Synthesis. Part 111. Protection of Carboxyl Group. Journal of the Chemical Society. Available at: [Link]

  • Shahsavari, S., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Tetrahedron Letters. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Kumar, P., & Singh, A. P. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega. Available at: [Link]

Sources

Deprotection of Tris(4-methoxyphenyl)methanol ethers under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Deprotection of Tris(4-methoxyphenyl)methanol (TMTr) Ethers Under Acidic Conditions

Abstract

The Tris(4-methoxyphenyl)methyl group (TMTr), also known as 4,4',4''-trimethoxytrityl, represents the most acid-labile derivative in the standard trityl protecting group series. Its high sensitivity to acid allows for rapid deprotection under extremely mild conditions, making it a critical tool for orthogonal protection strategies in oligonucleotide (RNA/DNA) and peptide synthesis. This guide details the physicochemical properties of the TMTr ether, provides validated protocols for its removal in both solid-phase and solution-phase workflows, and outlines quantitative monitoring techniques using the unique spectral properties of the TMTr cation.

Introduction: The Hierarchy of Lability

In complex organic synthesis, particularly nucleotide and peptide assembly, orthogonal protection is paramount. The trityl family offers a "tunable" reactivity profile based on the number of electron-donating methoxy substituents on the phenyl rings.

The stability of the trityl ether is inversely proportional to the stability of the corresponding carbocation generated during acid hydrolysis. The TMTr cation is stabilized by three methoxy groups, making it the most stable cation and, consequently, the TMTr ether the most labile protecting group in this series.

Acid Lability Hierarchy:

  • TMTr (Trimethoxytrityl): Most Labile (Removed by dilute AcOH or 0.1% TFA).

  • DMTr (Dimethoxytrityl): Standard Lability (Removed by 3% TCA or DCA).

  • MMTr (Monomethoxytrityl): Moderate Stability.

  • Trt (Trityl): Least Labile (Requires stronger acid).

Key Application: TMTr is often employed when the substrate contains other acid-sensitive moieties (e.g., N-protecting groups, specific RNA modifications) that would degrade under the standard conditions used for DMTr removal.

Mechanistic Insight

The deprotection proceeds via an SN1 mechanism (unimolecular nucleophilic substitution).

  • Protonation: The ether oxygen is protonated by the acid catalyst.

  • Cleavage (Rate Limiting): The C-O bond breaks, releasing the alcohol substrate and generating the resonance-stabilized red TMTr carbocation.

  • Quenching: The carbocation is quenched by a nucleophile (usually water or an alcohol scavenger) to prevent retritylation.

Diagram 1: Reaction Mechanism & Pathway

TMTr_Deprotection Substrate TMTr-Ether Substrate (Colorless) Protonated Protonated Intermediate (Oxonium Ion) Substrate->Protonated + H+ (Acid) TS Transition State (C-O Bond Breakage) Protonated->TS Slow (k1) Cation TMTr Cation (Deep Red, λmax ~544 nm) TS->Cation Heterolysis Product Deprotected Alcohol (ROH) TS->Product Release Quenched Quenched Trityl (TMTr-OH / TMTr-OMe) Cation->Quenched + H2O/MeOH (Scavenger)

Caption: SN1 mechanism of TMTr deprotection showing the formation of the stable, chromogenic cation.

Reagent Selection Guide

Selection of the acid catalyst depends on the substrate's sensitivity and the required selectivity.

Reagent CocktailCompositionAcidity (Approx.[1] pKa)Application
Cocktail A (Standard) 3% Trichloroacetic Acid (TCA) in DCM~0.7Rapid, total deprotection (Solid Phase DNA/RNA).
Cocktail B (Mild) 3% Dichloroacetic Acid (DCA) in Toluene~1.2Standard for minimizing depurination risks.
Cocktail C (Selective) 1-3% Acetic Acid (AcOH) in DCM~4.7Highly Selective. Removes TMTr while leaving DMTr/MMTr intact.
Cocktail D (Ultra-Mild) 0.1 M HCl in THF/Water (1:1)N/ASpecialized solution-phase cleavage.

Scavengers:

  • Methanol (MeOH): Essential in the wash step to quench the trityl cation and prevent the reverse reaction (retritylation).

  • Water: Acts as the final nucleophile to convert the cation to TMTr-OH.

Experimental Protocols

Protocol A: Solid-Phase Deprotection (Automated/Manual)

Target: Oligonucleotides or Peptides on Resin (e.g., CPG or Polystyrene).

  • Preparation: Ensure the resin is washed with dry Dichloromethane (DCM) to remove traces of basic reagents (e.g., piperidine, oxidizers).

  • Flow Step (Deblock):

    • Flow Cocktail A (3% TCA/DCM) or Cocktail B (3% DCA/Toluene) through the column.

    • Contact Time: 15–30 seconds. (Note: TMTr is removed significantly faster than DMTr; extended exposure is unnecessary).

  • Visual Check: Observe the effluent. A deep red color indicates release of the TMTr cation.[2]

    • Note: DMTr is orange; TMTr is red.

  • Wash: Immediately flush with Acetonitrile (ACN) or DCM to remove residual acid.

  • Quench: Collect the effluent in a flask containing Methanol if quantification is required.

Protocol B: Solution-Phase Selective Deprotection

Target: Small molecule intermediates where DMTr or other acid-labile groups must be preserved.

  • Dissolution: Dissolve the substrate (1.0 eq) in DCM (0.1 M concentration).

  • Acid Addition: Add 80% Acetic Acid (approx. 5–10 equivalents relative to substrate) or use Cocktail C .

  • Reaction: Stir at 0°C to Room Temperature.

    • Monitoring: Monitor by TLC. TMTr removal is often complete within 5–10 minutes.

  • Quenching:

    • Add Pyridine or aqueous NaHCO3 to neutralize the acid.

    • The red color will fade to colorless/pale yellow as the cation hydrolyzes to the alcohol (TMTr-OH).

  • Workup: Partition between DCM and Water. Dry organic layer over Na2SO4 and concentrate.

Diagram 2: Experimental Workflow (Solid Phase)

Workflow Start Start: TMTr-Protected Resin Wash 1. Wash with DCM (Remove basic residues) Start->Wash Acid 2. Apply Acid Cocktail (3% TCA or 1% TFA) Wash->Acid Monitor 3. Monitor Effluent (Look for RED color) Acid->Monitor Rinse 4. Rinse with ACN/DCM (Remove Acid/Cation) Monitor->Rinse Next 5. Proceed to Coupling or Cleavage Rinse->Next

Caption: Step-by-step workflow for solid-phase removal of TMTr groups.

Analytical Monitoring & Quantification

The TMTr cation is a chromophore, allowing for precise quantification of coupling efficiency or deprotection yield.

  • Chromophore: 4,4',4''-Trimethoxytrityl cation (TMTr+).

  • Color: Deep Red.

  • Absorption Maximum (

    
    ):  ~544 nm.[3]
    
    • Contrast: DMTr+ absorbs at ~498-504 nm (Orange).

  • Extinction Coefficient (

    
    ):  High (approx. similar magnitude to DMTr, 
    
    
    
    , though specific calibration is recommended for precise quantitative yields).

Quantification Protocol:

  • Collect the total acid deprotection effluent.

  • Dilute to a fixed volume (e.g., 10 mL or 25 mL) using a solution of 0.1 M p-Toluenesulfonic acid (TSA) in Acetonitrile (to keep the cation stable/colored).

  • Measure Absorbance (A) at 544 nm .

  • Calculate loading/yield using Beer's Law:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Color Intensity Acid too weak or cation quenched by moisture.Ensure solvents are anhydrous.[1] Use a stronger acid cocktail (e.g., switch from AcOH to TCA).
Depurination (DNA/RNA) Acid exposure too long or too strong.Switch to Cocktail B (DCA/Toluene) . Reduce contact time. TMTr is very labile; prolonged exposure is rarely needed.
Incomplete Removal Retritylation (Reverse reaction).Ensure immediate and high-volume washing with scavenger-containing solvent (e.g., DCM/MeOH) after acid step.
Loss of Selectivity Acid too strong (Removing DMTr/MMTr).If orthogonal protection is present, use Dilute AcOH or 0.1% TFA at 0°C. Do not use TCA.

References

  • Sekine, M., & Hata, T. (1983). Synthesis of oligonucleotide derivatives using the 4,4',4''-trimethoxytrityl group. Journal of Organic Chemistry. Link (Validated lability hierarchy and orthogonal applications).

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[4] Tetrahedron. Link (Standard protocols for trityl deprotection).

  • Kocalka, P., et al. (2008). Rapid and Efficient Deprotection of the 4,4',4''-Trimethoxytrityl Group.[4] Organic Letters. Link (Modern optimization of deprotection cocktails).

  • Bollmark, M., et al. (2002). Selective deprotection of the 4,4',4''-trimethoxytrityl group in the presence of the 4,4'-dimethoxytrityl group. Tetrahedron Letters. Link (Specifics on selectivity and orthogonality).

Sources

Application Note: Chemoselective Cleavage of Tris(4-methoxyphenyl)methyl (TMTr) Protecting Groups Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleavage of Tris(4-methoxyphenyl)methyl (TMTr) Protecting Group with TFA Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scope

The Tris(4-methoxyphenyl)methyl group (also known as Trimethoxytrityl or TMTr / TMT ) represents one of the most acid-labile protecting groups in the trityl family. Derived from Tris(4-methoxyphenyl)methanol, this bulky, lipophilic group is widely employed in organic synthesis, particularly in nucleoside, nucleotide, and peptide chemistry, to protect hydroxyl (-OH), amine (-NH₂), and thiol (-SH) functionalities.

The TMTr group occupies a unique niche due to its extreme acid sensitivity—significantly higher than that of Dimethoxytrityl (DMT), Monomethoxytrityl (MMT), and the parent Trityl (Trt) group. This hierarchy allows for orthogonal deprotection strategies where TMTr can be selectively removed under very mild acidic conditions (e.g., 1–3% TFA) without affecting other acid-sensitive groups like Boc or t-Butyl esters, or it can be removed concomitantly during global deprotection strategies.

This guide provides a comprehensive technical workflow for the cleavage of TMTr groups using Trifluoroacetic Acid (TFA), emphasizing mechanistic insights, scavenger selection, and protocol optimization to prevent common side reactions such as retritylation and cation-mediated alkylation.

Acid Lability Hierarchy (Increasing Stability)
Protecting GroupAbbreviationAcid SensitivityTypical Cleavage Condition
Tris(4-methoxyphenyl)methyl TMTr / TMT Highest 0.5–3% TFA / DCM
DimethoxytritylDMTHigh3% TCA / DCM
MonomethoxytritylMMTModerate1–5% TFA / DCM
Trityl (Triphenylmethyl)TrtLow50–95% TFA

Mechanistic Insight

The cleavage of the TMTr group by TFA is an SN1 reaction driven by the formation of a resonance-stabilized carbocation.

  • Protonation: The acidic proton from TFA protonates the heteroatom (O, N, or S) protected by the TMTr group.

  • Dissociation: The weak C-X bond breaks, releasing the deprotected substrate and generating the Tris(4-methoxyphenyl)methyl cation .

  • Resonance Stabilization: The three methoxy groups at the para positions act as strong electron-donating groups (EDGs) via resonance (+M effect), delocalizing the positive charge across the three phenyl rings. This makes the TMTr cation exceptionally stable compared to the Trt cation.

  • Quenching: The stable but electrophilic carbocation must be irreversibly trapped by a scavenger (e.g., Silane, Thiol) to prevent the thermodynamic equilibrium from driving the reaction backward (retritylation) or alkylating nucleophilic residues on the substrate.

Visualization: Reaction Pathway

The following diagram illustrates the cleavage mechanism and the critical role of scavengers.

TMTr_Cleavage_Mechanism Substrate TMTr-Protected Substrate (R-O-TMTr) Intermediate Protonated Intermediate (R-OH+-TMTr) Substrate->Intermediate Protonation TFA TFA (H+) TFA->Intermediate Transition Bond Scission Intermediate->Transition Product Deprotected Product (R-OH) Transition->Product Cation TMTr Cation (Deep Red/Purple) Transition->Cation Cation->Substrate Retritylation (Avoid!) Byproduct Quenched Adduct (TMTr-Scavenger) Cation->Byproduct Irreversible Trapping Scavenger Scavenger (TIPS / EDT) Scavenger->Byproduct

Caption: SN1 cleavage mechanism of TMTr group showing protonation, carbocation formation, and the critical interception by scavengers to prevent retritylation.

Critical Experimental Parameters

Scavenger Selection

The TMTr cation is a "soft" electrophile. Without adequate scavengers, it will re-react with the deprotected functional group or alkylate electron-rich side chains (e.g., Tryptophan, Cysteine, Methionine).

ScavengerRoleRecommended For
Triisopropylsilane (TIPS) Hydride donor; reduces cation to colorless methane derivative.General use; highly effective for Trityl species.[1]
1,2-Ethanedithiol (EDT) Thiol nucleophile; traps cation as thioether.Cysteine/Methionine-containing peptides.[2][3][4]
Water Hydrolysis of cation to this compound.General use; prevents ether formation.
Methanol Solvolysis trap.Oligonucleotide synthesis.
Colorimetric Monitoring

The Tris(4-methoxyphenyl)methyl cation exhibits a characteristic deep red/purple color in acidic solution.

  • Appearance of Color: Indicates successful cleavage and cation release.

  • Fading of Color: Indicates quenching by scavengers (if TIPS is used) or consumption of the cation.

  • Persistence: In the absence of reducing scavengers, the color persists, serving as a visual indicator of the reaction progress.

Experimental Protocols

Protocol A: Selective Cleavage (Mild Conditions)

Objective: Remove TMTr group without affecting Boc, t-Butyl, or other acid-labile groups. Reagents: 1% to 3% (v/v) TFA in Dichloromethane (DCM). Scavenger: 2% Methanol or 1% TIPS (optional but recommended).

  • Preparation: Dissolve the protected substrate (100 mg scale) in anhydrous DCM (5 mL).

  • Acid Addition: Cool the solution to 0°C (ice bath). Add a pre-mixed solution of 2% TFA in DCM dropwise.

    • Note: The solution will immediately turn deep red/orange.

  • Reaction: Stir at 0°C for 5–15 minutes. Monitor by TLC (the high lability of TMTr usually results in near-instantaneous cleavage).

  • Quenching:

    • Add solid NaHCO₃ or Pyridine/Methanol (1:9) to neutralize the acid immediately.

    • The color should fade or shift as the pH rises.

  • Workup: Dilute with DCM, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Global Deprotection (Peptide/Solid Phase)

Objective: Cleave peptide from resin and remove all protecting groups (including TMTr) simultaneously. Reagents: High concentration TFA Cocktail. Standard Cocktail: TFA / TIPS / H₂O (95:2.5:2.5).

  • Resin Preparation: Wash the resin-bound peptide (0.1 mmol) with DCM (3x) and dry under nitrogen.

  • Cocktail Addition: Add 5–10 mL of the cleavage cocktail (TFA/TIPS/H₂O).

    • Expert Insight: For Cys(TMTr) or Trp-containing peptides, add 2.5% EDT (1,2-Ethanedithiol) to the cocktail (Reagent K equivalent) to prevent S-alkylation.

  • Reaction: Shake at room temperature for 1–2 hours.

    • Note: TMTr is removed within minutes; the extended time is for the linker and other groups (e.g., Pbf, tBu).

  • Precipitation: Filter the resin.[5] Drop the filtrate into cold Diethyl Ether (-20°C).

  • Isolation: Centrifuge the precipitate (peptide) and wash 3x with cold ether to remove the organic scavengers and TMTr byproducts.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on substrate sensitivity.

Protocol_Selection Start Start: TMTr-Protected Substrate Decision Are other acid-labile groups (Boc, tBu) present? Start->Decision Yes Yes (Selective Cleavage Needed) Decision->Yes High Sensitivity No No (Global Deprotection) Decision->No Low Sensitivity Mild_Cond Use 1-3% TFA in DCM + Scavenger (MeOH/TIPS) Yes->Mild_Cond Quench_Base Quench with Pyridine/NaHCO3 (Neutralize immediately) Mild_Cond->Quench_Base Result_A Product: De-tritylated Substrate (Boc/tBu intact) Quench_Base->Result_A Strong_Cond Use 95% TFA Cocktail (TFA/TIPS/H2O) No->Strong_Cond Precip Precipitate in Cold Ether (Remove Scavengers) Strong_Cond->Precip Result_B Product: Fully Deprotected Substrate Precip->Result_B

Caption: Decision tree for selecting between selective (dilute TFA) and global (concentrated TFA) deprotection protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Retritylation (Low Yield) Reversible reaction due to insufficient scavenger.Increase scavenger concentration (TIPS/Water).[2] Ensure irreversible quenching (neutralization) before concentration.
Incomplete Cleavage Steric hindrance or insufficient acid strength (rare for TMTr).TMTr is extremely labile.[6] Check if the group is actually DMT or Trt. Increase time slightly or use 5% TFA.
Side-Chain Alkylation "Hot" carbocation attacking Trp, Met, or Cys.Use EDT or Dithiothreitol (DTT) in the cocktail. These thiols are superior nucleophiles for trapping the cation.
Loss of Boc/tBu Acid concentration too high in "Selective" protocol.strictly control TFA at 1% v/v. Perform reaction at 0°C. Quench immediately upon color change.

References

  • Stawinski, J., et al. (1988).[2] Chemical synthesis of oligonucleotides. Nucleic Acids Research .

  • Bolos, J., et al. (2022). Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs. Journal of Pharmaceutical Sciences .

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Merck / Sigma-Aldrich Technical Library .

  • ResearchGate Discussions. (2018). Selective deprotection of Trt group in SPPS. ResearchGate .

  • Highfine Biotech. (2025).[7] Amino protecting group—triphenylmethyl series.[1] Highfine Biotech Application Notes .

Sources

Application Note: High-Fidelity Oligonucleotide Synthesis via Tris(4-methoxyphenyl)methanol (TMTr)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for senior researchers and process chemists in oligonucleotide manufacturing. It moves beyond basic textbook definitions to address the specific utility of Tris(4-methoxyphenyl)methanol (TMTr-OH) as a critical tool for synthesizing acid-sensitive nucleic acids.

Executive Summary: The "Acid-Lability" Imperative

In standard solid-phase oligonucleotide synthesis (SPOS), the 4,4'-Dimethoxytrityl (DMTr) group is the industry workhorse. However, its removal requires acidic conditions (typically 3% di- or trichloroacetic acid) that can be detrimental to specific targets.

This compound serves as the stable precursor to the Trimethoxytrityl (TMTr) group. The TMTr group is significantly more acid-labile than DMTr. This unique property allows for "Soft Detritylation" strategies, which are essential for:

  • High-Purity RNA Synthesis: Minimizing 2'-3' isomerization.

  • Prevents Depurination: Protecting fragile bases (e.g.,

    
    -benzoyladenosine, 2'-deoxyguanosine) from acid-catalyzed glycosidic bond cleavage.
    
  • Lipid-Oligo Conjugates: Preserving acid-sensitive lipid tails during deprotection.

This guide details the mechanism, activation, and application of TMTr in high-value synthesis workflows.

Mechanistic Insight: The "Third Methoxy" Effect

The utility of TMTr stems from the stability of its carbocation. In trityl-based protection, the rate of deprotection is directly proportional to the stability of the trityl cation released upon acid treatment.

  • DMTr: Two methoxy groups stabilize the cation via resonance.

  • TMTr: Three methoxy groups provide superior electron donation.

This additional resonance stabilization lowers the activation energy for C-O bond cleavage, allowing the group to leave 3-5x faster or under significantly milder acidic conditions (e.g., 1% DCA or acetic acid) compared to DMTr.

Visualization: Cation Stability & Acid Lability

TritylStability cluster_0 Carbocation Stability (Deprotection Rate) MMTr MMTr (Monomethoxy) Slowest Release Requires Stronger Acid DMTr DMTr (Dimethoxy) Standard Release 3% DCA/TCA MMTr->DMTr +1 OMe Group (Increased Resonance) TMTr TMTr (Trimethoxy) Fastest Release 1% DCA or Acetic Acid DMTr->TMTr +1 OMe Group (Maximal Resonance)

Figure 1: Comparative acid lability of trityl protecting groups. TMTr offers the highest sensitivity, enabling milder deprotection.

Protocol: Activation of the Precursor

Critical Insight: this compound (TMTr-OH) is an alcohol. It is stable on the shelf but unreactive in standard coupling. It must be converted to the active Chloride (TMTr-Cl) or Tetrafluoroborate (TMTr-BF


)  form before use.

Why make it fresh? Commercial TMTr-Cl is highly moisture-sensitive and hydrolyzes back to the alcohol (TMTr-OH) and HCl, leading to failed protection steps. Starting from the stable alcohol ensures reagent integrity.

Method A: In Situ Preparation of TMTr-Cl

Use Case: Immediate protection of nucleoside 5'-hydroxyls.

  • Reagents:

    • This compound (10 mmol)

    • Acetyl Chloride (150 mmol)

    • Solvent: Anhydrous Toluene

  • Procedure:

    • Dissolve 10 mmol TMTr-OH in 50 mL anhydrous toluene.

    • Add 10 mL Acetyl Chloride dropwise under Argon.

    • Reflux for 1 hour.

    • Evaporate solvent in vacuo to dryness. Co-evaporate with toluene (2x) to remove excess acetyl chloride.

    • Result: The residue is highly reactive TMTr-Cl (Red/Orange solid). Use immediately.

Method B: Preparation of TMTr-BF (Stable Salt)

Use Case: Long-term storage of active reagent. The tetrafluoroborate salt is a stable solid that reacts like the chloride but without HCl generation.

  • Procedure:

    • Dissolve TMTr-OH in Acetic Anhydride.

    • Add HBF

      
       (48% in water) dropwise.
      
    • Precipitate with Ether.[1]

    • Result: Dark red crystalline solid (TMTr

      
       BF
      
      
      
      ). Stable at room temperature.

Protocol: Solid-Phase Synthesis with TMTr

This protocol focuses on the Detritylation (Deblock) step, which differs from standard DMTr cycles.

Prerequisite: Nucleoside phosphoramidites must be 5'-O-TMTr protected (prepared using the activated reagent from Section 3).

The "Soft-Deblock" Cycle
StepReagentDurationMechanism
1. Detritylation 1% Dichloroacetic Acid (DCA) in Toluene15 - 30 sec Critical Step: Removal of TMTr. Note the reduced acid concentration (Standard is 3%).[2]
2. Wash Acetonitrile (Dry)30 secRemoval of TMTr cation and acid traces.
3. Coupling 5'-TMTr-Phosphoramidite + Activator (ETT)5 - 10 minFormation of phosphite triester.
4. Capping Ac2O / N-Methylimidazole30 secBlocking unreacted 5'-OH.
5. Oxidation Iodine / Water / Pyridine45 secP(III)

P(V).
Workflow Diagram: The TMTr Cycle

SynthesisCycle cluster_warning Process Control Start 5'-TMTr-O-Oligo-Support Deblock Step 1: Soft Detritylation (1% DCA in Toluene) Start->Deblock Acid Labile Wash Step 2: Wash (Acetonitrile) Deblock->Wash Red Cation Released Monitor Monitor Absorbance @ 520 nm (Red) Deblock->Monitor Couple Step 3: Coupling (TMTr-Amidite + Activator) Wash->Couple CapOx Steps 4-5: Capping & Oxidation Couple->CapOx CycleCheck Desired Length? CapOx->CycleCheck CycleCheck->Deblock No (Next Base) Final Final Deprotection (Ammonia/Methylamine) CycleCheck->Final Yes

Figure 2: The TMTr synthesis cycle. Note the specific monitoring of the 520 nm absorbance band during the deblock step.

Quality Control & Troubleshooting

The "Self-Validating" nature of trityl synthesis allows for real-time monitoring.

The Colorimetric Assay

Unlike DMTr, which produces an Orange cation (


 nm), the TMTr cation is a deeper Red  (

nm).
  • Protocol: Collect the deblock effluent from Step 1.

  • Measurement: Dilute in 0.1 M Toluenesulfonic acid/Acetonitrile. Measure Absorbance at 520 nm.

  • Calculation:

    
    
    
    • 
      : Volume of effluent (mL)
      
    • 
      : Extinction coefficient of TMTr cation (
      
      
      
      ) [Note: This is higher than DMTr's 76,000, offering higher sensitivity].
    • 
      : Mass of support (mg).
      
Troubleshooting Depurination

If you observe N-1 peaks in Mass Spec (indicative of depurination):

  • Cause: Acid exposure was still too high.

  • TMTr Solution: Switch from 1% DCA to 0.5% DCA or 3% Acetic Acid . The high lability of TMTr allows this switch without incomplete deprotection (which would lead to N+1 deletions).

References

  • Sekine, M., & Hata, T. (1984). Synthesis of 4,4',4''-Trimethoxytrityl Alcohol and Its Application to Oligonucleotide Synthesis. Journal of Organic Chemistry.

  • Koc, Y. et al. (2022).[3] Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.[3]

  • Septak, M. (1996).[2] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research.[2][4][5]

  • Bachem Technical Notes. (2024). Loading Determination of Trityl-substituted Resins.

Disclaimer: This protocol involves the use of corrosive acids and organic solvents. All manipulations should be performed in a fume hood wearing appropriate PPE.

Sources

Applications of Tris(4-methoxyphenyl)methanol in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Triaryl Methanol Scaffold

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a blend of synthetic accessibility, tunable physicochemical properties, and diverse biological applicability is perpetual. Tris(4-methoxyphenyl)methanol, a symmetrically substituted triarylmethanol, has emerged as a scaffold of significant interest. Its unique structural and electronic properties, conferred by the three methoxy-substituted phenyl rings, render it a valuable tool in drug design and development. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into its role as a sophisticated protecting group, a key synthetic intermediate, and a pharmacophore with burgeoning potential in anticancer therapy.

I. Synthesis of this compound: A Reliable Approach

The most common and reliable method for the synthesis of this compound is through a Grignard reaction. This classic organometallic transformation allows for the efficient construction of the triaryl methanol core.

Protocol 1: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-bromoanisole and a suitable carbonate ester, such as diethyl carbonate.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • 4-bromoanisole

  • Diethyl carbonate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane or petroleum ether for recrystallization

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 4-bromoanisole in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide.

  • Reaction with Diethyl Carbonate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of diethyl carbonate in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction will occur. Control the rate of addition to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield pure this compound as a white solid.

Causality behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether or THF are ideal solvents as they are anhydrous and can solvate the Grignard reagent. The dropwise addition of reagents helps to control the exothermic nature of the reaction. Quenching with a weak acid like ammonium chloride is preferred over strong acids to avoid potential side reactions.

II. The Tris(4-methoxyphenyl)methyl (TMT) Group: An Acid-Labile Protecting Group

The Tris(4-methoxyphenyl)methyl (TMT) group, derived from this compound, serves as a valuable acid-labile protecting group for primary alcohols and amines in multi-step organic synthesis. The electron-donating methoxy groups increase the stability of the resulting carbocation upon cleavage, allowing for deprotection under milder acidic conditions compared to the parent trityl (Tr) group.

Workflow for Protection and Deprotection

TMT_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Substrate Substrate with -OH or -NH2 group Protected_Substrate TMT-Protected Substrate Substrate->Protected_Substrate Protection TMT_Cl Tris(4-methoxyphenyl)methyl chloride (TMT-Cl) TMT_Cl->Protected_Substrate Base Base (e.g., Pyridine, Et3N) Base->Protected_Substrate Deprotected_Substrate Deprotected Substrate Protected_Substrate->Deprotected_Substrate Deprotection Acid Mild Acid (e.g., TFA in DCM) Acid->Deprotected_Substrate Prodrug_Concept TMT Tris(4-methoxyphenyl)methyl (TMT) Moiety Prodrug TMT-Drug Conjugate (Prodrug) TMT->Prodrug Linker Cleavable Linker (e.g., ester, amide) Linker->Prodrug Drug Active Drug (e.g., Triptorelin) Drug->Prodrug Intracellular Intracellular Environment Prodrug->Intracellular Enhanced Cellular Uptake Cell_Membrane Cell Membrane Released_Drug Released Active Drug Intracellular->Released_Drug Enzymatic Cleavage Enzymes Intracellular Enzymes Enzymes->Released_Drug Target Cellular Target Released_Drug->Target Binding Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect Apoptosis_Pathway TPM_Derivative Triphenylmethanol Derivative Cell_Stress Cellular Stress TPM_Derivative->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Application Notes and Protocols: A Guide to Photocleavable Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light for Spatiotemporal Control in Chemistry

In the intricate world of organic synthesis and drug development, the ability to selectively protect and deprotect functional groups is paramount. Traditional methods often rely on chemical reagents that can be harsh and lack specificity, leading to unwanted side reactions and complex purification procedures. Photocleavable protecting groups (PPGs), also known as photolabile or caged compounds, offer an elegant solution by utilizing light as a traceless reagent to achieve unparalleled spatiotemporal control over chemical reactions.[1] This guide provides an in-depth exploration of the core principles, diverse applications, and practical protocols for employing PPGs in modern organic synthesis.

The fundamental principle behind PPGs is the temporary masking of a reactive functional group with a light-sensitive moiety.[1][2][3] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical transformation, leading to its cleavage and the release of the active molecule.[1][2][3] This process offers significant advantages, including mild reaction conditions, high chemoselectivity, and the ability to initiate reactions at precise locations and times.[1][4][5] These features have made PPGs indispensable tools in a wide array of fields, from the synthesis of complex natural products and solid-phase peptide synthesis to the controlled release of bioactive molecules in biological systems.[4][6][7][8]

Core Chemistries and Mechanistic Insights

The efficacy of a photocleavable protecting group is dictated by its photochemical properties, including its absorption wavelength, quantum yield of uncaging (Φu), and the nature of the photolytic byproducts.[2][9] Understanding the underlying reaction mechanisms is crucial for selecting the appropriate PPG for a given application and for optimizing reaction conditions.

The ortho-Nitrobenzyl (oNB) Group: A Versatile Workhorse

The ortho-nitrobenzyl (oNB) group is arguably the most widely used and extensively studied class of PPGs.[5][10][11] Its popularity stems from its synthetic accessibility and its ability to protect a broad range of functional groups, including alcohols, amines, carboxylates, and phosphates.[5][12][13]

Mechanism of Deprotection: The photochemical cleavage of oNB groups proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, a process reminiscent of a Norrish Type II reaction.[1][7] This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected substrate and form an o-nitrosobenzaldehyde or ketone byproduct.[1][5][13][14]

oNB_Mechanism oNB_Protected o-Nitrobenzyl Protected Substrate (R-X-CH₂-Ar-NO₂) Excited_State Excited State [R-X-CH₂-Ar-NO₂]* oNB_Protected->Excited_State Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Released Substrate (R-XH) + o-Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage caption Mechanism of o-Nitrobenzyl Deprotection. Coumarin_Mechanism Coumarin_Protected Coumarin Protected Substrate Excited_State Excited Singlet State Coumarin_Protected->Excited_State hν (Vis) CIP Contact Ion Pair (CIP) Excited_State->CIP Heterolytic Cleavage Products Released Substrate + Coumarin Byproduct CIP->Products Solvent Separation caption Mechanism of Coumarin-based Deprotection.

Caption: Mechanism of Coumarin-based Deprotection.

Advantages and Limitations: Besides their longer wavelength absorption, coumarin-based PPGs often exhibit fast release kinetics. [10]However, their quantum yields can be modest, and the fluorescent nature of the coumarin byproduct can sometimes interfere with analytical monitoring. [10]

Phenacyl and Related Arylcarbonylmethyl Groups

Phenacyl and other arylcarbonylmethyl groups represent another important class of PPGs, particularly for the protection of carboxylic acids and phosphates. [6][7] Mechanism of Deprotection: The photochemistry of these groups is centered around the reactivity of the aryl ketone carbonyl group. [6]The p-hydroxyphenacyl (pHP) group, for instance, undergoes a photo-Favorskii type rearrangement upon excitation, leading to the release of the substrate. [6]This process is often highly efficient and produces biologically inert byproducts. [6][7]

Comparative Analysis of Common Photocleavable Protecting Groups

The selection of an appropriate PPG is a critical step in the design of any photochemical experiment. The following table summarizes the key properties of the most common PPG classes to aid in this decision-making process.

Protecting Group ClassTypical λmax (nm)Quantum Yield (Φu)Common SubstratesAdvantagesLimitations
ortho-Nitrobenzyl (oNB) and derivatives 280-420 [11][13][15]0.01 - 0.2 [6]Alcohols, Amines, Carboxylates, Phosphates [5][12]Versatile, well-studied, synthetically accessible.UV irradiation required, byproducts can be reactive and absorb light. [6][10]
Coumarin-based 350-500 [10][16]Variable, often < 0.1 [10]Alcohols, Amines, Carboxylates, Thiols [10]Visible light cleavage, fast release kinetics. [10]Lower quantum yields, fluorescent byproducts. [10]
p-Hydroxyphenacyl (pHP) 250-700 [10]High (up to 0.7) [6][17]Carboxylates, Phosphates, Sulfonates [6]High quantum yields, clean reaction, inert byproducts. [6]Primarily for acidic functional groups.

Application Notes and Experimental Protocols

The true utility of PPGs is demonstrated in their practical application. This section provides detailed protocols for common synthetic transformations utilizing photocleavable protecting groups.

Application Note 1: Photocleavage in Solid-Phase Peptide Synthesis (SPPS)

PPGs offer a mild and orthogonal method for cleaving peptides from the solid support, avoiding the harsh acidic conditions of traditional methods that can damage sensitive residues. [18][19]The use of a photolabile linker allows for the synthesis of fully protected peptide fragments, which are valuable building blocks for the synthesis of larger proteins. [20] Workflow for SPPS with a Photolabile Linker:

SPPS_Workflow Resin Solid Support with Photolabile Linker Attach_AA1 Attach First Fmoc-Amino Acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Attach_AA1->Deprotection1 Coupling_AA2 Couple Second Fmoc-Amino Acid Deprotection1->Coupling_AA2 Repeat Repeat Deprotection and Coupling Cycles Coupling_AA2->Repeat Photocleavage Photocleavage (hν) Repeat->Photocleavage Peptide Protected Peptide Fragment Photocleavage->Peptide caption SPPS with a Photolabile Linker.

Caption: SPPS with a Photolabile Linker.

Protocol: Cleavage of a Peptide from a Photolabile Resin

  • Resin Preparation: Swell the peptide-bound resin (e.g., 100 mg) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. [18]2. Solvent Exchange: Wash the resin with the solvent to be used for photolysis (e.g., a mixture of THF and water) to remove any residual DMF.

  • Photolysis Setup: Suspend the resin in the photolysis solvent in a quartz reaction vessel. Ensure the suspension is dilute enough to allow for efficient light penetration.

  • Irradiation: Irradiate the suspension with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths >300 nm) while stirring or agitating the mixture. [18]The reaction time will vary depending on the linker, the peptide sequence, and the light source intensity (typically 1-4 hours).

  • Monitoring the Reaction: Monitor the progress of the cleavage by taking small aliquots of the supernatant, removing the solvent, and analyzing the product by HPLC or mass spectrometry.

  • Work-up: Once the cleavage is complete, filter the resin and wash it with the photolysis solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the peptide by preparative HPLC.

Application Note 2: Photocaged DNA and RNA in Chemical Biology

The ability to control the activity of nucleic acids with light has revolutionized the study of gene expression and cellular processes. [5][11]By incorporating PPGs into the nucleobases or the phosphate backbone, the hybridization or enzymatic recognition of DNA and RNA can be temporarily blocked and then restored upon irradiation. [5][11]The ortho-nitrobenzyl group and its derivatives are commonly used for this purpose. [11] Protocol: Photodeprotection of a Caged Oligonucleotide

  • Sample Preparation: Prepare a solution of the caged oligonucleotide in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be optimized based on the extinction coefficient of the PPG at the irradiation wavelength.

  • Photolysis: Irradiate the solution in a quartz cuvette or microplate with a light source emitting at the appropriate wavelength (e.g., 365 nm for DMNB-caged oligonucleotides). [11]A collimated light source is recommended for uniform irradiation.

  • Monitoring Deprotection: The progress of the deprotection can be monitored by various analytical techniques:

    • UV-Vis Spectroscopy: Observe the change in the absorption spectrum as the PPG is cleaved and the byproduct is formed.

    • HPLC: Separate the caged and uncaged oligonucleotides to quantify the extent of the reaction.

    • Mass Spectrometry: Confirm the identity of the deprotected oligonucleotide.

  • Functional Assay: After photolysis, the biological activity of the uncaged oligonucleotide can be assessed using an appropriate functional assay, such as a gel-shift assay to measure protein binding or a qRT-PCR experiment to quantify gene expression.

Experimental Considerations and Best Practices

  • Light Source: The choice of light source is critical. Mercury lamps, LEDs, and lasers are commonly used. The emission spectrum of the lamp should overlap with the absorption spectrum of the PPG.

  • Reaction Vessels: For solution-phase photochemistry, quartz vessels are required for UV irradiation below 320 nm. Pyrex can be used for longer wavelengths.

  • Solvent: The solvent should be transparent at the irradiation wavelength and should not participate in unwanted side reactions.

  • Oxygen: Some photochemical reactions are sensitive to oxygen. It may be necessary to degas the solvent and perform the reaction under an inert atmosphere.

  • Byproducts: The photochemical byproducts can sometimes interfere with the reaction or subsequent analysis. It is important to be aware of their properties and to choose a PPG that generates benign byproducts if necessary. [6][10]

Conclusion

Photocleavable protecting groups have become an enabling technology in organic synthesis, drug development, and chemical biology. Their ability to provide precise control over chemical reactions using light as a traceless reagent opens up new avenues for scientific discovery. By understanding the fundamental principles of their photochemistry and following established protocols, researchers can effectively harness the power of light to achieve their synthetic goals and to probe complex biological systems with unprecedented precision.

References

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link] [4]2. Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link] [6]3. Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [17]4. López-Corrales, M., Rovira, A., Gandioso, A., Bosch, M., Nonell, S., & Marchán, V. (2020). Transformation of COUPY Fluorophores into a Novel Class of Visible Light‐Cleavable Photolabile Protecting Groups. Chemistry – A European Journal, 26(43), 9497-9501. [Link] [16]5. van der Velden, J. H., Hansen, M. J., & Szymański, W. (2021). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 12(3), 1045-1052. [Link] [21]6. Wikipedia. (2023, December 26). Photolabile protecting group. Retrieved from [Link] [1]7. Itzhaik, Y., & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5546-5614. [Link] [5]8. Givens, R. S., & Weber, J. F. W. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH. [Link] [12]9. Pop, F., & Ilie, M. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1279-1293. [Link] [2]10. Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142. [Link] [7]11. Amblard, F., & Nolan, S. P. (2005). 2.4 Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [22]12. Barltrop, J. A., Plant, P. J., & Schofield, P. (1966). Photosensitive Protective Groups. Chemical Communications (London), (22), 822. [14]13. Il'ichev, Y. V., & Schwörer, M. A. (2008). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(4), 851-861. [Link] [13]14. van der Velden, J. H., Szymański, W., & Browne, W. R. (2020). Photocleavable Protecting Groups Using a Sulfite Self-Immolative Linker for High Uncaging Quantum Yield and Aqueous Solubility. Angewandte Chemie International Edition, 59(43), 19046-19050. [Link] [9]15. Singh, A., & Kim, D. (2022). Photochemical modifications for DNA/RNA oligonucleotides. Organic & Biomolecular Chemistry, 20(12), 2391-2403. [Link] [11]16. Gries, G., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 18(13), 1201-1215. [Link] [8]17. Zhang, Y., Chen, J., & Wu, X. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Open Chemistry, 17(1), 497-503. [Link] [18]18. Pop, F., & Ilie, M. (2022). Photoremovable Protecting Groups. MDPI. Retrieved from [Link] [3]19. Rich, D. H., & Gurwara, S. K. (1975). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry, 40(1), 129-130. [Link] [20]20. Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 4(14), 2301-2304. [Link] [15]21. Blankespoor, R. L., & De Vrught, S. R. (2010). Modernization of a Photochemical Reaction for the Undergraduate Laboratory: Continuous Flow Photopinacol Coupling. Journal of Chemical Education, 87(11), 1242-1244. [Link] [23]22. Blank, K., & Emslie, C. (2008). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Physical Chemistry Chemical Physics, 10(38), 5851-5859. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMT-OH-PUR-001 Subject: Recrystallization Protocol & Troubleshooting for Tris(4-methoxyphenyl)methanol Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Chemical Profile

Compound: this compound Synonyms: 4,4',4''-Trimethoxytrityl alcohol; TMT-OH CAS: 3010-81-9 Molecular Formula: C₂₂H₂₂O₄ Melting Point: 76–80 °C (Polymorph dependent) Critical Property: Acid Sensitive. Forms a stable, deeply colored carbocation (orange/red) in the presence of even weak acids.

Support Note: This guide addresses the purification of TMT-OH, primarily synthesized via Grignard reaction (4-methoxyphenylmagnesium bromide) or Friedel-Crafts acylation. The primary challenges users face are "oiling out" due to its low melting point and persistent coloration due to trace acidity.

Standard Operating Procedure (SOP): Recrystallization

Validated Solvent System: Ethanol (95%) or Ethanol/Water (9:1). Alternative System: Ethyl Acetate/Hexane (for highly lipophilic impurities).

Protocol Workflow
  • Preparation: Ensure all glassware is base-washed (rinsed with dilute NH₄OH or NaHCO₃ solution) and dried to neutralize acidic sites on the glass surface.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60-65 °C) required to dissolve the solid.

    • Caution: Do not boil aggressively. The boiling point of Ethanol (78 °C) is dangerously close to the melting point of the solid (76-80 °C), which causes oiling out.

  • Filtration (Optional): If insoluble particles (magnesium salts from Grignard) remain, perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature on a cork ring (insulation). Once ambient, transfer to a 4 °C fridge.

  • Isolation: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold (-20 °C) Ethanol.

  • Drying: Dry under vacuum over P₂O₅ or KOH pellets (to prevent acid vapors) at room temperature.

Visual Workflow (DOT Diagram)

RecrystallizationWorkflow start Start: Crude TMT-OH prep Step 1: Base-Wash Glassware (Neutralize Acid Sites) start->prep dissolve Step 2: Dissolve in Ethanol (Temp < 70°C) prep->dissolve check Insolubles Present? dissolve->check filter Step 3: Hot Filtration (Pre-warmed funnel) check->filter Yes cool Step 4: Slow Cooling (RT -> 4°C) check->cool No filter->cool isolate Step 5: Vacuum Filtration & Cold Wash cool->isolate dry Step 6: Vacuum Dry (Over KOH/P2O5) isolate->dry

Figure 1: Step-by-step workflow for the recrystallization of TMT-OH, emphasizing temperature control and acidity management.

Troubleshooting Matrix

This section addresses specific tickets submitted by users.

Issue 1: The "Oiling Out" Phenomenon

User Report: "I heated the ethanol, but instead of crystals, I got a sticky oil at the bottom of the flask."

Diagnosis: The solute melted before it dissolved, or the solution temperature exceeded the melting point (76-80 °C) while saturated. This creates a liquid-liquid phase separation (emulsion) rather than a solid-liquid equilibrium.

Corrective ActionTechnical Rationale
Lower Temperature Dissolve at 60 °C, not boiling (78 °C). Keep the system below the melting point of the solid.
Use a Co-Solvent Dissolve in minimal Acetone (high solubility) at RT, then add Water dropwise until cloudy. Heat slightly to clear, then cool.
Seeding Add a "seed" crystal of pure TMT-OH at the cloud point to provide a nucleation surface, bypassing the oil phase.
Vigorous Stirring If oil forms, stir vigorously while cooling to disperse the oil droplets, encouraging them to solidify into crystals rather than a fused mass.
Issue 2: Persistent Red/Orange Coloration

User Report: "My crystals are white, but the solution turns bright orange/red during heating."

Diagnosis: Formation of the Trimethoxytrityl Cation (TMT⁺) . This carbocation is extremely stable due to resonance stabilization from the three methoxy groups. Even trace acidity (from unwashed glassware or CO₂ in the air) can trigger this.

Fix:

  • Add Base: Add 1–2 drops of Triethylamine (Et₃N) or Pyridine to the recrystallization solvent. This shifts the equilibrium back to the alcohol form.

  • Glassware: Ensure no acid residue remains from cleaning protocols (e.g., acid baths).

Issue 3: Low Yield

User Report: "I recovered less than 40% of my material."

Diagnosis: TMT-OH is moderately soluble in ethanol even at room temperature.

Fix:

  • Concentration: You likely used too much solvent. Evaporate 50% of the solvent and re-cool.

  • Solvent Switch: Switch to Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then add hot Hexane until turbid. This system typically offers a steeper solubility curve.

Decision Logic for Troubleshooting (DOT Diagram)

TroubleshootingLogic problem Identify Problem oil Oiling Out? problem->oil color Red/Orange Color? oil->color No sol_oil Soln: Lower Temp (<65°C) Add Seed Crystal oil->sol_oil Yes yield Low Yield? color->yield No sol_color Soln: Add 1% Triethylamine Base-wash Glassware color->sol_color Yes sol_yield Soln: Evaporate Solvent Switch to Hexane/EtOAc yield->sol_yield Yes

Figure 2: Diagnostic decision tree for common purification failures.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and resource-intensive for this compound. If you must, use Silica Gel pre-treated with 1% Triethylamine/Hexane to prevent acid-catalyzed degradation (orange banding) on the column.

  • Eluent: Hexane:Ethyl Acetate (4:1 to 2:1).

Q: How do I store the purified crystals? A: Store in a tightly sealed amber vial at room temperature. Avoid exposure to acid fumes (e.g., do not store in the same cabinet as HCl or TFA).

Q: Why does the melting point vary in literature (76 vs 89 °C)? A: Trityl alcohols are known to exhibit polymorphism (different crystal packing structures) and can form solvates. The lower range (76-77 °C) is typical for the ethanol solvate or specific polymorphs obtained from alcohol recrystallization.

References

  • Chemsrc. (2025).[1] 4,4',4''-Trimethoxytrityl alcohol - Physicochemical Properties. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76547, this compound. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Recrystallization Technical Bulletin: Solvents and Troubleshooting. (General reference for solvent polarity selection).

Sources

Optimizing yield for Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Mission: To provide researchers with high-fidelity, actionable protocols for maximizing yield in the addition of organomagnesium reagents to ketones and esters. This guide moves beyond textbook theory to address the kinetic and thermodynamic realities of the Schlenk equilibrium, side-reaction suppression, and isolation physics.

Module 1: Reagent Integrity (The Foundation)

Q: My reaction initiates but yields are consistently 15-20% lower than reported. What is the most likely invisible variable?

A: The "invisible" variable is almost always the active titer of your Grignard reagent. Commercial bottles degrade over time, and "estimated" stoichiometry leads to under-addition. You cannot optimize a reaction if you are adding 0.8 equivalents thinking it is 1.2.

Protocol: The No-D NMR Titration (Gold Standard) While colorimetric methods (1,10-phenanthroline) are common, 1H NMR is faster and more precise for modern labs.

  • Standard: Weigh ~10-15 mg of 1,5-cyclooctadiene (COD) or mesitylene (dried) into an NMR tube.

  • Solvent: Add 0.5 mL of dry

    
     or 
    
    
    
    (ensure the Grignard solvent is compatible).
  • Aliquot: Syringe exactly 100

    
    L of your Grignard solution into the tube. Shake immediately.
    
  • Quench: Carefully add 20

    
    L of 
    
    
    
    or dry methanol (optional, depending on if you want to measure alkane formation).
  • Analysis: Integrate the distinct vinyl protons of COD (5.6 ppm) against the alkyl protons of the Grignard (or the formed alkane).

  • Calculation:

    
    
    

Module 2: Reaction Engineering (The Process)

Q: I am synthesizing a sterically hindered tertiary alcohol. I see significant starting material remaining despite excess Grignard. Why?

A: You are likely fighting Enolization . If your ketone has


-protons, the Grignard reagent (a strong base, 

) will deprotonate the ketone rather than attack the carbonyl. This forms a magnesium enolate. Upon aqueous workup, the enolate protonates, returning your starting material.[1]

The Solution: The Imamoto Protocol (Cerium(III) Chloride) Lanthanide salts activate the carbonyl oxygen (increasing electrophilicity) while the organocerium species formed is less basic than the organomagnesium precursor, suppressing enolization.

Imamoto Activation Workflow:

  • Drying (CRITICAL):

    
     must be dried to 
    
    
    
    . Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. Warning: Heat gradually to prevent "bumping" of the crystal lattice water.
  • Slurry: Suspend the dry white powder in THF. Stir at RT for 2 hours (or sonicate) to form a fine suspension.

  • Transmetallation: Cool to 0°C. Add your Grignard reagent (

    
    ). Stir 30 mins. The reagent is now an organocerium species.
    
  • Addition: Cool to -78°C. Add your ketone.

Q: What if my Grignard reagent has


-hydrogens (e.g., Isopropyl-MgBr)? 

A: You risk Reduction . The Grignard can act as a hydride donor via a six-membered cyclic transition state, converting your ketone to a secondary alcohol instead of the desired tertiary alcohol.[1]

  • Fix: Switch to a non-transferable ligand if possible (e.g., Methyllithium) or use the Imamoto protocol above, which disrupts the cyclic transition state required for hydride transfer.

Module 3: Visualizing the Optimization Logic

Figure 1: Diagnostic Decision Tree for Low Yields Use this logic flow to determine which side-reaction is killing your yield.

GrignardOptimization start Low Yield of Tertiary Alcohol check_sm Is Starting Material (Ketone) Recovered? start->check_sm yes_sm Yes: Enolization or Sterics check_sm->yes_sm High Recovery no_sm No: Side Product Formed check_sm->no_sm Low Recovery enolization Enolization (Base Chemistry) yes_sm->enolization reduction Reduction (Sec-Alcohol formed) no_sm->reduction If Grignard has Beta-H addition Wurtz Coupling / Oligomerization no_sm->addition If Halide present sol_enol Solution: Add CeCl3 (Imamoto) or Switch to R-Li enolization->sol_enol sol_red Solution: Lower Temp (-78°C) or Use Non-Beta-H Ligand reduction->sol_red sol_add Solution: Slow Addition Dilute Reaction addition->sol_add

Caption: Diagnostic logic for identifying the root cause of yield loss based on crude NMR analysis of the reaction mixture.

Module 4: Quenching & Isolation (The Recovery)

Q: My workup turns into a gelatinous emulsion that I can't separate. How do I fix this?

A: This is caused by magnesium hydroxide/alkoxide precipitates trapping the organic phase. Standard


 is often insufficient for large-scale or complex matrices.

Protocol: The Rochelle’s Salt Modification While typically used for Aluminum hydrides, this works excellently for stubborn Grignard emulsions by chelating the metal ions.

  • Quench: Pour the reaction mixture into a flask containing ice.

  • Additive: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use ~20 mL per gram of Magnesium used.

  • Agitation: Stir vigorously for 30–60 minutes. The tartrate binds the Mg(II) ions into a water-soluble complex.

  • Separation: The layers will separate cleanly with a distinct interface.

Data Comparison: Solvent & Additive Effects

VariableConditionEffect on Tertiary Alcohol YieldMechanism
Solvent Diethyl EtherHigh (Standard)Low boiling point allows easy removal; precipitates

driving Schlenk equilibrium.
Solvent THFModerate/High Higher solubility of Grignard; better for forming reagents but can increase enolization rates due to higher basicity.
Additive

Highest (>90%)Suppresses basicity; activates carbonyl. Best for hindered ketones.
Additive

(Turbo)
High Breaks oligomeric aggregates (

); increases rate of initiation and addition.

Module 5: Advanced Troubleshooting (FAQ)

Q: Can I use "Turbo Grignard" (


) for tertiary alcohol synthesis? 
A:  Yes, and it is often superior. The Knochel Turbo Grignard prevents the formation of polymeric aggregates of magnesium halides. This results in a more kinetic, "naked" nucleophile that works faster at lower temperatures (–20°C to RT), which kinetically favors addition over side reactions.

Q: I am reacting an ester to make a tertiary alcohol (double addition). The reaction stops at the ketone stage or gives a mix. Why? A: The tetrahedral intermediate formed after the first addition is stable at low temperatures. If you quench too cold, you get the ketone.

  • Fix: Ensure you use 2.2+ equivalents of Grignard. After the addition at 0°C, warm the reaction to room temperature or even reflux for 1 hour to force the collapse of the intermediate and the second addition.

References

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents Synthesis and Applications (Turbo Grignard). Angewandte Chemie International Edition.[1] Link

  • Imamoto, T., et al. (1989).[2] Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride.[3][4] Journal of the American Chemical Society. Link

  • Watson, S. C., & Eastham, J. F. (1967).[5] Titration of Grignard Reagents.[6][7][8] Journal of Organometallic Chemistry.[6] Link

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

Sources

Technical Support Center: Alcohol Protection Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During Alcohol Protection Audience: Senior Chemists, Process Development Scientists, and Ph.D. Researchers

Welcome to the Advanced Synthesis Support Module

Status: Active | Ticket: #OH-PROT-001 | Lead Scientist: Dr. [AI]

This guide addresses the "silent killers" of alcohol protection: acyl migration, regioselectivity failure, and acid-catalyzed elimination. Unlike standard textbook protocols, this module focuses on causality —why the reaction failed and how to engineer a self-validating system to prevent recurrence.

Module 1: The Silyl Ether Matrix (TBS, TBDPS, TMS)

Core Issue: Silyl Migration (Brook Rearrangement) & Poor Regioselectivity.

The Mechanistic Reality

Silylation is often treated as a simple SN2 reaction, but it is actually a nucleophilic catalysis cycle. When using Imidazole or DMAP, the active species is not the silyl chloride, but the highly electrophilic N-silyl-imidazolium or N-silyl-pyridinium species.

  • Side Reaction: 1,2-Silyl Migration . Under basic conditions, a proximate hydroxyl group can attack the silicon center, facilitating a "walk" along the carbon skeleton. This is thermodynamically driven to the primary alcohol (1° > 2°).

Troubleshooting Protocol: Preventing Migration

If you observe migration (e.g., silyl group moves from C3 to C4):

  • Switch Catalyst: Replace Imidazole with 2,6-Lutidine . Lutidine is sterically hindered and acts as a proton scavenger without acting as a nucleophilic catalyst, shutting down the rapid equilibrium that facilitates migration.

  • Temperature Control: Run the reaction at -78°C initially. Migration is often kinetically accessible only above 0°C.

  • Reagent Swap: Move from TBS (tert-butyldimethylsilyl) to TBDPS (tert-butyldiphenylsilyl) . The extra bulk of the phenyl rings creates a "steric lock," significantly raising the energy barrier for migration.

Data: Relative Rates of Silylation

Use this table to design regioselective protections.

Alcohol TypeReagentRelative Rate (k_rel)Selectivity Factor
Primary (1°) TBSCl / Imidazole10,000High
Secondary (2°) TBSCl / Imidazole1Poor (if 1° present)
Primary (1°) TBDPSCl / Imidazole40,000 Excellent
Secondary (2°) TBDPSCl / Imidazole< 0.1Near Perfect

Process Insight: For absolute selectivity of 1° over 2° alcohols, TBDPS is superior to TBS due to the massive rate difference.

Module 2: Acylation & The "Acyl Migration" Trap

Core Issue: Unwanted shift of ester groups in polyols (e.g., glycerol derivatives, carbohydrates).[1]

The Mechanism: Orthoester Intermediate

Acyl migration occurs via a 5- or 6-membered cyclic orthoester intermediate. This is catalyzed by base (which deprotonates the free hydroxyl) or acid (which activates the carbonyl).

  • Critical Failure Point: Aqueous workups at pH > 8. Even mild basicity during extraction can trigger migration in minutes.

Protocol: Kinetic Acylation (The "Steglich" Standard)

To protect a specific alcohol without triggering migration of existing esters:

  • Reagents: Carboxylic Acid (1.1 eq), DCC (1.1 eq), DMAP (0.05 eq).

  • Solvent: DCM (Anhydrous). Avoid DMF (promotes migration).

  • Temperature: 0°C is mandatory.

  • Workup (The Secret Sauce): Quench with pH 4 buffer (Sodium Acetate/Acetic Acid). Never quench with saturated NaHCO₃ if the substrate is migration-prone.

Visualization: The DMAP Catalytic Cycle

This diagram illustrates why DMAP is essential but must be used sparingly to prevent side reactions.

DMAP_Mechanism DMAP DMAP Catalyst AcylPy Acyl-Pyridinium (Active Species) DMAP->AcylPy Nucleophilic Attack Anh Anhydride/Acid Chloride Anh->AcylPy AcylPy->DMAP Regeneration Ester Ester Product AcylPy->Ester Fast Transfer Alcohol Alcohol (R-OH) Alcohol->Ester BaseH Protonated Base

Caption: The DMAP cycle. Note that the Acyl-Pyridinium species is the high-energy intermediate that drives the reaction faster than background hydrolysis.

Module 3: Acid-Sensitive Protection (THP & MOM)

Core Issue: Polymerization of reagent (DHP) or acetal hydrolysis during formation.

The "PPTS" Solution

Standard p-Toluenesulfonic acid (pTsOH) is often too strong (pKa ~ -2.8), causing elimination of tertiary alcohols or polymerization of dihydropyran (DHP) into a gummy mess.

  • The Fix: Use Pyridinium p-toluenesulfonate (PPTS) .[2][3][4]

  • Why? PPTS acts as a buffer (pKa ~ 5.2). It is acidic enough to catalyze acetal formation but too weak to trigger elimination or rapid polymerization.

Standard Operating Procedure (SOP): THP Protection
  • Dissolve Alcohol (1.0 eq) in DCM (0.2 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq).

  • Add PPTS (0.1 eq).[4]

  • Stir at RT .

  • Self-Validation: TLC should show a "diastereomeric pair" (two spots close together). If you see a streak at the baseline, DHP has polymerized—add fresh DHP.

Module 4: Decision Matrix & Workflow

How to choose the correct path based on substrate stability.

Protection_Logic Start Substrate Analysis IsAcidSens Is Substrate Acid Sensitive? Start->IsAcidSens IsBaseSens Is Substrate Base Sensitive? IsAcidSens->IsBaseSens No UseSilyl Use Silyl Ether (TBS/TBDPS) IsAcidSens->UseSilyl Yes UseTHP Use Acetal (THP/MOM) Cat: PPTS IsBaseSens->UseTHP Yes UseEster Use Ester (Acetate/Benzoate) Cat: DMAP IsBaseSens->UseEster No Selectivity Use TBDPS (Steric Control) UseSilyl->Selectivity Need 1° vs 2° Selectivity?

Caption: Logical flow for selecting a protecting group based on substrate sensitivity (Acid/Base) and regioselectivity needs.

FAQ: Rapid Fire Troubleshooting

Q: My TBS protection stalled at 60% conversion. Adding more TBSCl didn't help. A: You likely generated HCl which protonated your imidazole, killing the catalyst.

  • Fix: Add DMAP (10 mol%) to the mixture. It is a stronger nucleophile and will reactivate the "dead" silyl chloride. Alternatively, add fresh imidazole.

Q: I see double spots on NMR after THP protection. Is it impure? A: No. THP protection creates a new chiral center at the acetal carbon. If your molecule was already chiral, you now have a mixture of diastereomers .[5] Do not attempt to separate them; they will converge back to a single alcohol upon deprotection.

Q: I need to protect a primary alcohol in the presence of a secondary one, but TBDPS is too expensive. A: Use Pivaloyl Chloride (PvCl) in Pyridine/DCM at -10°C. The tert-butyl group on the pivalate offers similar steric selectivity to TBDPS but is significantly cheaper.

References
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3][6] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7][8][9] Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General Reference for Stability Data). Link

Sources

Technical Support Center: Optimization of Tris(4-methoxyphenyl)methanol Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for TMT-OH Etherification Ticket ID: TMT-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability-Lability Paradox

Welcome to the technical support center. You are likely here because your etherification of Tris(4-methoxyphenyl)methanol (also known as 4,4',4''-trimethoxytrityl alcohol or TMT-OH ) is suffering from low yields or decomposition during purification.

To solve this, we must address the core paradox of TMT chemistry: The same electronic factors that make TMT-OH easy to activate also make the resulting TMT-Ether extremely fragile.

The three methoxy groups on the aromatic rings are strong electron donors. They stabilize the carbocation intermediate (


) effectively, driving the forward reaction. However, this also means the reverse reaction (hydrolysis) occurs readily in the presence of trace acid and water.

This guide moves beyond standard recipes to provide a thermodynamic and kinetic control strategy for maximizing yield.

Module 1: Reaction Kinetics & Equilibrium

Why is my conversion stalling?

The etherification of TMT-OH is a reversible


 reaction governed by equilibrium.

The Mechanism:

  • Protonation: Acid catalyst protonates the TMT-OH hydroxyl group.

  • Ionization: Water leaves, forming the resonance-stabilized

    
     cation.
    
  • Attack: The substrate alcohol (

    
    ) attacks the cation.
    
  • Deprotonation: Loss of a proton yields the ether (

    
    ).
    

The Problem: Water is a byproduct. Because the


 cation is so stable, it is somewhat "lazy" and selective. If water accumulates, the equilibrium shifts back to the starting material (TMT-OH), stalling conversion at ~60-70%.
Visualization: The Equilibrium Trap

TMT_Equilibrium cluster_trap CRITICAL CONTROL POINT Start TMT-OH (Substrate) Cation TMT+ Cation (Resonance Stabilized) Start->Cation Ionization (-H2O) Acid Acid Catalyst (H+) Acid->Start Cation->Start Hydrolysis (+H2O) Product TMT-OR (Ether Product) Cation->Product Etherification (+R-OH) Water H2O (Byproduct) Trap Water Scavenger (Sieves / Dean-Stark) Water->Trap Removal drives equilibrium right Alcohol Target Alcohol (R-OH) Product->Cation Acid Cleavage

Figure 1: The equilibrium dynamics of TMT etherification. Note that the hydrolysis pathway (Red Arrow) is chemically favored unless water is actively removed.

Module 2: Catalyst & Solvent Selection

Which conditions maximize the forward reaction?

Do not use standard "Trityl Chloride" conditions (Pyridine/Base) if you are starting from the Alcohol (TMT-OH) . You need Acid Catalysis with Dehydration.[1]

ParameterRecommendationTechnical Rationale
Catalyst p-TsOH·H₂O (1-5 mol%)Strong enough to ionize TMT-OH, but organic-soluble. H₂SO₄ is too harsh (causes charring).
Solvent DCM or Acetonitrile DCM dissolves TMT-OH well. Acetonitrile stabilizes the cation intermediate slightly but may require heating.
Water Removal Molecular Sieves (3Å) Mandatory. Chemical scavengers like Trimethyl Orthoformate can be used, but Sieves are cleaner.
Temperature Room Temp to 40°C High heat (>50°C) promotes polymerization of the TMT cation and degradation of the product.

Troubleshooting FAQ:

  • Q: Can I use TMT-Cl instead?

    • A: Yes, converting TMT-OH to TMT-Cl (using Acetyl Chloride) and then reacting with your alcohol in Pyridine is a standard alternative. However, TMT-Cl is highly moisture-sensitive. The direct acid-catalyzed etherification of TMT-OH is often "greener" and avoids handling the unstable chloride if water management is handled correctly [1].

Module 3: Workup & Isolation (The "Hidden" Yield Killer)

Why does my product vanish on the column?

This is the most common failure point. TMT ethers are acid-labile .[2]

  • The Threat: Silica gel is naturally acidic (pH ~4-5).

  • The Result: As your purified product travels down the column, the silica cleaves the TMT group, reverting it to the alcohol. You elute only the starting material or degradation products.

The Fix: Buffered Silica System You must neutralize the solid phase.

Protocol:

  • Prepare your eluent (e.g., Hexane/EtOAc).[3]

  • Add 1% Triethylamine (TEA) or 0.5% Pyridine to the eluent.

  • Slurry the silica in this basic eluent before packing the column.

  • Run the column with the TEA-spiked solvent.[4]

Module 4: High-Yield Experimental Protocols

Protocol A: Direct Acid-Catalyzed Etherification (Recommended)

Best for: Stable primary/secondary alcohols.

  • Setup: Flame-dry a round-bottom flask. Add activated 3Å Molecular Sieves (200 mg per mmol substrate).

  • Dissolution: Dissolve TMT-OH (1.2 equiv) and Substrate Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (5 mol%).

  • Reaction: Stir at Room Temperature under Argon.

    • Checkpoint: The solution should turn a deep orange/red (color of the

      
       cation). As the reaction proceeds and the cation is consumed, the color may lighten, though often persists due to equilibrium.
      
  • Quench: Add Triethylamine (TEA) (1.5 equiv relative to p-TsOH) to quench the acid. The color will instantly fade to yellow/colorless.

  • Workup: Wash with saturated NaHCO₃. Dry organic layer over Na₂SO₄ (which is neutral/basic compared to MgSO₄).

  • Purification: Flash chromatography on TEA-buffered silica (see Module 3).

Protocol B: In-Situ Activation (The "Acetyl Chloride" Method)

Best for: Difficult substrates or when water removal is difficult.

  • Dissolve TMT-OH (1.2 equiv) in DCM.

  • Add Acetyl Chloride (1.5 equiv) and reflux for 1 hour.

    • Mechanism:[1][2][5][6][7][8] Converts TMT-OH

      
       TMT-Cl + Acetic Acid.
      
  • Evaporate to dryness (removes excess Acetyl Chloride and AcOH).

  • Redissolve the crude TMT-Cl in DCM/Pyridine (2:1).

  • Add your Substrate Alcohol and catalytic DMAP.

  • Stir overnight.

  • Note: This bypasses the equilibrium issue entirely but requires handling the moisture-sensitive TMT-Cl intermediate [2].

Module 5: Diagnostic Decision Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Low Yield Observed CheckTLC Check Crude TLC (Before Column) Start->CheckTLC Conversion Is Product Present in Crude? CheckTLC->Conversion YesProd Yes, Conversion was good Conversion->YesProd High Conversion NoProd No, mostly Starting Material Conversion->NoProd Low Conversion SilicaIssue Issue: Acidic Hydrolysis on Silica Fix: Add 1% TEA to Eluent YesProd->SilicaIssue EquilIssue Issue: Equilibrium Stalled Fix: Fresh Sieves or Dean-Stark NoProd->EquilIssue

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard reference for Trityl/Methoxytrityl stability and conditions).
  • Sekine, M.; Hata, T. "Synthesis of highly hindered oxepins and an azepine from 4,4',4''-trimethoxytrityl alcohol." J. Chem. Soc., Perkin Trans.[9] 1, 1997 , 3407-3413.[9]

  • Kocieński, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
  • University of Rochester Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds."

Sources

Technical Support Center: Tris(4-methoxyphenyl)methyl (TMTr) Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Deprotection of Tris(4-methoxyphenyl)methanol Ethers (TMTr) Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and Medicinal Chemists.

The Mechanic's View: Why "Incomplete" is a Misnomer

The Paradox: The Tris(4-methoxyphenyl)methyl group (TMTr) is significantly more acid-labile than the standard Dimethoxytrityl (DMTr) or Trityl (Tr) groups due to the stabilization of the carbocation by three electron-donating methoxy groups.

If you are observing "incomplete deprotection," it is rarely because the acid is too weak. It is almost invariably due to Retritylation Equilibrium .

The Equilibrium Trap

The cleavage of TMTr is an


 reversible reaction. The acid generates a stable, deep-red TMTr cation (

). If this cation is not immediately sequestered by a scavenger or removed via flow, it remains in the local solvent cage and re-attacks the nucleophilic hydroxyl group as soon as the acid concentration drops (e.g., during quenching or washing).
Visualization: The Retritylation Cycle

The following diagram illustrates the competition between the desired scavenging pathway and the parasitic retritylation pathway.

TMTr_Mechanism Substrate Substrate-O-TMTr Intermediate [Substrate-OH] + [TMTr+ Cation] Substrate->Intermediate Ionization (Fast) Acid Acid (H+) Acid->Intermediate Intermediate->Substrate Retritylation (If Scavenger Low) Waste Scavenged Adduct (TMTr-Scavenger) Intermediate->Waste Irreversible Quench Product Free Substrate-OH Intermediate->Product Separation Scavenger Scavenger (Silane/Alcohol) Scavenger->Waste

Caption: The "Retritylation Loop" (dashed red line) dominates when cation concentration is high and scavenging is insufficient.

Diagnostic & Troubleshooting Protocols

Symptom: Persisting Starting Material (TLC/HPLC)

Root Cause: The cation was generated but re-attached during the quench/workup.

Protocol A: The "Scavenger Spike" Method (Batch/Solution Phase)

Use this when standard TCA/DCM treatment fails to yield 100% conversion.

  • Preparation: Prepare a deprotection cocktail of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • The Critical Additive: Add 5% (v/v) Triethylsilane (TES) or Triisopropylsilane (TIS) to the acid cocktail.

    • Why? Silanes react irreversibly with the trityl cation to form the triphenylmethane derivative, which cannot re-react with the alcohol [1].

  • Execution:

    • Add cocktail to substrate. The solution should turn Deep Red immediately (distinct from the Orange of DMTr).

    • Stir for 10–15 minutes.

    • Quench: Do NOT quench with pure Pyridine or Bicarbonate immediately.

    • The Methanol Wash: Add excess Methanol (MeOH) first. MeOH acts as a secondary scavenger, converting any remaining cation to the methyl ether (TMTr-OMe) before neutralization.

  • Neutralization: Wash with saturated NaHCO3.

Protocol B: The "Flow-Through" Method (Solid Phase)

Use this for Oligo/Peptide synthesis on resin.

  • Flow Rate: Increase the flow rate of the deblocking reagent.

    • Logic: In a static or slow-flow system, the local concentration of

      
       near the resin bead becomes extremely high, favoring re-attachment. High flow physically removes the cation before equilibrium shifts.
      
  • Reagent Switch:

    • Standard: 3% TCA in DCM.

    • Enhanced: 3% TCA in Toluene/DCM (1:1) .

    • Why? Trityl cations are less stable in Toluene than in pure DCM, and the non-polar solvent discourages the ion-pairing required for re-attachment while still solubilizing the organic acid [2].

Data Summary: Scavenger Efficiency
ScavengerReactivity ModeProsConsRecommended For
Methanol (MeOH) Reversible Ether FormationCheap, soluble, fast.Product (TMTr-OMe) is acid labile; can reverse if acid persists.General washing steps.
Triethylsilane (TES) Irreversible Hydride TransferPermanent removal of cation.More expensive; requires organic solvent.Stubborn incomplete deprotection.
Pyrrole Electrophilic Aromatic Sub.Prevents polymer crust formation.Can turn solution black/brown.Large scale solid-phase to prevent clogging.
Water HydrolysisUniversal.Very slow reaction with stabilized TMTr cation.Not recommended as primary scavenger.

Frequently Asked Questions (FAQ)

Q1: I see a strong red color, but my yield is low. Where is my product? A: You may be experiencing Cation Adsorption . The TMTr cation is highly lipophilic and planar. It can "stack" onto polystyrene resins or hydrophobic substrates without chemically bonding.

  • Fix: Perform a wash with HFIP (Hexafluoroisopropanol) or DCM/HFIP after deprotection. This disrupts the hydrophobic aggregation and washes away the adsorbed cation salts.

Q2: Can I use Acetic Acid instead of TCA/DCA? A: Yes, for TMTr specifically. Because TMTr is ~10x more labile than DMTr, 80% Acetic Acid is often sufficient and prevents depurination (in DNA/RNA) or side-reactions. However, reaction times will be longer (30–60 mins vs. 2 mins). Note: You must still use a scavenger (TES) to prevent equilibrium.

Q3: My product is depurinating (DNA) or degrading. How do I deprotect more gently? A: Use 0.5% DCA in DCM combined with 10% TFE (Trifluoroethanol) . TFE stabilizes the protonated transition state but destabilizes the carbocation intermediate, effectively lowering the activation energy for cleavage while suppressing side reactions [3].

Troubleshooting Workflow Diagram

Follow this logic gate to resolve your specific issue.

Troubleshooting_Flow Start Start: Incomplete TMTr Removal CheckColor Is the reaction solution Deep Red? Start->CheckColor NoColor No (Solution is Pale/Yellow) CheckColor->NoColor YesColor Yes (Deep Red) CheckColor->YesColor AcidIssue Acid too weak or Substrate not dissolved NoColor->AcidIssue EquilibriumIssue Retritylation / Equilibrium Issue YesColor->EquilibriumIssue TryDCA Switch to 3% DCA/DCM AcidIssue->TryDCA AddScavenger Add 5% Triethylsilane (TES) EquilibriumIssue->AddScavenger CheckResin Is this Solid Phase? AddScavenger->CheckResin FlowIncrease Increase Flow Rate Shorten contact time CheckResin->FlowIncrease Yes BatchWash Use MeOH quench before bicarbonate CheckResin->BatchWash No (Solution)

Caption: Decision tree for isolating chemical vs. kinetic causes of incomplete deprotection.

References

  • Mehta, A., et al. (1992).[1] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in acidolysis of t-butyl and trityl protecting groups."[1] Tetrahedron Letters, 33(37), 5441-5444. Link

  • Ravikumar, V. T., et al. (1995). "Uncoupling of detritylation and depurination rates during oligonucleotide synthesis." Nucleic Acids Research. (Demonstrates solvent effects on cation stability). Link

  • Kocalka, P., et al. (2008). "Rapid and efficient deprotection of the 5'-O-dimethoxytrityl group in oligonucleotide synthesis using dichloroacetic acid in toluene." Synthetic Communications. (Applicable to TMTr for non-polar solvent benefits). Link

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Standard reference for relative lability of Tr vs MMTr vs DMTr vs TMTr). Link

Sources

Technical Support Center: Tris(4-methoxyphenyl)methanol (TMT-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Tris(4-methoxyphenyl)methanol Synonyms: 4,4',4''-Trimethoxytrityl alcohol; TMT-OH CAS: 3010-81-9 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical support center for this compound. As a researcher, you likely selected this compound for its utility as a highly acid-labile protecting group precursor or a linker in solid-phase synthesis.

The Core Insight: The very feature that makes TMT-OH valuable—its ability to form an exceptionally stable carbocation—is the primary source of its handling difficulties. Unlike standard triphenylmethanol, the presence of three electron-donating methoxy groups creates a system where the neutral alcohol exists in a delicate equilibrium with its ionic form. Most "degradation" issues reported are actually reversible ionization events or solvolysis artifacts , not irreversible decomposition.

Module 1: Spontaneous Coloration (Acid Sensitivity)

User Issue

"My white TMT-OH powder has turned a deep orange/red color during storage. Is it degraded?"

Technical Diagnosis

The compound has likely ionized , not degraded.

The TMT cation (


) is one of the most stable carbenium ions known in organic chemistry. While the unsubstituted trityl cation has a 

of -6.6 (requiring strong acid to form), the

of the TMT cation is approximately >-0.8 . This means that even trace acidic vapors (e.g., HCl fumes from a nearby bottle in a refrigerator) or slightly acidic surfaces on glassware can trigger the loss of the hydroxyl group to form the resonance-stabilized cation.

The Mechanism: The three methoxy groups function as powerful electron donors (via resonance), delocalizing the positive charge across the three aromatic rings. This lowers the energy barrier for the C-O bond cleavage.

Visualization: Ionization Equilibrium

TMT_Ionization TMT_OH TMT-OH (Neutral Alcohol) Color: White Solid Intermediate [TMT-OH₂]⁺ (Oxonium Species) TMT_OH->Intermediate Fast Protonation Proton + H⁺ (Trace Acid) TMT_Cation TMT⁺ (Trityl Cation) Color: Deep Orange/Red Intermediate->TMT_Cation - H₂O (Rate Limiting) TMT_Cation->TMT_OH + OH⁻ / H₂O (Quench) Water + H₂O

Figure 1: The acid-catalyzed equilibrium between the neutral alcohol and the stable cation. Note that this process is reversible.

Troubleshooting Protocol: Restoring Neutrality

If your material is orange but chemically intact (verified by NMR), you can restore the white neutral form:

  • Dissolve: Dissolve the orange solid in a minimal amount of Ethyl Acetate containing 1% Triethylamine (TEA).

  • Wash: Perform a rapid extraction with saturated aqueous

    
    . The basic environment forces the equilibrium back to TMT-OH.
    
  • Dry & Concentrate: Dry the organic layer over

    
     (anhydrous) and concentrate
    in vacuo.
    
  • Storage: Store in a tightly sealed vial wrapped in Parafilm, ideally in a desiccator separate from acidic reagents.

Module 2: LC-MS Artifacts (Solvolysis)

User Issue

"I see a mass shift of +14 Da (Methyl) or +28 Da (Ethyl) in my LC-MS data. Is my compound alkylated?"

Technical Diagnosis

You are observing solvolysis , a common artifact when analyzing trityl alcohols in alcoholic solvents (Methanol or Ethanol).

Because the TMT-OH C-O bond is labile, in the presence of methanol (common in LC-MS mobile phases) and trace formic acid (modifier), the hydroxyl group is exchanged for a methoxy group. This forms the methyl ether (TMT-OMe).

Key Differentiator:

  • TMT-OH Mass: 350.4 g/mol

  • TMT-OMe Mass: 364.4 g/mol (+14 Da)

  • TMT-OEt Mass: 378.4 g/mol (+28 Da)

Data Summary: Solvolysis Artifacts
Solvent SystemObserved Mass ShiftSpecies FormedCause
MeOH / Formic Acid [M+H]+ = 365.4TMT-OMeAcid-catalyzed etherification with solvent.
EtOH / Formic Acid [M+H]+ = 379.4TMT-OEtAcid-catalyzed etherification with solvent.
Acetonitrile / Water [M-OH]+ = 333.4TMT⁺In-source fragmentation (loss of OH).
Visualization: Solvolysis Pathway

Solvolysis TMT_OH TMT-OH (Sample) TMT_Cation TMT⁺ (Transient Cation) TMT_OH->TMT_Cation Acidic Mobile Phase TMT_OMe TMT-OMe (Methyl Ether Artifact) Mass: M + 14 TMT_Cation->TMT_OMe + MeOH (Nucleophilic Attack) MeOH MeOH (Solvent)

Figure 2: Mechanism of ether formation during LC-MS analysis in methanolic solvents.

Prevention Protocol
  • Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for sample preparation.

  • Remove Acid: If possible, run the analysis in neutral conditions or use Ammonium Acetate buffer instead of Formic Acid.

  • Cold Injection: Keep the autosampler temperature at 4°C to slow the kinetics of solvolysis.

Module 3: Photochemical Sensitivity

User Issue

"The compound degrades when left on the benchtop, even in solid form."

Technical Diagnosis

Trityl derivatives are susceptible to photochemical homolysis . Upon exposure to UV or intense ambient light, the C-O bond can homolyze to generate the TMT radical (


) and a hydroxyl radical. While TMT-OH is more stable than its halide counterparts, prolonged light exposure can lead to radical-mediated oxidation products (e.g., benzophenone derivatives).
Storage Protocol
  • Container: Amber glass vials are mandatory.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent radical oxidation chains.

  • Temperature: 2-8°C is sufficient; -20°C is optimal for long-term storage (>6 months).

References

  • Acid-C

    
     Values: 
    
    • Comparison of trityl cation stabilities and the influence of methoxy substituents on the value ( for DMT is -0.95; TMT is more stable).
    • Source:

  • Solvolysis Mechanisms

    • Kinetics of trityl cation formation and reaction with nucleophiles (alcohols).
    • Source:

  • Photochemical Pathways

    • Radical formation in trityl alcohols under irradi
    • Source:

  • Protecting Group Utility

    • Usage of TMT vs DMT in oligonucleotide synthesis and acid lability profiles.
    • Source:

Strategies for selective deprotection of substituted trityl groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the selective deprotection of substituted trityl groups. It is designed for organic chemists and biochemists requiring precise control over orthogonal protection schemes in peptide and oligonucleotide synthesis.

Status: Operational | Role: Senior Application Scientist Topic: Trityl (Trt), Monomethoxytrityl (Mmt), Dimethoxytrityl (Dmt)

Welcome. You are likely here because you are facing a selectivity challenge: you need to remove one protecting group without disturbing another, or you are witnessing side reactions like depurination or alkylation. This guide moves beyond basic protocols to the mechanistic causality of these reactions.

Module 1: The Hierarchy of Lability

Theory & Selection

The selectivity between Trt, Mmt, and Dmt is governed by the stability of the resulting carbocation. The more electron-donating methoxy groups present on the phenyl rings, the more stable the carbocation, and consequently, the more acid-labile the protecting group.

Stability vs. Acid Strength[1][2]
  • Trt (Trityl): Requires strong acid (e.g., 95% TFA) for rapid removal.

  • Mmt (4-Methoxytrityl): ~10x more labile than Trt. Removable with dilute acid (1% TFA).

  • Dmt (4,4'-Dimethoxytrityl): Highly labile. Removable with weak acids (3% TCA or DCA).

Visualizing the Hierarchy

The following diagram illustrates the inverse relationship between carbocation stability and the acid strength required for deprotection.

TritylHierarchy Trt Trt (Trityl) Least Labile Mmt Mmt (Monomethoxy) Selective Lability Trt->Mmt Requires 1% TFA (vs 95% for Trt) Dmt Dmt (Dimethoxy) Most Labile Mmt->Dmt Requires 3% TCA/DCA AcidTrt High Acid (95% TFA) AcidMmt Dilute Acid (1-2% TFA) AcidDmt Weak Acid (3% TCA)

Caption: The "Lability Ladder." As methoxy substitution increases (Trt → Dmt), acid requirement decreases, enabling orthogonality.

Module 2: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Focus: Selective Cys/Lys Deprotection

A common strategy involves protecting Cysteine side chains with Mmt while protecting other side chains (Lys, Ser, Tyr) with Trt or tBu . This allows you to deprotect Cys on-resin for cyclization or modification without cleaving the peptide.

FAQ: Selective Mmt Removal

Q: How do I remove Mmt from Cys without removing Trt or cleaving the peptide from a 2-Cl-Trt resin?

A: You must utilize the "Dilute TFA Flow" method. Static incubation often leads to equilibrium issues (retritylation).

Protocol:

  • Swelling: Swell resin in DCM for 15 min.

  • Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM .

    • Note: TIS (Triisopropylsilane) or TES (Triethylsilane) is mandatory . The Mmt cation is stable and will re-alkylate the sulfur if not quenched.

  • Flow Wash: Treat the resin with the cocktail for 2 minutes, then filter. Repeat this cycle 5–10 times.

    • Visual Check: The filtrate will turn yellow/orange initially (Mmt cation). Continue washes until the filtrate is colorless.

  • Neutralization: Wash immediately with 5% DIPEA/DCM to neutralize the resin and prevent slow cleavage of other groups.

Q: I see "ghost" peaks or mass additions of +258 Da. What happened? A: This is Retritylation . The Mmt cation was not effectively scavenged and re-attached to a nucleophile (likely the Cys thiol or a Trp indole).

  • Fix: Increase scavenger concentration (up to 10% TIS) or add 5% Methanol to the cocktail (Methanol reacts with the cation to form the methyl ether, permanently quenching it).

Data: Acid Tolerance Table
Protecting GroupRemoval ConditionStability Limit
Mmt (Cys/Lys)1% TFA in DCMUnstable in >5% acetic acid
Trt (Cys/His)95% TFA (Standard Cleavage)Stable in 1% TFA
tBu (Ser/Tyr)95% TFAStable in 50% TFA
2-Cl-Trt (Resin Linker)1% TFA (Cleaves peptide)Warning:[1][2][3] 1% TFA cleaves peptide from resin unless amide linker (Rink) is used.

Module 3: Troubleshooting Oligonucleotide Synthesis

Focus: Dmt Removal & Depurination

In DNA/RNA synthesis, the 5'-OH is protected by Dmt .[4][5][6][7] The issue here is not removing Dmt (it's easy), but doing so without destroying the purine bases (Depurination).

FAQ: Depurination Risks

Q: My long oligos (40-mer+) show low yield and truncated sequences (N-1, N-2). Is this incomplete coupling?

A: It is likely Depurination , specifically of Adenosine (A).[8][5]

  • Mechanism:[8][3][5][6][7][9][10] Strong acids protonate the N7 of Adenine, weakening the glycosidic bond. Hydrolysis leads to an abasic site, which cleaves during the final ammonia deprotection.

  • Diagnosis: If the failure sequences are specifically truncated at 'A' sites, it is depurination.

Q: Should I use TCA or DCA?

A: This is the critical decision point.

  • TCA (Trichloroacetic Acid): pKa ~0.7.[8][5]

    • Pros: Very fast Dmt removal (<60s).

    • Cons: High risk of depurination.[8][4][5][6] Avoid for long oligos or A-rich sequences.

  • DCA (Dichloroacetic Acid): pKa ~1.5.[8][5]

    • Pros: Milder.[4][5][6] significantly reduces depurination rates.

    • Cons: Slower kinetics. Requires longer contact time or higher concentration (3% DCA in Toluene/DCM).

Visual Workflow: The Detritylation Cycle

OligoDetritylation cluster_Warning Critical Control Point Start 5'-Dmt Protected Oligo AcidStep Acid Treatment (TCA vs DCA) Start->AcidStep ColorCheck Monitor Color (Orange Cation) AcidStep->ColorCheck Generates Cation Decision Is Colorless? ColorCheck->Decision Decision->AcidStep No (Orange) Wash Acetonitrile Wash Decision->Wash Yes (Clear) Next Next Coupling Wash->Next

Caption: Standard detritylation flow. The orange color intensity is quantitative and correlates to coupling efficiency.

Module 4: Scavenging & Side Reactions

The "Self-Validating" System

A robust protocol must include a mechanism to validate that the reaction is complete and side reactions are suppressed.

The Color Test (Qualitative)

Substituted trityl cations are chromophores.

  • Trt+: Yellow

  • Mmt+: Orange/Yellow

  • Dmt+: Bright Orange/Red (Absorbance ~495-500 nm)

Troubleshooting Tip: If your waste stream is not colored during deprotection, your acid is too weak or the group was lost prematurely. If the color persists indefinitely, you have trapped solvent or a flow issue.

Scavenger Selection Guide

The cation (


) is an electrophile seeking a nucleophile. If you don't provide a "dummy" nucleophile (scavenger), it will attack your molecule.
ScavengerTarget SpeciesRecommended Use
TIS / TES (Silanes)Stable Carbocations (Trt/Mmt)Essential. Reduces cation to hydrocarbon. Non-odorous.
Water tBu cationsGood for global cleavage, but poor for Trt (can reverse reaction).
EDT (Ethanedithiol)tBu / TrtBest for Cys/Trp. Prevents alkylation of Indole/Thiol. (Stinks).[11]
Methanol Mmt / TrtConverts cation to methyl ether. Irreversible quenching.

References

  • Solid-Phase Peptide Synthesis (SPPS)

    • Biotage. (2023).[12] How To: Measure and Optimize the Removal of Mmt Protecting Groups.Link

    • Mathew, F., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.[2][13] Amino Acids, 46(5). Link

  • Oligonucleotide Synthesis & Depurination

    • LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research.[11] Link

    • Sigma-Aldrich. DNA Oligonucleotide Synthesis: Phosphoramidite Method.[6][7][11]Link

  • Orthogonal Protection Strategies

    • Merck (Novabiochem). Selecting Orthogonal Building Blocks for Fmoc SPPS.Link

  • Mechanistic Insights (Scavengers)

    • Pearson, D. A., et al. (1989).[14] Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups.[2] Tetrahedron Letters, 30(21). Link

Sources

Reaction Kinetics Support Center: Alcohol Protection & Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: OPT-OH-2024 Subject: Kinetic Optimization and Troubleshooting for Hydroxyl Group Masking

Core Directive: The Philosophy of Kinetic Control

Welcome to the technical support hub. You are likely here because your protection step is stalling at 60% conversion, or your "selective" deprotection just stripped every silyl ether on your scaffold.

In alcohol protection, sterics dictate thermodynamics, but catalysts dictate kinetics .

  • The Trap: treating all hydroxyls as generic nucleophiles.

  • The Solution: Matching the "hardness" of the electrophile (silyl chloride vs. triflate) and the nucleophilicity of the catalyst (imidazole vs. DMAP) to the specific steric environment of the substrate.

This guide treats your reaction flask as a programmable system. Below are the logic gates, code (protocols), and debugging tools (troubleshooting) to optimize your yield and time.

Module A: Silyl Ethers (The Kinetic Workhorse)

Silyl ethers are governed by the silicon-oxygen bond strength (~110 kcal/mol) and the massive steric sensitivity of the silicon center.

Decision Logic: Selecting the Right Conditions

Do not default to TBDMSCl/Imidazole/DCM. It is kinetically incompetent for hindered substrates. Use this logic flow to select your reagent system.

SilylationLogic Start Substrate Analysis Type Alcohol Type? Start->Type Primary Primary (1°) Type->Primary Secondary Secondary (2°) Type->Secondary Tertiary Tertiary (3°) Type->Tertiary Cond1 Standard: TBDMSCl + Imidazole Solvent: DCM (0°C to RT) Primary->Cond1 Low Sterics Cond2 Accelerated: TBDMSCl + Imidazole Solvent: DMF (Polar acceleration) Secondary->Cond2 Mod. Sterics Cond3 Hyper-Active: TBDMSOTf + 2,6-Lutidine Solvent: DCM (-78°C to 0°C) Secondary->Cond3 If Acid Sensitive Tertiary->Cond3 High Sterics

Figure 1: Decision matrix for silylation conditions based on steric hindrance of the alcohol substrate.

Relative Reactivity Data

Understanding the relative rates of hydrolysis (deprotection) allows for orthogonal planning.

Silyl GroupAbbreviationRelative Stability (Acid Hydrolysis)Relative Stability (Base Hydrolysis)Comments
TrimethylsilylTMS11Too labile for column chromatography.
TriethylsilylTES6410-100Stable to column; selectively removable vs TBS.
tert-ButyldimethylsilylTBS / TBDMS20,00020,000The industry standard. Stable to mild base/reduction.
TriisopropylsilylTIPS700,000100,000Extremely stable to base; requires fluoride for removal.
tert-ButyldiphenylsilylTBDPS5,000,000< 20,000Acid stable, but more base labile than TBS due to electronics.

(Data derived from Greene’s Protective Groups and kinetic studies [1, 2])

Troubleshooting Guide: Silylation Issues

Ticket #01: "The reaction stalls at 50% conversion."

User Context: Protecting a secondary alcohol with TBDMSCl, Imidazole, in DCM. Root Cause: DCM is non-polar. The transition state for silylation involves charge separation (N-silylimidazolium species). Non-polar solvents do not stabilize this transition state, slowing kinetics significantly on hindered substrates. The Fix:

  • Swap Solvent: Switch to DMF (N,N-Dimethylformamide) . The high dielectric constant stabilizes the ionic intermediate, accelerating the reaction by factors of 10-100x [3].

  • Catalyst Boost: Add 5-10 mol% DMAP . It forms a N-acylpyridinium-style active species that is more electrophilic than the N-silylimidazole.

Ticket #02: "My molecule decomposed; the protecting group is too acidic."

User Context: Using TBDMSOTf (Triflate) on an acid-sensitive acetal scaffold. Root Cause: TBDMSOTf generates Triflic Acid (TfOH) as a byproduct. If you use a weak base like Pyridine, the equilibrium may allow enough free acid to hydrolyze sensitive groups. The Fix:

  • Base Switch: Use 2,6-Lutidine (1.5 - 2.0 eq). The steric bulk of the methyl groups prevents the nitrogen from attacking the silicon (preventing N-silylation waste) but effectively scavenges protons.

  • Temp Control: Run at -78°C and warm slowly.

Module B: Deprotection & Selectivity

Removing the mask is often harder than putting it on. The danger is migration (silyl group hopping to a neighbor hydroxyl) or promiscuity (removing the wrong silyl group).

The Mechanism of Fluoride Cleavage

Fluoride (F-) loves Silicon (Bond energy: ~135 kcal/mol). However, basic fluoride sources (TBAF) generate alkoxides upon cleavage.



The resulting 

is a base and a nucleophile, leading to acyl migration or elimination reactions.
Protocol: Buffered Selective Deprotection

To remove a primary TBS ether in the presence of a secondary TBS ether or acid-sensitive groups.

Reagents:

  • TBAF (1.0 M in THF)[1]

  • Acetic Acid (glacial)

  • THF

Step-by-Step:

  • Prepare Buffer: Mix TBAF and Acetic Acid in a 1:1 molar ratio in THF at 0°C. This creates a buffered species (

    
    ) which is less basic but still nucleophilic [4].
    
  • Addition: Add the buffered solution to your substrate at 0°C.

  • Monitoring: Check TLC every 15 minutes. Primary TBS cleaves rapidly (<1 hr); secondary TBS is much slower.

  • Quench: Pour into saturated aqueous

    
     immediately upon consumption of starting material.
    
Visualizing Selectivity Pathways

DeprotectionFlow Input Bis-Silyl Ether (1° TBS, 2° TBS) PathA Standard TBAF (Basic pH) Input->PathA PathB HF-Pyridine or Buffered TBAF Input->PathB ResultA Global Deprotection + Migration Risk PathA->ResultA ResultB Selective 1° Cleavage (Kinetic Control) PathB->ResultB

Figure 2: Pathway selection for deprotecting poly-silylated substrates. Acidic/Buffered conditions favor kinetic selectivity.

Module C: Acylation (The Nucleophilic Boost)

When protecting as an acetate (Ac) or benzoate (Bz), the reaction often lags with tertiary alcohols.

Ticket #03: "I cannot acetylate my tertiary alcohol."

User Context: Substrate + Acetic Anhydride + Pyridine = No Reaction after 24h. Root Cause: Pyridine is a weak nucleophile. It cannot effectively generate the active N-acyl species required to overcome the steric barrier of a tertiary alcohol. The Fix: Steglich Hyper-Catalysis

  • Add DMAP: Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP attacks the anhydride to form a resonance-stabilized N-acylpyridinium ion. This ion is loosely held and highly reactive.

  • The Protocol:

    • Substrate (1.0 eq)[2][3]

    • 
       (3.0 eq)
      
    • 
       (4.0 eq) - Acts as the proton sponge
      
    • DMAP (0.1 eq) - The nucleophilic trigger

    • DCM, RT.[3][4]

    • Note: If this fails, switch to Sc(OTf)3 catalysis, which activates the anhydride Lewis-acidically [5].

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][5][6][7] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Mulzer, J., et al. (1991). Structural analysis of silylation: Solvent effects. Journal of Organic Chemistry, 56, 4321.
  • Higashibayashi, S., & Shinko, K. (2000). Selective deprotection of silyl ethers.[3][6][8][9] Synlett, 2000(9), 1306.

  • Ishihara, K., et al. (1996).[10] Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols.[10] Journal of Organic Chemistry, 61(14), 4560–4567.

Sources

Validation & Comparative

Strategic Selection: Tris(4-methoxyphenyl)methanol (TMTr) vs. Trityl (Tr) in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis and drug delivery design, the choice between Tris(4-methoxyphenyl)methanol (the precursor to the Trimethoxytrityl or TMTr group) and the standard Trityl (Tr) group is a decision between ultra-high lability and process robustness .

While the standard Trityl group serves as a rugged, bulky shield for primary hydroxyls and amines, the TMTr group—derived from this compound—offers extreme acid sensitivity. This property allows for orthogonal deprotection strategies (removing TMTr without touching DMTr or Tr) and the engineering of pH-sensitive drug linkers that release payloads in slightly acidic tumor microenvironments (pH 5.0–6.0).

This guide evaluates the mechanistic differences, experimental data, and handling protocols for these two protecting group strategies.

Mechanistic Foundation: Electronic Causality

The performance difference between Tr and TMTr is dictated entirely by carbocation stability during acid-catalyzed deprotection.

  • Trityl (Tr): The triphenylmethyl cation is stabilized by resonance across three phenyl rings.

  • Trimethoxytrityl (TMTr): The presence of three para-methoxy groups provides powerful electron donation (+M effect) into the aromatic system. This hyper-stabilizes the resulting carbocation, lowering the activation energy for the C-O bond cleavage.

Visualization: Resonance Stabilization & Lability

The following diagram illustrates the electronic "push" that makes TMTr significantly more labile than Tr.

G cluster_0 Trityl (Tr) cluster_1 Trimethoxytrityl (TMTr) Tr_Structure Triphenylmethyl Group (No Electron Donors) Tr_Cation Tr+ Cation (Standard Stability) Tr_Structure->Tr_Cation Slow Cleavage (Requires TFA/DCM) TMTr_Structure Tris(4-methoxyphenyl)methyl Group (3x Methoxy Donors) TMTr_Cation TMTr+ Cation (Hyper-Stabilized) TMTr_Structure->TMTr_Cation Instant Cleavage (Dilute AcOH or 0.1M HCl) Acid Acid Catalyst (H+) Acid->Tr_Structure Acid->TMTr_Structure

Figure 1: Comparative mechanism of acid deprotection. The methoxy groups in TMTr stabilize the cation, accelerating the reaction rate by orders of magnitude.

Comparative Performance Data

The following data highlights the trade-offs. Note that this compound is the alcohol precursor; it must often be activated (to the chloride or tetrafluoroborate salt) for protection, whereas Tr-Cl is stable enough to be sold directly.

FeatureTrityl (Tr)Trimethoxytrityl (TMTr)
Precursor Trityl Chloride (Tr-Cl)This compound (TMTr-OH)
Acid Lability (Relative) 1 (Baseline)~3,000 (Extremely Fast)
Deprotection Conditions 1% TFA in DCM or 80% Acetic Acid (hours)1-3% TCA in DCM (seconds) or 0.5% Acetic Acid
Moisture Sensitivity Moderate (Tr-Cl is shelf-stable)High (TMTr-Cl hydrolyzes rapidly in air)
Selectivity 1° -OH > 2° -OH (Steric bulk)1° -OH > 2° -OH (Similar sterics)
Chromatography Stability Excellent (Stable on Silica)Poor (Can hydrolyze on acidic Silica)
Primary Application Robust protection for harsh synthesisOrthogonal protection; pH-sensitive drug release
Critical Insight: The "Handling" Tax

Because the TMTr cation is so stable, the corresponding chloride (TMTr-Cl) is highly reactive towards atmospheric moisture. This is why you often purchase the alcohol (this compound).

  • Protocol Implication: You must often generate the active TMTr-Cl or TMTr-BF4 in situ or immediately prior to use, whereas Tr-Cl can be weighed out on a bench.

Experimental Protocols

Protocol A: Activation of this compound

Since TMTr-Cl is unstable, convert the alcohol to the chloride immediately before use.

Reagents: this compound (1.0 eq), Acetyl Chloride (AcCl) or Thionyl Chloride (SOCl2), Toluene.

  • Dissolution: Dissolve this compound in anhydrous toluene under Argon.

  • Chlorination: Add Acetyl Chloride (3-5 eq) dropwise. Reflux for 1 hour.

    • Why AcCl? It is milder than SOCl2 and produces volatile byproducts (AcOH).

  • Isolation: Evaporate volatiles under high vacuum. The residue is TMTr-Cl .

    • Caution: Use immediately. Do not attempt to store for long periods unless under strict inert atmosphere at -20°C.

Protocol B: Comparative Deprotection (The "Acid Test")

This protocol validates the orthogonality of the two groups.

Objective: Selectively remove TMTr in the presence of Tr.

  • Substrate: A bifunctional molecule with 5'-O-TMTr and 3'-O-Tr protection.

  • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • Dissolve substrate in DCM.[1]

    • Add 3% TCA/DCM solution at 0°C.

    • Monitor (TLC):

      • T = 30 seconds: The bright orange/red color of the TMTr cation appears immediately. TLC will show complete loss of TMTr.

      • Status of Tr: The Tr group remains >95% intact at this timescale.

    • Quench: Immediately add Methanol and Pyridine to quench the cation and neutralize the acid.

  • Result: Isolation of the 3'-O-Tr alcohol.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the correct reagent for your synthesis.

DecisionTree cluster_advice Expert Tip Start Select Protecting Group Q1 Does the molecule contain other acid-sensitive groups (e.g., acetals, silyl ethers)? Start->Q1 Tr_Path Use Trityl (Tr) Q1->Tr_Path No (Robust molecule) Q2 Do you need to purify on standard acidic Silica Gel? Q1->Q2 Yes (Sensitive molecule) TMTr_Path Use TMTr (from this compound) Q2->Tr_Path Yes (Need easy purification) Q2->TMTr_Path No (Can use neutralized silica or reverse phase) Tip If using TMTr, add 1% Triethylamine to all chromatography solvents to prevent premature deprotection.

Figure 2: Decision matrix for selecting between Tr and TMTr based on synthetic constraints.

Applications in Drug Delivery (High-Value Context)

Beyond synthesis, this compound is critical in pH-responsive drug delivery systems .

  • The Concept: Drugs conjugated via a TMTr-ether linkage release the payload faster than those with a Tr-ether linkage.

  • The Data:

    • Tr-Linker: Stable at pH 7.4; Hydrolysis

      
       hours at pH 5.0.
      
    • TMTr-Linker: Stable at pH 7.4; Hydrolysis

      
       hour at pH 5.0.
      
  • Application: Targeting the acidic microenvironment of solid tumors (pH 6.5–6.9) or endosomes (pH 5.0–5.5).

References

  • Kinetics of Hydrolysis: Comparison of hydrolysis rates for Tr, MMTr, DMTr, and TMTr derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Orthogonal Protection: Use of Trimethoxytrityl tetrafluoroborate for selective amine protection. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Drug Delivery Applications: Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Link

  • General Reactivity:Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Text).

Sources

Comparative Guide: Orthogonal Protecting Group Strategies Involving Tris(4-methoxyphenyl)methanol (TMTr)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-methoxyphenyl)methanol (TMTr-OH) serves as the precursor to the 4,4',4''-Trimethoxytrityl (TMTr) protecting group. In the hierarchy of acid-labile protecting groups, TMTr represents the pinnacle of acid sensitivity among common trityl derivatives. Its unique kinetic profile—hydrolyzing approximately 10 times faster than Dimethoxytrityl (DMTr)—enables kinetic orthogonality : the ability to selectively deprotect a TMTr ether in the presence of other trityl groups (DMTr, MMTr) or acid-sensitive moieties (Boc, t-Butyl) using ultra-mild acidic conditions.

This guide details the mechanistic basis of this hyper-lability, comparative performance data, and validated protocols for deploying TMTr in complex organic and nucleotide synthesis.

Part 1: The Mechanistic Basis of Trityl Orthogonality

The utility of the TMTr group is grounded in the stability of its carbocation intermediate. Acid-catalyzed deprotection proceeds via an SN1 mechanism where the rate-determining step is the formation of the trityl cation.

Resonance Stabilization

The presence of three methoxy (-OCH3) groups at the para positions provides exceptional resonance stabilization to the central carbocation. Each methoxy group acts as a powerful electron-donating group (EDG), dispersing the positive charge across the aromatic system.

  • Trityl (Tr): No EDGs. Slowest cation formation. Requires strong acid (e.g., TFA).[1][2]

  • Monomethoxytrityl (MMTr): One EDG. Moderate lability.

  • Dimethoxytrityl (DMTr): Two EDGs. Standard for 5'-OH protection in DNA synthesis. Cleaved by TCA/DCA.

  • Trimethoxytrityl (TMTr): Three EDGs. Lowest energy transition state. Cleaved by dilute Acetic Acid.

Visualization: Acid Lability Hierarchy

The following diagram illustrates the inverse relationship between carbocation stability and acid strength required for deprotection.

TritylHierarchy Tr Trityl (Tr) Least Stable Cation Requires: TFA/Strong Acid MMTr MMTr Moderate Stability Requires: 3% TCA Tr->MMTr Increasing +I/+M Effect DMTr DMTr High Stability Requires: 3% DCA/TCA MMTr->DMTr TMTr TMTr Ultra-Stable Cation Requires: 1-3% AcOH DMTr->TMTr Maximal Resonance

Caption: The "Trityl Ladder." As methoxy substitution increases (Tr to TMTr), the carbocation becomes more stable, allowing deprotection under increasingly milder acidic conditions.

Part 2: Comparative Performance Profile

To design an effective orthogonal strategy, one must quantify the "kinetic window"—the difference in deprotection rates between groups.

Table 1: Relative Hydrolysis Rates and Conditions[1]
Protecting GroupStructureRelative Hydrolysis Rate (k_rel)*Deprotection Condition (Standard)Deprotection Condition (Selective)
Trityl (Tr) Ph3C-150% TFA in DCMN/A (Most stable)
MMTr (4-MeO-Ph)Ph2C-~103% TCA in DCMN/A
DMTr (4-MeO-Ph)2PhC-~1003% TCA or 3% DCAStable to 1% AcOH
TMTr (4-MeO-Ph)3C-~1,000 1-3% AcOH in DCM Cleaves in mins @ pH 4-5

*Rates are approximate relative values in 80% Acetic Acid. The significant jump from DMTr to TMTr creates the opportunity for selection.

Key Insight: The "Acetic Acid Window"

The critical operational difference is that TMTr is quantitatively removed by 3% Acetic Acid (AcOH) in Dichloromethane (DCM) within 10-15 minutes , whereas DMTr remains >95% intact under these specific conditions. This allows TMTr to be used as a "super-labile" temporary mask during the manipulation of DMTr-protected intermediates.

Part 3: Strategic Orthogonality in Synthesis

In complex synthesis (e.g., RNA linkers, branched peptides, or polyfunctional drugs), TMTr allows for a three-layer orthogonal strategy.

Scenario: Bifunctional Linker Synthesis

Objective: Selectively functionalize a primary amine, a primary alcohol, and a secondary alcohol.

  • Amine: Protected with Fmoc (Base labile).

  • Primary Alcohol: Protected with DMTr (Acid labile, requires TCA).

  • Secondary Alcohol: Protected with TMTr (Ultra-acid labile, requires AcOH).

Workflow Diagram

OrthogonalStrategy Start Molecule with OH(1°), OH(2°), NH2 Step1 1. Protection (Fmoc-Cl, DMTr-Cl, TMTr-Cl) Start->Step1 FullyProtected Fully Protected Species (Fmoc / DMTr / TMTr) Step1->FullyProtected Step2 2. Selective TMTr Removal (1-3% AcOH in DCM, 15 min) FullyProtected->Step2 Kinetic Selection Int1 Intermediate A (Fmoc / DMTr / Free 2°-OH) Step2->Int1 Step3 3. Functionalization of 2°-OH (e.g., Esterification) Int1->Step3 Step4 4. DMTr Removal (3% TCA in DCM) Step3->Step4 Int2 Intermediate B (Fmoc / Free 1°-OH / Ester) Step4->Int2

Caption: Kinetic orthogonality workflow. Note the use of weak acid (AcOH) to cleave TMTr without disturbing the DMTr group, followed by stronger acid (TCA) to cleave DMTr.

Part 4: Experimental Protocols

A. Synthesis of TMTr-Chloride from this compound

Commercial TMTr-Cl is hydrolytically unstable. For highest reliability, synthesize fresh from the alcohol precursor.

Reagents: this compound (TMTr-OH), Acetyl Chloride (AcCl), Benzene or Toluene.

  • Dissolution: Suspend 10 mmol of TMTr-OH in 50 mL of dry benzene (or toluene) containing 20 mmol of Acetyl Chloride.

  • Reflux: Heat the mixture to reflux for 1 hour. The solution will turn a deep red/orange (characteristic of the trityl cation).

  • Evaporation: Evaporate the solvent and excess AcCl under reduced pressure.

  • Crystallization: Triturate the residue with dry petroleum ether/hexane. The TMTr-Cl will precipitate as a moisture-sensitive solid.

    • Note: Use immediately or store under Argon at -20°C.

B. General Protection Protocol (Primary/Secondary Alcohol)

Reagents: Substrate, TMTr-Cl, Anhydrous Pyridine, DMAP (catalytic).

  • Setup: Dry the substrate by co-evaporation with anhydrous pyridine (3x).

  • Reaction: Dissolve substrate in anhydrous pyridine (0.1 M). Add TMTr-Cl (1.2 - 1.5 equiv).

    • Optional: Add 0.1 equiv DMAP to accelerate reaction with secondary alcohols.

  • Monitoring: Stir at RT. Monitor by TLC (quench aliquot with methanol). TMTr ethers usually run slightly faster than DMTr ethers.

  • Workup: Quench with MeOH. Dilute with DCM, wash with sat. NaHCO3 and brine. Dry over Na2SO4.

    • Critical: Use 0.5% Triethylamine (TEA) in all chromatography solvents to prevent premature deprotection on silica gel.

C. Selective Deprotection (The "Orthogonal" Step)

Objective: Remove TMTr while retaining DMTr.

  • Solution Prep: Prepare a solution of 3% (v/v) Acetic Acid in DCM .

    • Alternative: For extremely sensitive substrates, use Hexafluoroisopropanol (HFIP) / AcOH mixtures.

  • Execution: Dissolve the fully protected compound in the AcOH/DCM solution (0.05 M).

  • Timing: Stir at Room Temperature for 10–15 minutes .

    • Visual Cue: The solution will turn bright orange (TMTr cation).

  • Quench: Immediately neutralize by pouring into cold saturated NaHCO3 solution.

  • Purification: Extract with DCM. The DMTr group should remain >95% intact.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Premature TMTr Loss Silica gel acidityPre-wash silica columns with 1% Triethylamine/Hexane. Add 0.5% TEA to eluents.
DMTr Loss during TMTr cleavage Acid too strong or reaction too longReduce AcOH concentration to 1%. Lower temperature to 0°C.
Incomplete Protection TMTr-Cl hydrolysisRegenerate TMTr-Cl from TMTr-OH using Acetyl Chloride (Protocol A).
Low Yield (Steric Bulk) TMTr is extremely bulkySwitch solvent to DCM with Pyridine (2 equiv) and AgNO3 (1.2 equiv) to drive SN1 substitution.

References

  • Smith, M., Rammler, D. H., Goldberg, I. H., & Khorana, H. G. (1962). Studies on Polynucleotides. XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society, 84(3), 430–440. Link

  • Sekine, M., & Hata, T. (1984). Mono-, Di-, and Trityl Protecting Groups.[3] In Synthesis of Nucleotides.

  • Kocalka, P., et al. (2022).[4] Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.[4] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Beaucage, S. L., & Iyer, R. P. (1992).[5] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

Sources

Spectroscopic Analysis of Tris(4-methoxyphenyl)methyl (TMTr) Protected Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic analysis of Tris(4-methoxyphenyl)methanol protected alcohols Content Type: Publish Comparison Guide

Executive Summary

In the precise landscape of organic synthesis—particularly within nucleotide and peptide chemistry—the choice of hydroxyl protecting group dictates the workflow's efficiency and the product's integrity. While 4,4'-dimethoxytrityl (DMTr) is the industry standard for automated oligonucleotide synthesis, the 4,4',4''-trimethoxytrityl (TMTr) group offers a specialized alternative for highly acid-sensitive substrates.

This guide provides an in-depth spectroscopic analysis of TMTr-protected alcohols, objectively comparing them against their trityl counterparts (Tr, MMTr, DMTr). We focus on the electronic mechanisms governing their stability, the spectroscopic signatures (NMR and UV-Vis) used for characterization, and the kinetic profiles that define their utility.

Mechanistic Insight: The Electronic Hierarchy

The utility of trityl-based protecting groups rests on the stability of the corresponding carbocation generated during acid-catalyzed deprotection. This stability is governed by the number of electron-donating para-methoxy substituents.

The Resonance Effect

The Tris(4-methoxyphenyl)methyl (TMTr) group contains three methoxy substituents. Upon protonation of the ether oxygen and subsequent C-O bond cleavage, the resulting carbocation is stabilized by resonance delocalization across three aromatic rings.

  • Trityl (Tr): No methoxy groups. Least stable cation. Slowest deprotection.

  • Monomethoxytrityl (MMTr): One methoxy group. Moderate stability.

  • Dimethoxytrityl (DMTr): Two methoxy groups. High stability. Standard for DNA synthesis.

  • Trimethoxytrityl (TMTr): Three methoxy groups. Highest cation stability. Fastest deprotection.

This hierarchy dictates that TMTr is the most acid-labile , making it ideal for substrates that depurinate or degrade under the standard acidic conditions used for DMTr removal.

Visualization: Acid-Catalyzed Deprotection & Chromophore Generation

The following diagram illustrates the cleavage mechanism and the resonance stabilization that leads to the distinct colorimetric signal used for quantification.

DeprotectionMechanism Substrate TMTr-Protected Alcohol (Colorless) Intermediate Protonated Ether Intermediate Substrate->Intermediate + H+ (Fast) Acid Acid (H+) Acid->Intermediate Cation TMTr Cation (Stable Carbocation) RED/DARK ORANGE Intermediate->Cation C-O Cleavage (Rate Limiting) Alcohol Free Alcohol (Product) Intermediate->Alcohol Release Resonance Stabilized by 3 x OMe (Resonance Delocalization) Cation->Resonance

Caption: Mechanism of acid-catalyzed deprotection yielding the chromogenic TMTr cation.

Spectroscopic Characterization

A. UV-Visible Spectroscopy (Quantification)

The most critical analytical feature of trityl groups is the formation of a colored carbocation upon acid treatment. This allows for rapid, non-destructive quantification of coupling efficiency in solid-phase synthesis.

  • Chromophore: 4,4',4''-trimethoxytrityl cation (

    
    ).[1]
    
  • Appearance: Distinct Red to Dark Orange color (Bathochromic shift relative to DMTr).

  • Absorbance Maximum (

    
    ):  The additional methoxy group raises the HOMO energy, narrowing the HOMO-LUMO gap compared to DMTr.
    
    • DMTr:

      
      .[2]
      
    • TMTr:

      
       (Solvent dependent; typically red-shifted vs DMTr).
      
  • Extinction Coefficient (

    
    ):  High molar absorptivity allows for sensitive detection.
    
    • DMTr:

      
      .
      
    • TMTr:

      
       (Estimated based on additive auxochromic effects).
      

Experimental Note: For accurate quantification, a standard curve should be generated using pure this compound in the specific deblocking solution (e.g., 3% TCA in DCM) due to solvatochromic effects.

B. Nuclear Magnetic Resonance ( H NMR)

NMR provides structural confirmation of the protected alcohol. The symmetry of the TMTr group simplifies the aromatic region compared to the "lower symmetry" DMTr group.

  • Methoxy Region (~3.7 - 3.8 ppm):

    • DMTr: Shows two signals or one signal integrating to 6H (depending on chiral centers in the substrate).

    • TMTr: Shows a sharp singlet integrating to 9H (3 x

      
      ).
      
  • Aromatic Region (~6.8 - 7.4 ppm):

    • DMTr: Complex multiplet pattern due to non-equivalent rings (AA'BB' for the anisyl rings + monosubstituted phenyl ring).

    • TMTr: Simplified pattern. The three 4-methoxyphenyl rings are chemically equivalent (in achiral environments), appearing as a characteristic AA'BB' system integrating to 12 protons.

Comparative Performance Guide

The following table contrasts TMTr with standard alternatives. Use this to select the appropriate group for your synthesis.

FeatureTrityl (Tr)MMTrDMTrTMTr
Structure Triphenylmethyl(4-methoxyphenyl)diphenylmethylBis(4-methoxyphenyl)phenylmethylTris(4-methoxyphenyl)methyl
Methoxy Groups 0123
Acid Lability Low (Requires strong acid)ModerateHigh (Standard)Very High (Mildest)
Relative Hydrolysis Rate 1~10~100~1000
Cation Color YellowYellow-OrangeOrangeRed / Dark Orange

(Cation)
~430 nm~475 nm498 nm> 510 nm
Primary Application Primary amines, stable alcoholsOrthogonal protectionDNA/RNA SynthesisHighly acid-sensitive RNA/DNA
Stability vs. Lability Hierarchy

The trade-off between stability during synthesis and ease of removal is visualized below.

StabilityHierarchy cluster_0 Acid Lability (Ease of Removal) TMTr TMTr (Most Labile) DMTr DMTr (Standard) TMTr->DMTr 10x Slower MMTr MMTr (Moderate) DMTr->MMTr 10x Slower Tr Trityl (Stable) MMTr->Tr 10x Slower

Caption: Relative acid lability. TMTr is approximately 10-fold more labile than DMTr, allowing deprotection under extremely mild conditions.

Experimental Protocols

Protocol A: General Protection of Primary Alcohols with TMTr-Cl

Objective: Install the TMTr group on a primary hydroxyl.

  • Preparation: Dry the substrate (alcohol) by co-evaporation with anhydrous pyridine (3x).

  • Reaction: Dissolve substrate in anhydrous pyridine. Add 1.2 - 1.5 equivalents of 4,4',4''-trimethoxytrityl chloride (TMTr-Cl) .

  • Catalysis: Optionally add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate reaction, though TMTr-Cl is highly reactive.

  • Monitoring: Stir at room temperature. Monitor by TLC (TMTr derivatives move faster than free alcohols).

    • Note: TMTr-Cl is moisture sensitive. Maintain inert atmosphere (

      
       or Ar).
      
  • Quenching: Quench with methanol to react excess TMTr-Cl.

  • Workup: Dilute with DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Crucial: Pre-treat the silica gel with 1% triethylamine in the eluent to prevent acid-catalyzed deprotection on the column.

Protocol B: Quantitative Deprotection & Analysis

Objective: Remove TMTr group and quantify loading.

  • Reagent: Prepare 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or 3% Dichloroacetic Acid (DCA) in Toluene (milder).

  • Execution: Treat the solid support or dissolved compound with the acid solution.

  • Observation: The solution will instantly turn Deep Red/Orange .

  • Quantification:

    • Transfer an aliquot to a UV-Vis cuvette.

    • Measure Absorbance (

      
      ) at 515 nm  (or determined 
      
      
      
      ).
    • Calculate concentration using Beer's Law:

      
      .
      
    • Reference: Use

      
       (verify with standard) vs 
      
      
      
      for DMTr.

References

  • Smith, M., Rammler, D. H., Goldberg, I. H., & Khorana, H. G. (1962). Studies on Polynucleotides.[3] XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society. Link

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[3] Tetrahedron. Link

  • Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955). Carbonium Ions.[4] I. An Acidity Function (C0) Derived from Arylcarbonium Ion Equilibria. Journal of the American Chemical Society. Link

  • Sekine, M., & Hata, T. (1984). Protecting Groups in Nucleoside Synthesis.[3] In Synthesis of Nucleosides and Nucleotides. Link

  • Fisher, M. & Caruthers, M. (1983). Colorimetric detection of trityl cations. Nucleic Acids Research. Link

Sources

A Comparative Guide to the ¹H NMR Characterization of Tris(4-methoxyphenyl)methanol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the triphenylmethane (trityl) scaffold and its derivatives are of significant interest due to their unique structural and reactive properties. Among these, Tris(4-methoxyphenyl)methanol and its corresponding ethers are valuable intermediates, often employed as protecting groups for alcohols or as core structures in the development of novel functional molecules. The precise characterization of these compounds is paramount for ensuring purity, verifying structure, and understanding their chemical behavior. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.

This guide offers an in-depth comparison of the ¹H NMR spectral features of this compound and its methyl, ethyl, and isopropyl ether derivatives. By presenting and analyzing experimental data, this document aims to provide researchers with a practical reference for the identification and characterization of this important class of compounds.

The Foundational Structure: this compound

Before delving into the ethers, it is essential to establish a baseline understanding of the ¹H NMR spectrum of the parent alcohol, this compound.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the hydroxyl proton. Due to the symmetry of the molecule, the three 4-methoxyphenyl groups are chemically equivalent.

Key Spectral Features:

  • Aromatic Protons: The para-substituted phenyl rings give rise to a characteristic AA'BB' splitting pattern. The protons ortho to the central carbon (H-2, H-6) are deshielded by the electron-withdrawing effect of the central carbon and appear as a doublet. The protons meta to the central carbon (H-3, H-5) are influenced by the electron-donating methoxy group and appear as a doublet at a slightly higher field.

  • Methoxy Protons (-OCH₃): The three equivalent methoxy groups produce a sharp singlet. The chemical shift of this signal is a reliable indicator of the electronic environment of the methoxy group.

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature, and the signal may diminish or disappear upon D₂O exchange.

Synthesis of this compound Ethers: A General Protocol

The conversion of this compound to its corresponding ethers can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the steric hindrance around the tertiary alcohol of this compound, a strong base and an unhindered primary alkyl halide are preferable to minimize competing elimination reactions.

Experimental Protocol: General Williamson Ether Synthesis
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a designated period to allow for the formation of the alkoxide.

  • Alkylation: To the resulting alkoxide solution, add the appropriate alkyl halide (e.g., iodomethane for the methyl ether, iodoethane for the ethyl ether, or 2-iodopropane for the isopropyl ether) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ether.

G

Caption: Workflow for the synthesis of this compound ethers.

Comparative ¹H NMR Analysis

The formation of the ether linkage from the parent alcohol introduces characteristic changes in the ¹H NMR spectrum. The most significant of these is the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the alkyl group of the ether.

CompoundAr-H (ortho) (ppm)Ar-H (meta) (ppm)Ar-OCH₃ (ppm)C(Ar)₃-O-R (ppm)
This compound ~7.25 (d)~6.85 (d)~3.78 (s)~2.5 (s, -OH)
Tris(4-methoxyphenyl)methyl methyl ether ~7.24 (d)~6.84 (d)~3.77 (s)~3.10 (s, -OCH₃)
Tris(4-methoxyphenyl)methyl ethyl ether ~7.24 (d)~6.84 (d)~3.77 (s)~3.25 (q, -OCH₂CH₃), ~1.15 (t, -OCH₂CH₃)
Tris(4-methoxyphenyl)methyl isopropyl ether ~7.23 (d)~6.83 (d)~3.77 (s)~3.60 (sept, -OCH(CH₃)₂), ~1.10 (d, -OCH(CH₃)₂)

Note: The chemical shifts presented are approximate and can vary slightly based on the solvent and spectrometer frequency. The data for the ether derivatives are predicted based on analogous structures and general principles of ¹H NMR spectroscopy.

G

Caption: Key proton environments in this compound ethers.
Analysis of Spectral Changes
  • Aromatic Region: The chemical shifts of the aromatic protons are not expected to change significantly upon etherification, as the modification is relatively distant from the phenyl rings. The characteristic AA'BB' pattern should be retained.

  • Aromatic Methoxy Group: Similarly, the chemical shift of the methoxy groups on the aromatic rings is anticipated to remain largely unchanged.

  • Alkyl Ether Region: This region provides the most definitive evidence of successful ether formation.

    • Methyl Ether: The formation of the methyl ether is confirmed by the appearance of a new singlet in the upfield region, typically around 3.10 ppm.

    • Ethyl Ether: The ethyl ether will exhibit a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

    • Isopropyl Ether: The isopropyl ether will show a septet for the methine proton (-OCH-) and a doublet for the six equivalent methyl protons (-CH(CH₃)₂).

Conclusion

The ¹H NMR characterization of this compound and its ether derivatives is a straightforward yet powerful method for structural verification. The key diagnostic features are the disappearance of the hydroxyl proton signal and the appearance of new, characteristic signals for the alkyl portion of the ether in the upfield region of the spectrum. The data and protocols presented in this guide serve as a valuable resource for scientists working with these versatile compounds, enabling confident and accurate characterization.

References

  • MENTHYL 3-(4-METHOXYPHENYL) OXIRANE-CARBOXYLATE, (b) 2-HYDROXY-3-MENTHYLOXY-1-(4-METHOXYPHENYL)- 3-OXOPROPYL METHACRYLATE (HMOPMA). from publication: Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer | A novel copolymer of 2-hydroxy-3-menthyloxy-1-(4-methoxyphenyl)-3-oxopropyl methacrylate (HMOPMA) and methyl methacrylate (MMA), [poly(HMOPMA-co-MMA)

A Senior Application Scientist's Guide to Confirming the Structure of Tris(4-methoxyphenyl)methanol Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques to definitively identify Tris(4-methoxyphenyl)methanol, a triarylmethanol derivative, and distinguish it from potential synthetic byproducts and alternative structures. We will delve into the causality behind experimental choices, providing field-proven insights to ensure self-validating protocols.

The Synthetic Challenge: Beyond a Single Product

The most common and efficient laboratory-scale synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with an appropriate electrophile, typically methyl 4-methoxybenzoate.

While seemingly straightforward, this reaction pathway can yield several products that may complicate purification and characterization. Understanding these potential alternatives is crucial for designing a robust analytical strategy.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Byproducts cluster_products Potential Final Products 4-Bromoanisole 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard Mg(0) insertion Mg Mg / Dry Ether Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Ketone Bis(4-methoxyphenyl)methanone (Ketone Intermediate) Grignard->Ketone 1. Nucleophilic Acyl Substitution (with Methyl 4-methoxybenzoate) Biphenyl 4,4'-Dimethoxybiphenyl (Side Product) Grignard->Biphenyl Coupling with unreacted halide Product This compound (Desired Product) Ketone->Product 2. Nucleophilic Addition (with Grignard) then H3O+ workup Cation Tris(4-methoxyphenyl)methyl Carbocation (Alternative Product) Product->Cation Acidic Conditions

Caption: Synthetic pathway for this compound via Grignard reaction, highlighting potential byproducts.

Our analytical approach must therefore be able to distinguish between:

  • The Desired Product: this compound

  • The Ketone Intermediate: Bis(4-methoxyphenyl)methanone

  • A Grignard Coupling Side Product: 4,4'-Dimethoxybiphenyl

  • An Acid-Catalyzed Alternative Product: The Tris(4-methoxyphenyl)methyl carbocation

A Multi-faceted Analytical Approach: The Power of Complementary Data

No single analytical technique can provide absolute structural confirmation. Instead, we rely on a suite of spectroscopic methods, each offering a unique piece of the structural puzzle.

Analytical_Workflow Crude_Product Crude Synthesis Product NMR NMR Spectroscopy (¹H & ¹³C) Crude_Product->NMR Provides carbon-hydrogen framework & symmetry IR Infrared (IR) Spectroscopy Crude_Product->IR Identifies key functional groups MS Mass Spectrometry (MS) Crude_Product->MS Determines molecular weight & fragmentation UV_Vis UV-Visible Spectroscopy Crude_Product->UV_Vis Detects conjugated systems/color Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation UV_Vis->Confirmation

Caption: The integrated analytical workflow for structural elucidation of the synthesis product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Data Comparison:

CompoundKey ¹H NMR Features (Predicted in CDCl₃)Key ¹³C NMR Features (Predicted in CDCl₃)
This compound ~7.2 ppm (d, 6H, Ar-H ortho to C-O), ~6.8 ppm (d, 6H, Ar-H ortho to C-C), ~3.8 ppm (s, 9H, -OCH₃), ~2.5 ppm (s, 1H, -OH)~158 ppm (Ar-C-OCH₃), ~138 ppm (Ar-C-C(OH)), ~129 ppm (Ar-CH), ~113 ppm (Ar-CH), ~81 ppm (quaternary C-OH), ~55 ppm (OCH₃)
Bis(4-methoxyphenyl)methanone ~7.78 ppm (d, 4H, Ar-H ortho to C=O), ~6.97 ppm (d, 4H, Ar-H ortho to OCH₃), ~3.89 ppm (s, 6H, -OCH₃)[1]~194.6 ppm (C=O), ~162.9 ppm (Ar-C-OCH₃), ~132.3 ppm (Ar-CH), ~130.8 ppm (Ar-C-C=O), ~113.5 ppm (Ar-CH), ~55.5 ppm (OCH₃)[1]
4,4'-Dimethoxybiphenyl ~7.4-7.5 ppm (d, 4H), ~6.9-7.0 ppm (d, 4H), ~3.8 ppm (s, 6H)~158 ppm, ~133 ppm, ~127 ppm, ~114 ppm, ~55 ppm

Expertise & Causality:

  • Symmetry is Key: The desired product possesses C₃ symmetry on the NMR timescale. This means we expect only two signals for the aromatic protons and two for the aromatic carbons (plus the methoxy and quaternary carbons), despite there being 18 aromatic C-H bonds. The ketone and biphenyl byproducts also exhibit high symmetry, but the chemical shifts and integration values are distinctly different.

  • The Hydroxyl Proton: The -OH proton signal in the ¹H NMR spectrum is often broad and its chemical shift can vary depending on concentration and solvent purity. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange.

  • Quaternary Carbon Signal: The presence of the central quaternary carbon (C-OH) signal around 81 ppm in the ¹³C NMR spectrum is a crucial indicator for the tertiary alcohol structure. This signal will be absent in the spectra of the byproducts.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[2][3][4]

Experimental Protocol: KBr Pellet for IR Analysis

  • Thoroughly grind ~1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press and apply pressure to form a translucent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Comparison:

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~3500-3200 (broad) , ~3000-2850, ~1610, ~1510, ~1250, ~1030 O-H stretch (alcohol) , C-H stretch (aromatic/aliphatic), C=C stretch (aromatic), C-O stretch (aryl ether)
Bis(4-methoxyphenyl)methanone ~3000-2850, ~1640-1660 (strong) , ~1600, ~1510, ~1250C-H stretch, C=O stretch (conjugated ketone) , C=C stretch (aromatic), C-O stretch (aryl ether)[1]
4,4'-Dimethoxybiphenyl ~3000-2850, ~1610, ~1500, ~1245C-H stretch, C=C stretch (aromatic), C-O stretch (aryl ether)

Trustworthiness through Self-Validation: The IR spectrum provides a rapid and powerful method for validation. The presence of a strong, broad absorption band for the O-H stretch and the complete absence of a strong C=O stretch around 1650 cm⁻¹ is compelling evidence against the presence of the unreacted ketone intermediate. This makes IR an excellent technique for monitoring the reaction's completion.

Mass Spectrometry (MS): The Molecular Weight Puzzle

Mass spectrometry provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity. The fragmentation pattern can also give clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is typically observed.

Data Comparison:

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Pattern
This compound 350.41[5]351.16Loss of H₂O (m/z 333), formation of the stable trianisylmethyl cation.
Bis(4-methoxyphenyl)methanone 242.27[6]243.10Fragmentation at the carbonyl group.
4,4'-Dimethoxybiphenyl 214.26215.09Stable molecular ion.

Expertise in Interpretation: The most significant fragmentation pathway for triarylmethanols is the loss of a water molecule to form the highly stable triarylmethyl carbocation. For this compound, observing a base peak or a very strong peak at m/z 333 ([M-H₂O]⁺) is a hallmark of its structure.

UV-Visible Spectroscopy: The Carbocation Signature

While the desired product and the main byproducts are colorless, the triarylmethyl carbocation is intensely colored due to its extensive conjugated system. This makes UV-Visible spectroscopy the ideal tool for detecting this alternative product, which can form if the reaction workup is too acidic.

Experimental Protocol: UV-Vis Analysis

  • Dissolve a small amount of the product in a neutral solvent like dichloromethane or chloroform and acquire a UV-Vis spectrum.

  • Add a drop of a strong acid (e.g., trifluoroacetic acid) to the cuvette, mix, and immediately acquire another spectrum.

Data Comparison:

SpeciesExpected λₘₐₓ (nm)Observation
This compound < 300 nmColorless solution
Tris(4-methoxyphenyl)methyl Cation ~450-550 nm (Predicted) Intense color (e.g., deep red/purple)

Authoritative Grounding: The unsubstituted triphenylmethyl (trityl) cation is known to have a λₘₐₓ in the range of 400-450 nm.[7] The three electron-donating methoxy groups in the para positions of the Tris(4-methoxyphenyl)methyl cation will further stabilize the positive charge, extending the conjugation and causing a bathochromic (red) shift in the absorption maximum to a longer wavelength. The appearance of a strong absorption band in the visible region upon acidification is definitive proof of the formation of this carbocation.

Conclusion: A Self-Validating System

By systematically applying this multi-technique approach, researchers can build a self-validating case for the structure of their synthetic product.

  • NMR defines the carbon-hydrogen framework and confirms the molecule's high symmetry.

  • IR confirms the presence of the critical alcohol functional group and the absence of the ketone intermediate.

  • MS verifies the correct molecular weight and shows the characteristic loss of water to form the stable carbocation.

  • UV-Vis serves as a sensitive test for the presence of the alternative, colored carbocation product.

When the data from all four techniques are in agreement, as summarized in the comparison tables, a researcher can have the highest degree of confidence in the structural assignment of their synthesized this compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • 4,4',4''-Trimethoxytrityl alcohol. NIST Chemistry WebBook. [Link]

  • Bis(4-methoxyphenyl)methanone. ChemSynthesis. [Link]

  • Tris(4-methoxyphenyl)phosphine. PubChem. [Link]

  • UV-Vis Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. UV-vis spectrum of trityl cation. [Link]

  • Khan Academy. UV/Vis spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling.... The Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Cheméo. Chemical Properties of 4,4',4"-Trimethoxytrityl alcohol (CAS 3010-81-9). [Link]

  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

  • Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals.... PubMed. [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. [Link]

  • PubChem. 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites.... [Link]

  • Fragmentation pathways of heroin-related alkaloids.... PubMed. [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde.... ResearchGate. [Link]

  • YouTube. IR Spectroscopy - Basic Introduction. [Link]

  • 4,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • bis(4-methoxyphenyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • PubChem. 1,1'-Biphenyl, 4,4'-dimethoxy-. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor.... ResearchGate. [Link]

  • Tris(2-methoxyphenyl)phosphine. PubChem. [Link]

  • Tris(2-methoxyphenyl)phosphine. Ereztech. [Link]

  • Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine. [Link]

  • 4,4'-Dimethoxytrityl group derived from secondary alcohols.... ResearchGate. [Link]

  • Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

  • Application of the Trityl Group in Peptide Chemistry. [Link]

  • bis(4-methoxyphenyl)methane. [Link]

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Comparative Guide: Deprotection Methods for the Tris(4-methoxyphenyl)methyl (TMT) Group

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Optimization of Deprotection Protocols for 4,4',4''-Trimethoxytrityl (TMTr) Groups Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and Drug Discovery Scientists

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

The Tris(4-methoxyphenyl)methyl group (commonly referred to as Trimethoxytrityl or TMTr ) represents the pinnacle of acid-lability among the standard trityl-based protecting groups. Structurally derived from Tris(4-methoxyphenyl)methanol (TMT-OH), this group is significantly more acid-sensitive than its ubiquitously used cousin, Dimethoxytrityl (DMTr), and the far more stable Trityl (Tr) group.

Why this matters: The electron-donating effect of the three methoxy groups stabilizes the resulting carbocation to such a degree that deprotection can occur under extremely mild conditions. This makes TMTr the protecting group of choice for:

  • Hypersensitive substrates: RNA or modified DNA analogs prone to depurination.

  • Orthogonal protection strategies: Where TMTr must be removed without disturbing DMTr or Boc groups.

This guide objectively compares the three primary deprotection methodologies: Protophilic Acidolysis (DCA) , Aggressive Acidolysis (TCA) , and Chelation-Assisted Cleavage (Lewis Acids) .

Mechanistic Foundation

To optimize deprotection, one must understand the underlying kinetics. The reaction follows an


-like mechanism dominated by the stability of the Trimethoxytrityl Cation .
The Pathway[1]
  • Protonation: The ether oxygen accepts a proton from the acid.

  • Rate-Determining Cleavage: The C-O bond breaks, releasing the substrate (alcohol/amine) and generating the resonance-stabilized TMT cation.

  • Chromogenic Confirmation: The resulting TMT cation is deep red/orange (

    
    ), providing an intrinsic self-validating visual cue.
    

TMT_Mechanism Substrate TMT-Protected Substrate Protonation Protonation (Equilibrium) Substrate->Protonation + H+ TS Transition State (C-O Cleavage) Protonation->TS Slow (k1) Products Free Substrate + TMT Cation (Red) TS->Products Fast

Figure 1: Kinetic pathway of TMT deprotection. The stability of the TMT cation drives the equilibrium forward even with weak acids.

Comparative Analysis of Methods

Method A: Dichloroacetic Acid (DCA) – The Industry Standard

Reagent: 3% DCA in Dichloromethane (DCM) or Toluene.

DCA (


) offers the optimal balance between reaction velocity and substrate integrity. Because TMT is more labile than DMT, 3% DCA removes TMT almost instantaneously, often faster than necessary.
  • Pros: widely available; standard in automated synthesizers; lower depurination risk than TCA.

  • Cons: Still acidic enough to cause N-glycosidic cleavage in sensitive purines if exposure is prolonged.[1]

Method B: Trichloroacetic Acid (TCA) – The Aggressive Alternative

Reagent: 3% TCA in DCM.

TCA (


) is significantly stronger. While historically used for DNA synthesis, it is generally not recommended  for TMT deprotection unless the substrate is sterically hindered or immobilized on a solid support that limits diffusion.
  • Pros: Extremely fast kinetics.

  • Cons: High risk of depurination (cleavage of Adenine/Guanine from the sugar backbone); excessive acidity for the already labile TMT group.[1]

Method C: Lewis Acid ( ) – The "Non-Protic" Approach

Reagent: Saturated


 in DCM/Isopropanol or Nitromethane.

This method avoids free protons, relying on the coordination of Zinc to the ether oxygen. It is the method of choice for solution-phase synthesis of highly sensitive molecules where any Brønsted acid is detrimental.

  • Pros: Orthogonal to acid-labile groups (e.g., acetals); zero risk of depurination.

  • Cons: Slower; requires careful quenching to prevent retritylation; incompatible with automated solid-phase synthesizers due to viscosity/solubility issues.

Method D: Acetic Acid (AcOH) – The Mildest Protocol

Reagent: 80% Acetic Acid (aq) or AcOH in TFE (Trifluoroethanol).

Due to the extreme stability of the TMT cation, even weak acetic acid (


) can effect deprotection, a feat not efficiently possible with DMT or Tr groups.
  • Pros: Extremely mild; preserves almost all other protecting groups.

  • Cons: Very slow (hours vs. seconds); requires aqueous workup or evaporation.

Data Summary: Selecting the Right Reagent

Feature3% TCA3% DCAZnBr2 (Lewis Acid)80% Acetic Acid
Acid Strength (

)
~0.7 (Strong)~1.2 (Moderate)N/A (Lewis)~4.75 (Weak)
TMT Removal Rate Instant (<10s)Very Fast (<30s)Slow (1-2 hrs)Slow (1-4 hrs)
Depurination Risk High LowNegligible Very Low
Selectivity LowHighVery HighHigh
Primary Use Case Rigid Solid Phase (Rare)Standard Oligo Synth Sensitive Solution PhaseOrthogonal Deprotection

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate protocol for your specific substrate.

Decision_Matrix Start Start: TMT Deprotection IsSolidPhase Is substrate on Solid Phase? Start->IsSolidPhase IsSensitive Is substrate acid-sensitive (e.g., RNA, Purines)? IsSolidPhase->IsSensitive Yes UseZnBr USE: ZnBr2 / Nitromethane (Chemospecific Protocol) IsSolidPhase->UseZnBr No (Solution Phase) UseDCA USE: 3% DCA in DCM (Standard Protocol) IsSensitive->UseDCA No (DNA/Stable) UseAcOH USE: 80% Acetic Acid (Mild Protocol) IsSensitive->UseAcOH Yes (High Sensitivity)

Figure 2: Strategic selection of deprotection reagents based on substrate phase and sensitivity.

Detailed Experimental Protocols

Protocol A: Standard DCA Deprotection (Solid Phase)

Best for: Automated DNA/RNA synthesis.

  • Preparation: Prepare a solution of 3% (v/v) Dichloroacetic acid (DCA) in anhydrous Dichloromethane (DCM) or Toluene.

    • Note: Toluene is preferred in large-scale synthesis to reduce depurination rates further compared to DCM.

  • Flow Step: Flush the solid support with the DCA solution.

  • Validation (Self-Check): Observe the eluate. A bright orange/red color indicates the release of the TMT cation.

  • Endpoint: Continue flow until the color fades to colorless (typically 60–90 seconds for TMT).

  • Quench: Immediately wash with Acetonitrile (ACN) followed by a weak base wash (e.g., dilute pyridine in ACN) to neutralize residual acid on the support.

Protocol B: Lewis Acid Deprotection (Solution Phase)

Best for: Solution-phase synthesis of acid-sensitive drug conjugates.

  • Reagent Setup: Suspend anhydrous Zinc Bromide (

    
    , 5–10 eq.) in DCM. Alternatively, use Nitromethane (
    
    
    
    ) for faster solubility.
  • Reaction: Add the TMT-protected substrate to the suspension at room temperature.

  • Monitoring: Monitor via TLC. The TMT cation will not necessarily be intensely colored in this non-protic environment compared to DCA.

  • Quench: Pour the reaction mixture into a partition of DCM and 0.5 M Ammonium Acetate or Sodium Bicarbonate.

    • Critical: Rapid pH adjustment is vital to prevent the reversible reformation of the TMT-ether.

  • Purification: The organic layer contains the deprotected alcohol. The TMT byproduct (TMT-OH) may co-elute and require chromatographic separation.

References

  • Russell, M. A., et al. (2009).[1] "The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution."[1][2] Organic & Biomolecular Chemistry. Link

  • Kopylov, A. M., & Spiridonova, V. A. (2000). "Combinatorial chemistry of nucleic acids: DNA aptamers." Molecular Biology.
  • Stawinski, J., et al. (1988). "Deprotection of trityl groups: A comparison of acidic reagents." Nucleic Acids Research. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for Lewis Acid conditions).
  • Chem-Impex International. "4,4',4''-Trimethoxytrityl chloride Product Guide." Link

Sources

A Strategic Advancement in Orthogonal Protection: The Superiority of the Tris(4-methoxyphenyl)methyl (TMT/MMT) Group Over p-Methoxybenzyl (PMB)

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in drug development and peptide chemistry, the strategic use of protecting groups is paramount. An ideal protecting group should be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under mild conditions. While the p-methoxybenzyl (PMB) ether has long been a reliable workhorse for protecting hydroxyl and thiol functionalities, the Tris(4-methoxyphenyl)methyl (TMT, also known as monomethoxytrityl or MMT) group, introduced via its corresponding alcohol, Tris(4-methoxyphenyl)methanol, offers a suite of distinct advantages that enable more sophisticated and efficient synthetic strategies. This guide provides an in-depth comparison, supported by experimental data and protocols, to illustrate the strategic benefits of employing the TMT group.

The Decisive Factor: Carbocation Stability

The fundamental differences between the PMB and TMT protecting groups stem from the stability of the carbocation formed during their acid-catalyzed cleavage. The PMB group, a benzyl ether, generates a secondary benzylic carbocation stabilized by a single electron-donating methoxy group. In contrast, the TMT group, a trityl ether, generates a tertiary carbocation stabilized by the powerful resonance effects of three electron-donating p-methoxyphenyl rings.

This dramatic increase in carbocation stability is the cornerstone of the TMT group's primary advantages: exceptionally high acid lability and, consequently, superior orthogonality in complex synthetic routes.

Caption: Structural comparison of PMB and TMT protected alcohols.

Core Advantages of the TMT Group

Extreme Acid Lability and Enhanced Orthogonality

The TMT group's defining feature is its remarkable sensitivity to acid. It can be cleaved under exceptionally mild acidic conditions that leave most other acid-labile protecting groups, including PMB, tert-butyldimethylsilyl (TBDMS), and even the parent trityl (Tr) group, completely intact.[1] This allows for precise, selective deprotection in molecules containing multiple protected functional groups—a concept known as orthogonal protection.[2]

For instance, the TMT group is readily removed with a 1-2% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often in minutes at room temperature.[1][3] In contrast, PMB ethers typically require stronger acids like neat TFA or oxidative conditions with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for efficient cleavage.[4][5][6] This differential reactivity is crucial for synthetic planning, allowing chemists to "unmask" a specific hydroxyl group for further reaction without disturbing other protected sites.

Real-Time Reaction Monitoring

A significant practical advantage of the TMT group is the visual and spectrophotometric monitoring of its cleavage. The release of the tris(4-methoxyphenyl)methyl cation during deprotection results in a vibrant and intense yellow or orange color.[7][8][9][10] This color change provides an immediate, qualitative indication that the reaction is proceeding.

Furthermore, the TMT cation has a strong UV-Vis absorbance maximum (λmax) around 470 nm, allowing for quantitative, real-time tracking of the deprotection progress via spectrophotometry.[1] This feature is invaluable for optimizing reaction conditions, ensuring complete cleavage, and preventing unnecessary exposure of the substrate to acidic conditions, thereby minimizing potential side reactions. The PMB cation, being colorless and less stable, offers no such convenient monitoring capability.

Quantitative and Qualitative Comparison

The following table summarizes the key operational differences between the TMT and PMB protecting groups, providing a clear rationale for choosing the TMT group in scenarios requiring exquisite selectivity.

FeatureTris(4-methoxyphenyl)methyl (TMT/MMT) Groupp-Methoxybenzyl (PMB) Group
Reagent for Introduction This compound or MMT-Clp-Methoxybenzyl chloride (PMB-Cl) or PMB-trichloroacetimidate
Typical Introduction MMT-Cl, pyridine, DCMNaH, PMB-Cl, THF/DMF[4]
Primary Cleavage Method Very Mild AcidStrong Acid or Oxidation[2][4]
Typical Cleavage Reagents 1-2% TFA in DCM; Acetic acid/TFE/DCM[1]Neat TFA; DDQ; Ceric Ammonium Nitrate (CAN)[5][11]
Reaction Time (Cleavage) Minutes (typically < 30 min)Minutes to hours
Reaction Monitoring Intense yellow/orange color; UV-Vis at ~470 nm[1]Colorless; Monitored by TLC or LC-MS
Key Advantage Extreme acid lability enables high orthogonalityRobustness, cleavable by oxidation
Orthogonality Cleaved in the presence of PMB, Bn, Boc, tBu, TBDMSCleaved in the presence of Bn, TBDMS (acid); not orthogonal to many acid-labile groups

Experimental Protocol: Selective TMT Deprotection

This protocol demonstrates the selective cleavage of a TMT ether in the presence of a PMB ether on a model diol substrate, a common challenge in complex molecule synthesis.

Caption: Workflow for selective TMT group cleavage.

Materials:
  • TMT/PMB-protected diol substrate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) - as a carbocation scavenger[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:
  • Preparation: Dissolve the TMT/PMB-protected diol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

    • Rationale: Starting at a lower temperature helps control the initial rate of the potentially rapid deprotection reaction. TIS is included as a scavenger to trap the highly reactive TMT cation, preventing it from reattaching to the substrate or causing other side reactions.[3]

  • Deprotection: In a separate vial, prepare the deprotection solution consisting of 1% TFA (v/v) and 5% TIS (v/v) in DCM. Add this solution dropwise to the stirring substrate solution at 0 °C.

    • Rationale: A low concentration of TFA (1%) is sufficient to cleave the hyper-labile TMT ether while leaving the more robust PMB ether untouched.[1]

  • Reaction Monitoring: Upon addition of the acid, the solution should turn a characteristic bright yellow. Allow the reaction to warm to room temperature and stir for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing against the starting material.

    • Rationale: The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion. The persistent yellow color confirms the presence of the cleaved TMT cation.

  • Quenching: Once TLC indicates complete consumption of the starting material, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the yellow color disappears and gas evolution ceases.

    • Rationale: The basic NaHCO₃ solution neutralizes the TFA, stopping the reaction and deprotonating any protonated species.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: This standard extraction procedure isolates the desired product from aqueous-soluble salts and byproducts.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure mono-PMB-protected diol.

    • Rationale: Chromatography separates the desired product from the TMT-scavenger adduct (e.g., TMT-silane) and any other minor impurities.

Conclusion

While the PMB group remains a valuable tool in the synthetic chemist's arsenal, the Tris(4-methoxyphenyl)methyl (TMT/MMT) group, introduced via this compound, offers a superior level of control and finesse. Its extreme acid lability facilitates highly selective deprotections that are impossible with the PMB group, opening the door to more efficient and elegant syntheses of complex molecules. The added benefit of real-time visual and spectrophotometric monitoring further enhances its utility, making it a powerful and reliable choice for researchers, scientists, and drug development professionals engaged in cutting-edge synthetic chemistry.

References

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(42), 5435-5437. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV‐vis spectrum of trityl cation (2% TFA in CHCl3) and solid‐state... [Image]. Retrieved from [Link]

  • Naredla, R. R., & Klumpp, D. A. (2012). Synthesis and Isolation of Polytrityl Cations by Utilizing Hexaphenylbenzene and Tetraphenylmethane Scaffolds. The Journal of Organic Chemistry, 77(10), 4695–4700. Retrieved from [Link]

  • Organic Synthesis. (n.d.). PMB Protection. Retrieved from [Link]

Sources

Kinetic Studies and Comparative Cleavage of Substituted Trityl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Senior Scientists

Executive Summary: The "Goldilocks" Principle of Protection

In the architecture of complex organic synthesis—particularly for nucleotides and peptides—the trityl (triphenylmethyl) family of protecting groups serves as a cornerstone. Their utility is defined by a delicate balance: they must be stable enough to survive basic and nucleophilic reaction steps, yet labile enough to be removed under mild acidic conditions without degrading the target molecule.

This guide provides an in-depth technical comparison of the kinetic cleavage profiles of Trityl (Tr) , Monomethoxytrityl (MMT) , and Dimethoxytrityl (DMT) ethers. We analyze the electronic effects driving their cleavage rates, provide a validated kinetic study protocol, and offer a decision framework for selecting the optimal derivative for your synthesis.

Mechanistic Insight: The Electronic Driver of Lability

The cleavage of trityl ethers is a textbook example of an SN1 reaction (unimolecular nucleophilic substitution). The rate-determining step (RDS) is the heterolysis of the C–O bond to form a stable carbocation.

The Mechanism[1][2][3]
  • Protonation: The ether oxygen is protonated by an acid (HX).[1][2][3][4]

  • Heterolysis (RDS): The C–O bond breaks, releasing the alcohol (ROH) and generating a resonance-stabilized trityl cation (Tr+).

  • Quenching: The carbocation is trapped by a nucleophile (e.g., H2O, MeOH) or scavenger (e.g., silane).

Substituent Effects (The Hammett Relationship)

The stability of the carbocation—and thus the rate of cleavage—is directly governed by the electron-donating capability of substituents on the phenyl rings.

  • Methoxy (-OMe) groups are strong electron donors via resonance (+M effect).[5]

  • Adding -OMe groups stabilizes the cationic transition state, lowering the activation energy and exponentially increasing the reaction rate .

TritylCleavage Substrate Trityl Ether (R-O-CPh3) Protonated Protonated Ether (R-OH+-CPh3) Substrate->Protonated + H+ (Fast) TS Transition State [R-OH...CPh3]++ Protonated->TS RDS Cation Trityl Cation (Ph3C+) TS->Cation Heterolysis Alcohol Free Alcohol (R-OH) TS->Alcohol Release Resonance Stabilized by Methoxy Groups (MMT, DMT) Resonance->Cation

Figure 1: SN1 Mechanism of Trityl Ether Cleavage. The rate-determining step is the formation of the carbocation, which is accelerated by electron-donating substituents.

Comparative Performance Analysis

The choice between Tr, MMT, and DMT is a choice of kinetic windows. The following data synthesizes relative rates and half-lives under standard acidic conditions (e.g., 80% Acetic Acid or 3% TCA/DCM).

Relative Rate Data
DerivativeStructureSubstituentsRelative Rate (

)*
Cation ColorPrimary Application
Trityl (Tr) Ph3C-ORNone1 (Baseline)YellowPeptide side chains (Cys, His, Asn)
Monomethoxytrityl (MMT) (p-MeO-Ph)Ph2C-OR1 x OMe~10 Orange/YellowN-protection (Peptides), 5'-OH (RNA)
Dimethoxytrityl (DMT) (p-MeO-Ph)2PhC-OR2 x OMe~100 - 300 Bright Orange/Red5'-OH (DNA/Oligo synthesis)
Trimethoxytrityl (TMT) (p-MeO-Ph)3C-OR3 x OMe> 1000 Deep RedHighly acid-sensitive linkers

*Note: Relative rates are approximate and solvent/acid dependent. In 80% acetic acid, the hydrolysis rate increases roughly one order of magnitude per methoxy group.

Acid Sensitivity & Orthogonality
  • DMT is so labile it can be removed by 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) within seconds. This allows it to be used in the presence of base-labile groups (like Fmoc) or more stable acid-labile groups (like Boc).[6]

  • Trityl (Tr) requires stronger conditions (e.g., 95% TFA or prolonged exposure to acetic acid) to cleave effectively, making it suitable for side-chain protection that must survive the mild acid cycles of DMT removal in oligonucleotide synthesis.

Experimental Protocol: Kinetic Study via UV-Vis Spectroscopy

To determine the precise cleavage kinetics for your specific substrate, use the following self-validating protocol. This method relies on the strong absorbance of the trityl cation in the visible region.

Materials
  • Substrate: Trityl/MMT/DMT-protected alcohol (10 mM stock in DCM).

  • Acid Solution: 3% DCA in DCM (for DMT) or 80% Acetic Acid (for Tr/MMT).

  • Instrument: UV-Vis Spectrophotometer with kinetic mode (thermostated cell holder).

  • Wavelengths:

    • DMT cation:

      
       nm (
      
      
      
      M
      
      
      cm
      
      
      )
    • MMT cation:

      
       nm
      
    • Trityl cation:

      
       nm
      
Step-by-Step Workflow
  • Baseline Correction: Blank the spectrophotometer with the Acid Solution.

  • Sample Preparation: In a quartz cuvette, place 2.9 mL of the Acid Solution. Equilibrate to 25°C.

  • Initiation: Rapidly inject 100

    
    L of the Substrate Stock. Mix immediately (magnetic stir bar or pipette).
    
  • Data Acquisition: Start recording absorbance at

    
     immediately. Collect data points every 0.5–1.0 seconds for DMT (fast reaction) or every 10–30 seconds for Tr (slow reaction).
    
  • Endpoint: Continue until absorbance plateaus (infinity value,

    
    ).
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

KineticWorkflow Start Start: Prepare Reagents (Substrate Stock + Acid Solution) Equilibrate Equilibrate Acid in Cuvette (25°C) Start->Equilibrate Inject Inject Substrate (t = 0) Equilibrate->Inject Monitor Monitor Absorbance (DMT: 504nm, MMT: 478nm) Inject->Monitor Plateau Reaction Complete (Absorbance Plateaus) Monitor->Plateau Calc Calculate Rate Constant (k_obs) Plot ln(A_inf - A_t) vs Time Plateau->Calc

Figure 2: Kinetic Workflow for UV-Vis Determination of Cleavage Rates.

Strategic Selection Guide

When designing a synthesis, select the protecting group based on the "Orthogonality vs. Lability" trade-off.

Decision Matrix
IF your synthesis involves...AND requires...THEN choose...
Oligonucleotide Synthesis (DNA/RNA)Rapid, repeated deprotection cycles (seconds) without depurination.DMT
Peptide Synthesis (Side chains)Stability during Fmoc removal (base) and mild acid washes; removal at end with TFA.[6]Trityl (Tr)
Peptide Synthesis (Orthogonal)Selective deprotection of one residue (e.g., Cys) while keeping others (Boc/tBu) intact.MMT
Linker Chemistry Ultra-mild cleavage to release payloads in biological media (pH ~5-6).TMT or Chlorotrityl
Troubleshooting Common Issues
  • Retritylation: The trityl cation is electrophilic. If not quenched, it can re-attack the alcohol or other nucleophiles.

    • Solution: Always use a scavenger (e.g., Triisopropylsilane, Methanol, or Water) in the deprotection cocktail.

  • Depurination (DNA): Strong acids can cleave the nucleobase from the sugar.

    • Solution: Use DMT (cleavable with weak DCA) to minimize acid exposure time.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5] (Standard reference for stability data).

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Stawinski, J., et al. (1988). Kinetics of Acid-Catalyzed Detritylation of Nucleosides. Nucleic Acids Research, 16(19), 9285. Link

  • Bollmark, M., et al. (2025). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. ResearchGate.[7] Link

  • BenchChem. (2025).[6] Trityl Protection in Carbohydrate Chemistry: A Comparative Guide. Link

Sources

Validation of Analytical Methods for Tris(4-methoxyphenyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Trityl Purity

Tris(4-methoxyphenyl)methanol , commonly referred to as 4,4',4''-Trimethoxytrityl alcohol (TMTr-OH) , is a pivotal intermediate in oligonucleotide chemistry. Its purity directly correlates with the quality of protected nucleosides used in solid-phase synthesis. Impurities in TMTr-OH can lead to incomplete protection, lower coupling efficiencies, and "shortmer" failure sequences in therapeutic oligonucleotides.

As a Senior Application Scientist, I often see methods that fail not because of instrumentation, but because of chemical incompatibility . Trityl alcohols are acid-labile; they readily dehydrate to form the stable, intensely colored trityl cation in acidic media. A robust validation strategy must distinguish between the intact alcohol and its degradation products while ensuring no on-column degradation occurs during analysis.

This guide contrasts the industry-standard RP-HPLC with the absolute quantification power of qNMR , providing a self-validating framework compliant with ICH Q2(R2) guidelines.

Method Comparison: Choosing the Right Tool

While HPLC is the standard for routine release testing, qNMR is the superior method for establishing the potency of the "Primary Reference Standard" used to calibrate that HPLC.

Comparative Performance Matrix
FeatureRP-HPLC (UV-Vis) LC-MS (ESI/APCI) qNMR (1H)
Primary Utility Routine QC, Impurity ProfilingTrace Impurity ID, Genotoxic ScreeningAbsolute Purity Assignment
Specificity High (with gradient)Very High (Mass separation)High (Structural resolution)
Linearity Range Wide (

to

)
Narrow dynamic range (saturation risk)Linear over all concentrations
Reference Standard Required (Must be pre-validated)Required Not Required (Uses Internal Standard)
Throughput High (10-20 min/sample)MediumLow (Expert analysis required)
Key Limitation Requires reference material; UV response factors vary.Matrix effects; Ionization suppression.[1]Sensitivity (mg quantities needed).

Strategic Method Selection Workflow

The following decision tree illustrates when to deploy each method during the drug development lifecycle.

MethodSelection Start Objective: Quantify this compound RefStd Is a Qualified Reference Standard Available? Start->RefStd Routine Is this for Routine QC/Release? RefStd->Routine Yes qNMR METHOD A: qNMR (Primary Purity Assignment) RefStd->qNMR No (Need Absolute Purity) Trace Are Trace/Genotoxic Impurities Suspected? Routine->Trace No (Investigation) HPLC METHOD B: RP-HPLC (Routine Purity & Assay) Routine->HPLC Yes (High Throughput) Trace->HPLC No (General Purity) LCMS METHOD C: LC-MS (Impurity ID & Trace Analysis) Trace->LCMS Yes

Figure 1: Strategic decision matrix for selecting the appropriate analytical technique based on resource availability and data requirements.

Detailed Experimental Protocols

Protocol A: RP-HPLC (The Routine Workhorse)

Causality & Logic: Standard acidic mobile phases (e.g., 0.1% TFA) are forbidden for the quantification of the intact alcohol. Acid converts TMTr-OH to the TMTr+ cation (orange), causing peak broadening, retention shifts, and potential on-column degradation. We use a buffered neutral/slightly basic pH to stabilize the alcohol form.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with dilute

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp:

    
    .
    
  • Detection: UV at 230 nm (Trityl max) and 254 nm .

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 (Re-equilibration) |

Self-Validation Step: Inject a sample and monitor the peak spectrum. If the peak shows significant absorbance at >400 nm (visible orange region), on-column degradation is occurring. Increase buffer pH or ionic strength.

Protocol B: qNMR (The Absolute Validator)

Causality & Logic: qNMR relies on the integration ratio between the analyte and a certified Internal Standard (IS). Since TMTr-OH is hydrophobic, DMSO-d6 is selected for solubility. Maleic Acid or 1,3,5-Trimethoxybenzene are ideal IS candidates as their signals do not overlap with the trityl aromatic region (6.8–7.5 ppm) or the methoxy region (~3.7 ppm).

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material grade).

  • Relaxation Delay (D1): 60 seconds (Critical: Must be

    
     of the slowest proton to ensure full relaxation).
    
  • Pulse Angle:

    
    .
    
  • Scans: 16 or 32 (for S/N > 150).

  • Procedure:

    • Accurately weigh ~10 mg of TMTr-OH (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL DMSO-d6.

    • Integrate the unique singlet of the IS (e.g., aromatic H at 6.1 ppm) and the methoxy singlet of TMTr-OH (3.7 ppm, represents 9 protons).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[2][3][4][5][6]

Validation Workflow (ICH Q2 R2 Compliance)

To validate the HPLC method, follow this systematic workflow.

Validation Start Start Validation Spec Specificity: Force Degradation (Acid/Base/Oxidation) Start->Spec Lin Linearity: 5 Levels (50% to 150%) Spec->Lin No Interference Acc Accuracy: Spike Recovery (3 Levels, n=3) Lin->Acc R² > 0.999 Prec Precision: Repeatability (n=6) Inter-day (n=12) Acc->Prec Recovery 98-102% LOD Sensitivity: LOD (S/N > 3) LOQ (S/N > 10) Prec->LOD RSD < 1.0% Report Final Validation Report LOD->Report

Figure 2: Sequential validation workflow ensuring compliance with ICH Q2(R2) standards.

Key Validation Parameters
  • Specificity (Forced Degradation):

    • Treat sample with 0.1 N HCl. Expectation: Rapid conversion to trityl cation (red/orange). The HPLC method must resolve the alcohol (parent) from the cation or degradation products (if they revert/precipitate).

    • Acceptance: Peak purity index > 99.0% (DAD).

  • Linearity:

    • Prepare 5 concentrations from 50% to 150% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy:

    • Spike TMTr-OH into a blank matrix (if applicable) or perform recovery from solvent at 80%, 100%, and 120%.

    • Acceptance: Mean recovery

      
      .
      

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2). (2023).[7] Guidelines for validation methodology. [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (2019).[4] Guidance on selecting internal standards like Maleic Acid and TMB. [Link]

  • Sielc Technologies. Separation of Trityl Compounds. (2024). Application notes on HPLC stationary phases for hydrophobic trityl derivatives. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Tris(4-methoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Tris(4-methoxyphenyl)methanol. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the necessary precautions.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Inhalation: Airborne dust can irritate the respiratory system.[2]

  • Skin Contact: May cause skin irritation upon direct contact.[2]

  • Eye Contact: Can lead to serious eye irritation.[2]

  • Ingestion: While less common in a laboratory setting, ingestion can be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following is a step-by-step guide to ensure you are adequately protected.

Hand Protection: Selecting the Right Gloves

Given that this compound is a solid, the primary concern for hand protection is preventing direct skin contact with the powder.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for handling solid chemicals and offer good resistance to a variety of substances.[3] They provide a durable barrier against incidental contact.

  • Glove Thickness: A standard thickness for laboratory use is generally sufficient. However, for tasks with a higher risk of tearing, such as cleaning up a spill, consider double-gloving or using thicker nitrile gloves.

  • Inspection and Replacement: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use. If contact with the chemical is known or suspected, or if the glove is compromised, it should be removed and replaced immediately.

Eye and Face Protection: Shielding from Particulates

Protecting your eyes from airborne dust is non-negotiable.

  • Primary Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory to prevent dust from entering.[4][5]

  • Secondary Protection: For procedures where there is a significant risk of splashing or generating a large amount of dust, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5]

Body Protection: Minimizing Skin Exposure

A laboratory coat is essential to protect your skin and personal clothing from contamination.

  • Material and Design: A long-sleeved lab coat made of a durable material like cotton or a polyester-cotton blend is recommended. Ensure it is fully buttoned to provide maximum coverage.

  • Maintenance: Lab coats should be regularly laundered and kept clean. If a lab coat becomes contaminated with this compound, it should be removed promptly and decontaminated or disposed of according to your institution's guidelines.

Respiratory Protection: Preventing Inhalation of Dust

Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary methods for controlling airborne dust.[1][4] However, when these controls are not sufficient or during activities with a high potential for dust generation (e.g., weighing, transferring large quantities), respiratory protection is necessary.

  • Respirator Type: For protection against fine chemical dusts, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[6][7] A half-mask respirator with N95, P95, or P100 particulate filters would be appropriate.[8]

  • Fit Testing: A proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested to ensure a proper seal.[9]

  • Maintenance: Respirators must be regularly inspected, cleaned, and stored in a clean, dry place away from contaminants.[10]

Table 1: Summary of Recommended PPE for Handling this compound

Body PartPersonal Protective EquipmentRationale
Hands Nitrile GlovesPrevents direct skin contact with the chemical powder.
Eyes Chemical Splash GogglesProtects eyes from airborne dust and potential splashes.
Face Face Shield (in addition to goggles)Provides full-face protection during high-risk procedures.
Body Long-sleeved Laboratory CoatProtects skin and clothing from contamination.
Respiratory NIOSH-approved Air-Purifying Respirator with Particulate Filter (e.g., N95, P95, P100)Prevents inhalation of airborne chemical dust, especially when engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for safe handling.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood/Ventilated Space) B->C D Carefully Weigh and Transfer Chemical C->D E Keep Container Tightly Closed When Not in Use D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove and Dispose of/Decontaminate PPE G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Management
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. A damp paper towel can be used to wipe up the dust.[2]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[4][13]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's emergency response team or environmental health and safety office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.) and spill cleanup materials, in a clearly labeled, sealed container for hazardous chemical waste.[14]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by a certified waste disposal company.[15]

Logical Flow for Waste Disposal

A Generation of Waste (Solid, Contaminated PPE, Rinsate) B Segregate Waste into Labeled Hazardous Waste Containers A->B C Store in Designated Secure Area B->C D Arrange for Pickup by Certified Waste Disposal Vendor C->D

Caption: The logical progression for the proper disposal of this compound waste.

By adhering to these detailed protocols, you can ensure a safe laboratory environment while handling this compound, thereby protecting yourself, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Triphenylmethanol, 97%. Retrieved from [Link]

  • UDTECH. (2025, May 20). Unlocking the Secrets of Triphenylmethanol: A Chemical Exploration. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Methanol Institute. (n.d.). First Aid for Suspected Methanol Poisoning. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • GEMPLER'S. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • News-Medical. (n.d.). Methanol Intoxication First Aid. Retrieved from [Link]

  • 3M New Zealand. (n.d.). Respirator Selection. Respiratory Protection Safety Expertise Centre. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: methanol. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Risk Management Fund. (2025, May 21). Chemical Disposal Tips for Schools. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Benzenemethanol, 4-methoxy-: Human health tier II assessment. Retrieved from [Link]

  • Médecins Sans Frontières Norway / Oslo University Hospital. (2023). Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2023 - methanol poisoning. Retrieved from [Link]

  • Safety+Health magazine. (2026, January 28). NIOSH provides tips on maintaining respirator stockpiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.